1-Ethyl-3-methylpyridinium Ethyl Sulfate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-ethyl-3-methylpyridin-1-ium;ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.C2H6O4S/c1-3-9-6-4-5-8(2)7-9;1-2-6-7(3,4)5/h4-7H,3H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLWMUBOQHZKNS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC(=C1)C.CCOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659765 | |
| Record name | 1-Ethyl-3-methylpyridin-1-ium ethyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872672-50-9 | |
| Record name | 1-Ethyl-3-methylpyridin-1-ium ethyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethyl-3-methylpyridinium Ethyl Sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Ethyl-3-Methylpyridinium Ethyl Sulfate
This guide provides a comprehensive, technically detailed protocol for the synthesis, purification, and characterization of the ionic liquid 1-ethyl-3-methylpyridinium ethyl sulfate, [C₂C₁Py][EtSO₄]. Designed for researchers, scientists, and professionals in drug development and materials science, this document goes beyond a simple recitation of steps to explain the underlying chemical principles and rationale for each procedural choice, ensuring a thorough understanding and successful replication of the synthesis.
Introduction: The Significance of this compound
Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature. Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them highly attractive as "green" solvents and functional materials in a vast array of applications.[1][2] this compound is a pyridinium-based ionic liquid that has garnered interest for its potential use as an electrolyte in energy storage devices, a solvent in organic reactions, and in biochemical applications.[3] Its synthesis, a quaternization reaction, is a foundational technique in the preparation of a wide range of ionic liquids.
Mechanistic Insights: The Quaternization of 3-Methylpyridine
The synthesis of this compound proceeds via a classic SN2 (bimolecular nucleophilic substitution) reaction, specifically a quaternization. In this reaction, the nitrogen atom of the 3-methylpyridine ring acts as a nucleophile, attacking the electrophilic ethyl group of diethyl sulfate. The lone pair of electrons on the nitrogen atom forms a new covalent bond with the ethyl group, leading to the formation of the 1-ethyl-3-methylpyridinium cation. The displaced ethyl sulfate group becomes the counter-anion.
The reaction is typically carried out under controlled temperature conditions to manage its exothermic nature and to prevent potential side reactions. The choice of a solvent is optional; however, for this specific synthesis, a solvent-free approach is often preferred to simplify purification and minimize waste.
Caption: The SN2 mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 3-Methylpyridine | ≥99% |
| Diethyl sulfate | ≥98% |
| Ethyl acetate | Anhydrous |
| Round-bottom flask | Appropriate size with magnetic stir bar |
| Dropping funnel | |
| Condenser | |
| Heating mantle with temperature control | |
| Rotary evaporator | |
| Schlenk line or nitrogen/argon inlet |
Safety Precautions:
Diethyl sulfate is a potent alkylating agent and is classified as a suspected carcinogen and mutagen. This reaction must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn at all times. An emergency eyewash and shower should be readily accessible.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser. The entire apparatus should be under an inert atmosphere (nitrogen or argon) to prevent the ingress of moisture.
-
Charging the Reactor: Charge the round-bottom flask with 3-methylpyridine.
-
Addition of Diethyl Sulfate: Fill the dropping funnel with an equimolar amount of diethyl sulfate. Begin stirring the 3-methylpyridine and slowly add the diethyl sulfate dropwise to the flask. The reaction is exothermic, and the rate of addition should be controlled to maintain the reaction temperature below 40 °C. Cooling the flask with a water bath may be necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain this temperature with stirring for 12-24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the starting material signals and the appearance of the product signals.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature. The product, a viscous liquid, may be used directly for some applications, but for higher purity, a work-up procedure is necessary.
-
Add anhydrous ethyl acetate to the reaction mixture and stir vigorously. The ionic liquid is immiscible with ethyl acetate, which will wash away any unreacted starting materials and non-polar impurities.
-
Allow the mixture to settle, and two distinct layers will form. The upper layer is the ethyl acetate wash, and the lower layer is the ionic liquid product.
-
Carefully decant or separate the upper ethyl acetate layer. Repeat this washing step two more times with fresh portions of anhydrous ethyl acetate.
-
After the final wash, place the flask containing the ionic liquid on a rotary evaporator to remove any residual ethyl acetate under reduced pressure. For complete removal of volatile impurities, the product should be dried under high vacuum at 60-80 °C for several hours.
-
Caption: Experimental workflow for the synthesis of this compound.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized ionic liquid.
Physicochemical Properties:
The synthesized this compound should be a clear, slightly yellow to orange viscous liquid at room temperature.[3] Its physical properties, such as density, viscosity, and refractive index, are temperature-dependent. A study by B. González et al. provides detailed experimental data for these properties over a range of temperatures.[4]
Spectroscopic Analysis:
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation. The spectra should be recorded using a suitable deuterated solvent in which the ionic liquid is soluble (e.g., DMSO-d₆ or D₂O).
-
Expected ¹H NMR signals for the 1-ethyl-3-methylpyridinium cation:
-
A triplet corresponding to the methyl protons of the ethyl group.
-
A quartet corresponding to the methylene protons of the ethyl group.
-
A singlet for the methyl group on the pyridine ring.
-
Signals in the aromatic region corresponding to the four protons on the pyridinium ring.
-
-
Expected ¹³C NMR signals: Distinct signals for each unique carbon atom in the cation and the ethyl sulfate anion. The chemical shifts will be indicative of the electronic environment of each carbon.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic peaks for the C-H bonds of the alkyl groups and the pyridinium ring, as well as strong absorptions corresponding to the S=O and S-O stretching vibrations of the ethyl sulfate anion.[5]
Conclusion
This guide has provided a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the outlined experimental procedures and safety precautions, researchers can confidently and safely prepare this versatile ionic liquid for a variety of applications. The provided information on purification and characterization techniques will enable the validation of the product's identity and purity, ensuring reliable and reproducible results in subsequent research endeavors.
References
- 1. EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor - Google Patents [patents.google.com]
- 2. longdom.org [longdom.org]
- 3. chemimpex.com [chemimpex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Experimental vibrational study of imidazolium-based ionic liquids: Raman and infrared spectra of 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide and 1-ethyl-3-methylimidazolium ethylsulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-methylimidazolium Ethyl Sulfate ([C2MIM][EtSO4])
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Significance of [C2MIM][EtSO4]
1-Ethyl-3-methylimidazolium ethyl sulfate, designated [C2MIM][EtSO4] or [EMIM][EtSO4], is a prominent member of the ionic liquid (IL) family.[1][2] These salts, which are liquid at or near room temperature, have garnered significant interest across various scientific disciplines due to their unique set of properties, including negligible vapor pressure, high thermal stability, and wide electrochemical windows.[3][4] For professionals in drug development and pharmaceutical sciences, the tunability of these properties offers novel solutions to long-standing challenges such as poor drug solubility and the need for greener synthesis pathways.[5][6][7] This guide provides a comprehensive exploration of the core physicochemical properties of [C2MIM][EtSO4], offering both foundational data and the experimental context necessary for its effective application.
Fundamental Identification and Structure
Before delving into its properties, it is crucial to establish the fundamental identity of [C2MIM][EtSO4].
-
IUPAC Name: 1-ethyl-3-methylimidazol-3-ium;ethyl sulfate[1]
-
Molecular Formula: C8H16N2O4S[1]
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Structure: This ionic liquid consists of an organic cation, 1-ethyl-3-methylimidazolium ([C2MIM]+), and an organic anion, ethyl sulfate ([EtSO4]-). The interplay between the structure of these ions dictates the macroscopic properties of the bulk liquid.[4]
Core Physicochemical Properties: A Quantitative Overview
The utility of [C2MIM][EtSO4] in any application is fundamentally governed by its physical and chemical characteristics. The following table summarizes the key experimentally determined properties at standard conditions.
| Property | Value | Temperature (°C) | Pressure | Reference(s) |
| Density | 1.24 g/cm³ | 25 | Atmospheric | [8] |
| Dynamic Viscosity | 94 cP (mPa·s) | 25 | Atmospheric | [8] |
| Electrical Conductivity | 2.97 mS/cm | 25 | Atmospheric | [8] |
| Melting Point | -41 °C | N/A | Atmospheric | [8] |
| Glass Transition Temp. | -78.4 °C | N/A | Atmospheric | [9][10] |
| Thermal Conductivity | Varies with temp. | See Section 3.3 | Atmospheric | [11][12] |
| Refractive Index | Varies with temp. | See Section 3.4 | Atmospheric | [13] |
| Surface Tension | Varies with temp. | See Section 3.5 | Atmospheric | [13] |
| Electrochemical Window | 4.0 V | 25 | Atmospheric | [8] |
In-Depth Analysis of Key Properties and Experimental Considerations
A deeper understanding of these properties requires an examination of their dependence on external factors, primarily temperature, and the methodologies employed for their measurement.
Density and Viscosity: The Interplay of Molecular Packing and Fluidity
Density and viscosity are fundamental transport properties that significantly influence mass transfer and fluid handling in any process.[4] For [C2MIM][EtSO4], both properties exhibit a strong dependence on temperature.
Experimental Determination:
-
Density: Typically measured using a vibrating tube densimeter, which offers high precision.[14] The principle involves measuring the oscillation frequency of a U-shaped tube filled with the sample; the frequency is directly related to the density of the fluid.
-
Viscosity: Rotational viscometers are commonly employed for measuring the dynamic viscosity of ionic liquids. These instruments measure the torque required to rotate a spindle immersed in the fluid at a constant angular velocity.[15] For more advanced studies, a Stabinger viscometer can be used, which combines the principles of a rolling ball and a U-tube viscometer.[15]
Causality and Insights:
The density of [C2MIM][EtSO4] decreases linearly with increasing temperature.[3][13] This is an expected behavior for most liquids and is attributed to the increased kinetic energy of the ions, leading to a larger average distance between them and thus a lower packing efficiency.
Viscosity, a measure of a fluid's resistance to flow, decreases exponentially with increasing temperature. This relationship can often be described by the Vogel-Fulcher-Tammann (VFT) equation, which is characteristic of glass-forming liquids.[15][16] The high viscosity of many ionic liquids at room temperature is a result of the strong electrostatic and van der Waals interactions between the constituent ions. As temperature increases, the increased thermal energy allows the ions to overcome these attractive forces more easily, resulting in lower viscosity.
Electrical Conductivity: A Measure of Ionic Mobility
The electrical conductivity of [C2MIM][EtSO4] is a direct consequence of the mobility of its constituent ions, [C2MIM]+ and [EtSO4]-, under the influence of an electric field.[2]
Experimental Determination:
Conductivity is measured using a conductivity cell, often with a four-electrode setup to minimize polarization effects.[17] The cell is calibrated with standard solutions of known conductivity, such as aqueous KCl.[17] Impedance measurements are typically carried out over a range of frequencies, and the results are extrapolated to infinite frequency to obtain the true electrolytic conductivity.[17]
Causality and Insights:
The electrical conductivity of [C2MIM][EtSO4] is inversely related to its viscosity. As temperature increases, the viscosity decreases, leading to higher ionic mobility and, consequently, higher conductivity. This relationship is often explored through Walden plots, which relate molar conductivity to the fluidity (inverse of viscosity). The deviation from ideal behavior in a Walden plot can provide insights into the degree of ion association or "ionicity" of the ionic liquid.
Thermal Properties: Stability and Heat Transfer Characteristics
The thermal behavior of [C2MIM][EtSO4] is critical for applications involving heating or for defining its operational temperature range.
Experimental Determination:
-
Thermal Stability: Thermogravimetric analysis (TGA) is the standard technique for evaluating thermal stability.[9][18] In a typical TGA experiment, the mass of a sample is monitored as a function of temperature in a controlled atmosphere. The onset temperature of decomposition is a key parameter obtained from this analysis. However, isothermal TGA experiments, where the sample is held at a constant temperature for an extended period, are often considered more appropriate for determining the long-term thermal stability of ionic liquids.[9][18]
-
Glass Transition and Melting Point: Differential scanning calorimetry (DSC) is used to determine phase transition temperatures.[9][10] In DSC, the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. [C2MIM][EtSO4] exhibits a glass transition at approximately -78.4 °C and does not have a distinct melting point, indicating its tendency to form a glass upon cooling.[9]
-
Thermal Conductivity: The transient hot-wire technique is a common method for measuring the thermal conductivity of fluids.[11] This method involves monitoring the temperature change of a thin wire immersed in the liquid following a brief electrical heating pulse.
Causality and Insights:
The thermal stability of an ionic liquid is largely determined by the strength of the bonds within its constituent ions and the nature of the cation-anion interaction.[9] TGA studies indicate that while dynamic scans show decomposition at higher temperatures, isothermal analysis reveals that slow degradation can occur at significantly lower temperatures.[18] Spectroscopic methods, such as infrared (IR) spectroscopy, have also been used to measure the rate of thermal decomposition and have shown that thermogravimetric methods may overestimate the thermal stability of [C2MIM][EtSO4].[19]
Optical Properties: Refractive Index
The refractive index is a fundamental optical property that is sensitive to the density and electronic structure of the material.
Experimental Determination:
The refractive index of [C2MIM][EtSO4] is typically measured using an Abbe refractometer.[14] This instrument measures the critical angle of total internal reflection at the interface between the sample and a prism of known refractive index.
Causality and Insights:
The refractive index of [C2MIM][EtSO4] decreases with increasing temperature, a trend that is directly correlated with the decrease in its density.[13] The molar refraction, a property that relates refractive index to molar volume, can be used to probe the molecular polarizability of the ionic liquid.
Interfacial Properties: Surface Tension
Surface tension is a measure of the cohesive energy present at the interface between a liquid and another phase (e.g., air). It is a critical parameter in applications involving wetting, emulsification, and interfacial reactions.
Experimental Determination:
The pendant drop technique is a widely used method for determining the surface tension of liquids.[14] In this method, the shape of a drop of the liquid hanging from a capillary is analyzed. The balance between gravitational forces and surface tension dictates the drop's shape, which can be used to calculate the surface tension.
Causality and Insights:
The surface tension of ionic liquids is generally higher than that of common organic solvents, which can be attributed to the strong electrostatic interactions between the ions.[20] For [C2MIM][EtSO4], the surface tension decreases linearly with increasing temperature.[13] This is because the increased thermal energy of the ions at the surface reduces the net inward pull, thereby lowering the surface tension.
Solubility Profile: A Key to Application Versatility
The solubility of [C2MIM][EtSO4] in various solvents is a crucial factor in its application, particularly in synthesis, extraction, and formulation.
| Solvent | Miscibility | Reference(s) |
| Water | Miscible | [21] |
| Ethanol | Miscible | [22] |
| Acetone | Miscible | [21] |
| Isopropanol | Miscible | [21] |
| Toluene | Not miscible | [21] |
| Hexane | Not miscible | [21] |
Insights:
The high miscibility of [C2MIM][EtSO4] with polar solvents like water and short-chain alcohols is due to the favorable interactions (e.g., hydrogen bonding and ion-dipole interactions) between the solvent molecules and the ions of the ionic liquid.[23] Conversely, its immiscibility with nonpolar solvents like hexane and toluene highlights the predominantly polar nature of this ionic liquid. This selective solubility is a key advantage in applications such as liquid-liquid extraction.[3]
Synthesis of [C2MIM][EtSO4]: A Practical Protocol
The most common and straightforward synthesis of [C2MIM][EtSO4] involves the quaternization of 1-methylimidazole with diethyl sulfate.[13][24]
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place 1-methylimidazole.[24] The reaction can be performed with or without a solvent like toluene.[13][24]
-
Reagent Addition: Cool the flask in an ice bath and add diethyl sulfate dropwise to the stirred 1-methylimidazole.[13] The reaction is highly exothermic, and the temperature should be maintained below 313.15 K (40 °C).[13]
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 1 to 4 hours.[13] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[13][24]
-
Purification: After the reaction is complete, the product is typically washed multiple times with ethyl acetate to remove any unreacted starting materials.[13][24] The lower, denser ionic liquid phase is separated.
-
Drying: The residual ethyl acetate is removed under reduced pressure.[13][24] The resulting ionic liquid is then dried under high vacuum at an elevated temperature (e.g., 343.15 to 353.15 K) for an extended period (e.g., 48 hours) to remove any traces of volatile impurities and water.[13]
Caption: Workflow for the synthesis and purification of [C2MIM][EtSO4].
Applications in Drug Development
The unique physicochemical properties of [C2MIM][EtSO4] make it a versatile tool in the pharmaceutical sciences.
-
Green Synthesis: Its low volatility and high thermal stability make it an excellent alternative to traditional volatile organic solvents in the synthesis of active pharmaceutical ingredients (APIs) and their precursors.[5]
-
Enhanced Solubility: [C2MIM][EtSO4] can act as a solubilizing agent for poorly water-soluble drugs, a major hurdle in drug development.[5][7] By improving solubility, it can enhance the bioavailability of APIs.
-
Drug Delivery Systems: Ionic liquids are being explored for the development of novel drug delivery systems, such as nanoparticles and micellar systems, to improve the delivery of therapeutic agents to their target sites.[6]
-
Polymorph Control: The use of ionic liquids as crystallization media can influence the polymorphic form of a drug, which can have significant implications for its stability, solubility, and bioavailability.[5]
Caption: Key applications of [C2MIM][EtSO4] in the field of drug development.
Safety and Handling
According to safety data sheets, [C2MIM][EtSO4] is not classified as a hazardous substance under Regulation (EC) No 1272/2008.[25] However, as with all laboratory chemicals, appropriate safety precautions should be taken. Standard laboratory practice dictates the use of personal protective equipment, including gloves and safety glasses.[26] In case of contact, it is advised to wash the affected area with soap and water.[25] For fire suppression, water spray, alcohol-resistant foam, dry chemical, or carbon dioxide are suitable.[25] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[27]
Conclusion
1-Ethyl-3-methylimidazolium ethyl sulfate is an ionic liquid with a well-characterized and highly useful set of physicochemical properties. Its moderate viscosity, good conductivity, and broad range of solubility in polar solvents, combined with its thermal stability, make it a valuable tool for researchers and professionals, particularly in the fields of green chemistry and pharmaceutical development. A thorough understanding of the data and experimental methodologies presented in this guide is essential for leveraging the full potential of this versatile ionic liquid in innovative applications.
References
- 1. chem-casts.com [chem-casts.com]
- 2. research.aston.ac.uk [research.aston.ac.uk]
- 3. novapublishers.com [novapublishers.com]
- 4. Revisiting Ionic Liquid Structure-Property Relationship: A Critical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Ethyl-3-methylimidazolium ethyl sulfate, >98% | IoLiTec [iolitec.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermophysical Properties of 1-Ethyl-3-methylimidazolium Ethylsulfate and 1-Butyl-3-methylimidazolium Methylsulfate Ionic Liquids | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Probing the Surface Tension of Ionic Liquids Using the Langmuir Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iolitec.de [iolitec.de]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. alfa-chemical.com [alfa-chemical.com]
- 25. iolitec.de [iolitec.de]
- 26. 1-乙基-3-甲基咪唑硫酸乙酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 27. solvionic.com [solvionic.com]
An In-depth Technical Guide to the Viscosity of 1-ethyl-3-methylpyridinium ethyl sulfate
This guide provides a comprehensive technical overview of the viscosity of the ionic liquid 1-ethyl-3-methylpyridinium ethyl sulfate, [empy][EtSO₄]. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its rheological behavior, outlines detailed experimental methodologies for its characterization, and discusses the critical impact of external factors such as temperature and the presence of co-solvents.
Introduction: The Significance of Viscosity in Ionic Liquid Applications
Ionic liquids (ILs) are a class of salts that exist in a liquid state at or near room temperature. Their unique physicochemical properties, including low volatility, high thermal stability, and tunable viscosity, have positioned them as versatile solvents and materials in a myriad of applications, from electrochemical systems to green chemistry and catalysis.[1] Among the vast library of possible ILs, this compound ([empy][EtSO₄]) has garnered significant interest.
Viscosity, a measure of a fluid's resistance to flow, is a paramount property for the practical application of [empy][EtSO₄]. It directly influences mass and heat transport, reaction kinetics, and the overall efficiency of processes in which it is employed.[1] For instance, in electrochemical applications, lower viscosity facilitates higher ionic conductivity, a critical factor for the performance of batteries and supercapacitors.[2] In the realm of drug delivery, the viscosity of an IL-based formulation can affect its administration and bioavailability.[2] Therefore, a thorough understanding and precise control of the viscosity of [empy][EtSO₄] are essential for its effective implementation.
This guide will provide a detailed exploration of the viscosity of [empy][EtSO₄], offering both fundamental knowledge and practical insights for its measurement and modulation.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of [empy][EtSO₄] is crucial for interpreting its viscosity.
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₄S[2][3] |
| Molecular Weight | 247.31 g/mol [2] |
| Appearance | Slightly yellow to orange clear liquid[2] |
| CAS Number | 872672-50-9[2][4] |
The Viscosity Profile of Pure this compound
The intrinsic viscosity of pure [empy][EtSO₄] is a key baseline parameter. Like most liquids, its viscosity is highly dependent on temperature.
Temperature Dependence
The viscosity of [empy][EtSO₄] decreases significantly as temperature increases.[5][6] This is a result of the increased kinetic energy of the constituent ions, which overcomes the intermolecular forces (van der Waals forces and Coulombic interactions) that hinder flow. Experimental data for the dynamic viscosity of pure [empy][EtSO₄] has been measured over a temperature range of 298.15 K to 343.15 K.[5][7]
Table 1: Dynamic Viscosity of Pure [empy][EtSO₄] at Various Temperatures
| Temperature (K) | Dynamic Viscosity (mPa·s) |
| 298.15 | 135.9 |
| 303.15 | 103.5 |
| 308.15 | 80.4 |
| 313.15 | 63.5 |
| 318.15 | 51.1 |
| 323.15 | 41.8 |
| 328.15 | 34.8 |
| 333.15 | 29.5 |
| 338.15 | 25.2 |
| 343.15 | 21.8 |
| (Data synthesized from the Journal of Chemical & Engineering Data)[5] |
The relationship between temperature and viscosity in ionic liquids can often be described by the Vogel-Tammann-Fulcher (VTF) equation, which is a common model for the transport properties of glass-forming liquids.
Influential Factors on Viscosity
The viscosity of [empy][EtSO₄] is not only a function of temperature but is also highly sensitive to the presence of other substances, most notably water.
The Critical Role of Water Content
The presence of water, even in small amounts, can significantly reduce the viscosity of hydrophilic ionic liquids like [empy][EtSO₄]. Water molecules can disrupt the hydrogen bonding and overall ionic network of the IL, thereby decreasing its resistance to flow. This effect is so pronounced that viscosity measurements are often highly sensitive to the water content of the sample.[8]
Studies on binary mixtures of [empy][EtSO₄] and water have shown a consistent trend: as the mole fraction of the ionic liquid increases, the dynamic viscosity of the mixture also increases.[6] Conversely, at a constant composition, an increase in temperature leads to a decrease in viscosity.[6]
Influence of Co-solvents: The Case of Ethanol
Similar to water, the addition of organic solvents like ethanol can also modulate the viscosity of [empy][EtSO₄]. Experimental data on binary mixtures of [empy][EtSO₄] and ethanol have been reported at various temperatures.[5][9] Understanding these interactions is crucial for applications where [empy][EtSO₄] might be used in mixed-solvent systems, such as in separation processes.[5]
Experimental Determination of Viscosity: A Methodological Approach
Accurate and reproducible viscosity measurements are fundamental to the study and application of [empy][EtSO₄]. A variety of experimental techniques can be employed, with rotational rheometry being a common and reliable method.[10]
Synthesis of this compound
Prior to any measurement, the synthesis of high-purity [empy][EtSO₄] is a critical first step. A common synthetic route involves the quaternization of 3-methylpyridine with diethyl sulfate.
Caption: A simplified workflow for the synthesis of this compound.
A detailed protocol for the synthesis can be found in the literature, which typically involves drying the final product under high vacuum to minimize water content.[5][7]
Step-by-Step Viscosity Measurement Protocol
The following protocol outlines the general steps for measuring the dynamic viscosity of [empy][EtSO₄] using a rotational rheometer.
-
Instrument Calibration: Ensure the rheometer is properly calibrated according to the manufacturer's specifications.
-
Sample Preparation:
-
Use a sample of [empy][EtSO₄] with a known, low water content. The water content should be determined using a Karl Fischer titrator.
-
Equilibrate the sample to the desired starting temperature.
-
-
Loading the Sample:
-
Carefully place the required volume of the sample onto the lower plate of the rheometer.
-
Lower the upper geometry (e.g., cone or plate) to the correct gap setting.
-
Trim any excess sample to ensure accurate measurement.
-
-
Temperature Equilibration: Allow the sample to thermally equilibrate at the set temperature for a sufficient period.
-
Measurement:
-
Perform a shear rate sweep to determine the Newtonian plateau, where viscosity is independent of the shear rate.
-
For routine measurements at a single shear rate, select a value within the Newtonian plateau.
-
Record the viscosity and temperature.
-
-
Temperature Ramp (Optional): To study the temperature dependence, program the rheometer to ramp the temperature up or down, recording viscosity at discrete temperature intervals.
-
Data Analysis: Plot viscosity as a function of temperature or shear rate.
Caption: A generalized workflow for the experimental measurement of viscosity.
Modeling and Prediction of Viscosity
While experimental measurement is the gold standard, predictive models can be valuable for estimating the viscosity of ionic liquids. Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular descriptors with physical properties, have been developed for ionic liquids.[10] These models can provide estimations of viscosity based on the chemical structure of the cation and anion.
Applications and Implications
The viscosity of [empy][EtSO₄] has direct implications for its use in various fields:
-
Green Chemistry: As a "green" solvent, its viscosity influences its effectiveness in dissolving reactants and facilitating chemical reactions.[2]
-
Electrochemical Devices: In batteries and supercapacitors, lower viscosity is desirable for improved performance.[2]
-
Separation Processes: The viscosity of [empy][EtSO₄] and its mixtures is a key parameter in designing liquid-liquid extraction processes.[5]
-
Pharmaceutical Formulations: For drug delivery applications, viscosity can impact the release profile and administration of a drug.[2]
Conclusion
The viscosity of this compound is a fundamental property that dictates its behavior and utility in a wide range of scientific and industrial applications. A comprehensive understanding of its dependence on temperature and composition, coupled with robust experimental techniques for its measurement, is essential for harnessing the full potential of this versatile ionic liquid. This guide has provided a detailed overview of these aspects, offering a solid foundation for researchers and professionals working with [empy][EtSO₄].
References
- 1. roco.global [roco.global]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C10H17NO4S | CID 44629805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Thermal Stability of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate ([C2MIM][EtSO4])
This in-depth technical guide provides a comprehensive overview of the thermal stability of the ionic liquid 1-ethyl-3-methylimidazolium ethyl sulfate, commonly referred to as [C2MIM][EtSO4] or [EMIM][EtSO4].[1] This document is intended for researchers, scientists, and professionals in drug development and other fields where the thermal behavior of ionic liquids is a critical parameter. We will delve into the core principles of thermal analysis, present detailed experimental protocols, and discuss the mechanisms of decomposition, equipping you with the necessary knowledge for informed application and handling of this versatile solvent.
Introduction: The Criticality of Thermal Stability in Ionic Liquid Applications
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, possessing a unique combination of properties including negligible vapor pressure, high thermal stability, and tunable solvent properties.[2] These characteristics make them attractive alternatives to volatile organic compounds in a wide array of applications, from synthesis and catalysis to materials science and drug delivery. However, the practical utility of an ionic liquid is often dictated by its thermal stability—the temperature at which it begins to decompose. Understanding this limit is paramount for ensuring process safety, reproducibility, and the preservation of the ionic liquid's chemical integrity. This guide focuses specifically on [C2MIM][EtSO4], a widely used imidazolium-based ionic liquid, to provide a detailed examination of its thermal decomposition profile.
Assessing Thermal Stability: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is the cornerstone technique for evaluating the thermal stability of ionic liquids.[3] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This allows for the determination of key parameters such as the onset decomposition temperature (T_onset) and the temperature of maximum mass loss rate (T_peak).
There are two primary modes of TGA operation:
-
Dynamic TGA: The sample is heated at a constant rate (e.g., 10 °C/min) to determine the temperature at which decomposition begins.[3]
-
Isothermal TGA: The sample is held at a constant temperature for an extended period to assess its long-term thermal stability.[3]
It is crucial to recognize that dynamic TGA can sometimes overestimate the long-term thermal stability of an ionic liquid.[4] Spectroscopic methods, such as infrared (IR) spectroscopy, have shown that measurable decomposition of [C2MIM][EtSO4] can occur at temperatures below the T_onset determined by dynamic TGA.[4] Therefore, for applications requiring prolonged exposure to elevated temperatures, isothermal TGA provides a more realistic assessment of the material's stability.
Experimental Protocol: Thermogravimetric Analysis of [C2MIM][EtSO4]
The following protocol outlines a standard procedure for determining the thermal stability of [C2MIM][EtSO4] using TGA.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas (for inert atmosphere)
-
Aluminum or platinum TGA pans
-
Microbalance
-
[C2MIM][EtSO4] sample (ensure dryness by vacuum drying prior to analysis)
Procedure:
-
Instrument Preparation:
-
Ensure the TGA is clean and calibrated according to the manufacturer's instructions.
-
Set the purge gas (e.g., nitrogen) to a constant flow rate, typically 20-50 mL/min, to maintain an inert atmosphere and remove any gaseous decomposition products.
-
-
Sample Preparation:
-
Tare a clean TGA pan on a microbalance.
-
Accurately weigh 5-10 mg of the [C2MIM][EtSO4] sample into the pan. A smaller sample size helps to minimize thermal gradients within the sample.
-
-
Dynamic TGA Method:
-
Place the sample pan in the TGA furnace.
-
Equilibrate the sample at a starting temperature of 30 °C for 5-10 minutes to ensure thermal equilibrium.
-
Ramp the temperature from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
Record the mass loss as a function of temperature.
-
-
Isothermal TGA Method (for long-term stability):
-
Place the sample pan in the TGA furnace.
-
Rapidly heat the sample to the desired isothermal temperature (e.g., 150 °C, 200 °C, 250 °C).
-
Hold the sample at this temperature for an extended period (e.g., 4-24 hours).
-
Record the mass loss as a function of time.
-
-
Data Analysis:
-
Dynamic TGA: Determine the onset decomposition temperature (T_onset), which is often calculated as the intersection of the baseline tangent with the tangent of the decomposition step. Also, identify the peak decomposition temperature (T_peak) from the derivative of the TGA curve (DTG curve), which corresponds to the point of maximum mass loss rate.
-
Isothermal TGA: Analyze the rate of mass loss over time to determine the long-term stability at a specific temperature.
-
Visualizing the TGA Workflow
The following diagram illustrates the key steps in the thermogravimetric analysis of [C2MIM][EtSO4].
Caption: Figure 1. TGA Workflow for [C2MIM][EtSO4].
Thermal Stability Data of [C2MIM][EtSO4]
The thermal stability of [C2MIM][EtSO4] has been investigated under various conditions. The following table summarizes key thermal decomposition data obtained from thermogravimetric analysis.
| Parameter | Value | Heating Rate (°C/min) | Atmosphere | Reference |
| Onset Temperature (T_onset) | ~280-300 °C | 10 | Nitrogen | [5][6] |
| Peak Temperature (T_peak) | ~320-340 °C | 10 | Nitrogen | [6] |
| Isothermal Stability | Stable up to 200°C for short durations | - | Nitrogen | [6] |
Note: The exact decomposition temperature can be influenced by factors such as sample purity, heating rate, and the surrounding atmosphere. Higher heating rates tend to result in higher apparent decomposition temperatures.
Decomposition Mechanism of Imidazolium-Based Ionic Liquids
The thermal decomposition of imidazolium-based ionic liquids, including [C2MIM][EtSO4], is generally understood to proceed through a nucleophilic substitution reaction (S N 2).[7] In this mechanism, the anion acts as a nucleophile, attacking one of the alkyl groups on the imidazolium cation.
For [C2MIM][EtSO4], the ethyl sulfate anion ([EtSO4]⁻) can attack either the ethyl group or the methyl group on the 1-ethyl-3-methylimidazolium cation ([C2MIM]⁺). This results in the formation of volatile neutral species, such as diethyl sulfate or methyl ethyl sulfate, and 1-methylimidazole or 1-ethylimidazole, respectively.
Visualizing the Decomposition Pathway
The following diagram illustrates the proposed S N 2 decomposition pathway for [C2MIM][EtSO4].
Caption: Figure 2. S N 2 Decomposition of [C2MIM][EtSO4].
The relative prevalence of these two pathways will depend on the relative steric hindrance and the stability of the transition states.
Conclusion
The thermal stability of [C2MIM][EtSO4] is a critical parameter that dictates its operational window in various applications. Thermogravimetric analysis is an indispensable tool for characterizing its decomposition profile. While dynamic TGA provides a rapid assessment, isothermal TGA is recommended for applications involving prolonged exposure to heat, as it offers a more conservative and realistic measure of long-term stability. The primary decomposition mechanism is believed to be an S N 2 reaction initiated by the ethyl sulfate anion. A thorough understanding of these thermal properties is essential for the safe, effective, and reliable use of [C2MIM][EtSO4] in research and industrial settings.
References
- 1. 1-Ethyl-3-methylimidazolium ethyl sulfate = 95 342573-75-5 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 4. Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermophysical Properties of 1-Ethyl-3-methylimidazolium Ethylsulfate and 1-Butyl-3-methylimidazolium Methylsulfate Ionic Liquids | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comprehensive Safety and Handling Guide for 1-Ethyl-3-Methylpyridinium Ethyl Sulfate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-3-methylpyridinium ethyl sulfate (CAS No. 872672-50-9) is an ionic liquid that is gaining traction in various scientific and industrial applications due to its unique properties.[1] It is recognized for its low volatility and high thermal stability, which are advantageous in processes requiring elevated temperatures.[1] Its ionic nature lends it good solubility in polar solvents, making it a valuable component in electrochemical applications such as batteries and supercapacitors.[1] Furthermore, its utility as a solvent in organic reactions and its potential as a more sustainable alternative in "green chemistry" are areas of active research.[1] This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of this compound to ensure its safe and effective use in a laboratory setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a substance is fundamental to its safe handling and application.
| Property | Value | Source |
| Molecular Formula | C10H17NO4S | [1] |
| Molecular Weight | 247.31 g/mol | [1] |
| Appearance | Slightly yellow to orange clear liquid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Refractive Index (n20D) | 1.50 | [1][2] |
| Density (25.00℃) | 1.22226 g/cm³ | [3] |
| Melting Point | < -65℃ | [3] |
| Solubility | Soluble in water, dichloromethane, and methanol.[4][5] | [4][5] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Hazard Class: Skin irritation (Category 2), Eye irritation (Category 2)[4][6]
-
Signal Word: Warning[4]
-
Pictogram: GHS07 (Exclamation Mark)[4]
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[4]
-
P280: Wear protective gloves/eye protection/face protection.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[4]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[4]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[4]
While the toxicological properties of this specific ionic liquid have not been exhaustively investigated, it is prudent to handle it with care, assuming it may be harmful if swallowed.[7]
Safe Handling and Storage
Proper handling and storage procedures are critical to minimizing risks associated with this compound.
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of this chemical to determine the necessary PPE. The following diagram outlines a general workflow for selecting appropriate PPE.
Caption: Workflow for Personal Protective Equipment (PPE) Selection.
Experimental Protocol: Standard Laboratory Handling
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment: At a minimum, wear safety glasses with side shields, a standard laboratory coat, and nitrile gloves.[7] If there is a risk of splashing, chemical goggles and a face shield should be used.[7]
-
Dispensing: When transferring the liquid, work in a well-ventilated area, preferably within a chemical fume hood.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[4] Remove and launder any contaminated clothing before reuse.[4]
Storage Conditions
To maintain the integrity and stability of this compound, the following storage conditions are recommended:
-
Temperature: Store in a refrigerator at 2-8°C.[1]
-
Atmosphere: Store under an inert gas as it may be air and heat sensitive.[4]
-
Container: Keep the container tightly sealed in a dry, well-ventilated place.[8]
-
Incompatibilities: Avoid storage with strong oxidizing agents and strong bases.[7]
First-Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] If irritation persists, seek medical attention.[4]
-
Skin Contact: In case of contact, immediately wash skin with plenty of soap and water.[4] Remove contaminated clothing and wash before reuse.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[10]
-
Ingestion: If swallowed, do NOT induce vomiting.[9] Rinse mouth with water.[9] Seek immediate medical attention.[7]
Spill Response
The following diagram illustrates a general procedure for responding to a spill of this compound.
Caption: General Spill Response Workflow.
Experimental Protocol: Small Spill Clean-up
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Absorb: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.
-
Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[7]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.
Fire-Fighting Measures
-
Extinguishing Media: In case of a fire, use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[7]
-
Fire-Fighting Instructions: Firefighters should wear self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[7]
-
Conditions to Avoid: Incompatible materials, heat, and exposure to air.[4][7]
-
Incompatible Materials: Strong oxidizing agents and strong bases.[7]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[7]
-
Hazardous Polymerization: Has not been reported to occur.[7]
Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound are not extensively available. However, based on its GHS classification, it is known to be a skin and eye irritant.[4][6] The environmental impact has not been fully investigated, and care should be taken to prevent its release into the environment.
Disposal Considerations
All waste materials should be disposed of in accordance with local, state, and federal regulations. It is advisable to contact a licensed professional waste disposal service to ensure proper disposal.
Conclusion
This compound is a versatile ionic liquid with significant potential in various research and development applications. A comprehensive understanding of its properties and associated hazards is paramount for its safe and effective use. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a safe laboratory environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | 872672-50-9 | TCI Deutschland GmbH [tcichemicals.com]
- 5. 1-Ethyl-3-methylimidazolium ethyl sulfate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 1-Ethyl-3-(hydroxymethyl)pyridinium Ethyl Sulfate | C10H17NO5S | CID 44629806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. nanochemazone.com [nanochemazone.com]
- 9. proionic.com [proionic.com]
- 10. iolitec.de [iolitec.de]
A Technical Guide to the Hygroscopic Nature of 1-Ethyl-3-Methylimidazolium Ethyl Sulfate ([C2MIM][EtSO4])
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Pervasive Influence of Water on Ionic Liquids
Ionic liquids (ILs), salts with melting points below 100°C, have emerged as a pivotal class of materials with tunable physicochemical properties, making them highly attractive for a myriad of applications, from "green" solvents in synthesis to innovative electrolytes and pharmaceutical agents.[1] Among these, 1-ethyl-3-methylimidazolium ethyl sulfate, [C2MIM][EtSO4], has garnered significant interest, particularly in the pharmaceutical sciences, for its potential in drug delivery and stabilization.[2][3] However, the inherent hygroscopicity of many ILs, including [C2MIM][EtSO4], presents a critical challenge that can profoundly alter their performance and characteristics.[1][4] Water is a common impurity that can be readily absorbed from the atmosphere, influencing properties such as viscosity, conductivity, and polarity even at low concentrations.[1][5][6] This guide provides an in-depth technical exploration of the hygroscopic nature of [C2MIM][EtSO4], offering a foundational understanding of the mechanisms of water absorption and detailing robust methodologies for its quantification and characterization.
The Nature of Hygroscopicity in Ionic Liquids: A Mechanistic Overview
The hygroscopicity of an ionic liquid is a complex phenomenon governed by the intricate interplay of its constituent cation and anion with water molecules.[7] The ability of an IL to absorb water is primarily dictated by the strength of the hydrogen-bonding interactions between water and the IL's anion.[8][9] In the case of [C2MIM][EtSO4], the ethyl sulfate anion ([EtSO4]⁻) plays a dominant role in water uptake.
The process of water sorption into an IL can be conceptualized in three primary stages:
-
Adsorption: Water molecules from the atmosphere initially adsorb onto the surface of the ionic liquid.
-
Absorption and Diffusion: Subsequently, these surface-adsorbed water molecules diffuse into the bulk of the IL. This diffusion is often the rate-limiting step in the overall water uptake process.[7]
-
Complex Formation: Within the IL, water molecules form hydrogen bonds, primarily with the anions, leading to the formation of water-ion complexes.[7]
The structure of the cation, 1-ethyl-3-methylimidazolium ([C2MIM]⁺), also influences hygroscopicity, albeit to a lesser extent than the anion.[10] The presence of acidic protons on the imidazolium ring can contribute to hydrogen bonding with water.[7] Furthermore, the alkyl chain length on the cation can affect the surface properties of the IL and, consequently, the initial adsorption of water.[7]
It is crucial to recognize that the absorbed water does not exist as a passive impurity but actively participates in and modifies the IL's intricate network of interactions. This can lead to significant changes in the IL's macroscopic properties. For instance, the viscosity of many ILs, which is typically high, can be dramatically reduced by the presence of water.[6][11] This is attributed to the disruption of the ionic network and the increased mobility of the constituent ions.[6]
Quantifying Water Content: Essential Experimental Protocols
Accurate determination of water content is paramount for understanding and controlling the properties of [C2MIM][EtSO4]. Several well-established techniques are employed for this purpose, each with its own set of advantages and considerations.
Karl Fischer Titration: The Gold Standard for Water Determination
Karl Fischer (KF) titration is widely regarded as the most reliable and precise method for quantifying water content in a vast array of substances, including ionic liquids.[12][13] The technique is based on the Bunsen reaction, where water reacts with iodine and sulfur dioxide in the presence of a base and a suitable solvent.
Causality Behind the Protocol: The choice of KF titration as the primary method stems from its high specificity for water and its ability to deliver accurate results even at very low concentrations. For ionic liquids, which can be challenging to analyze with other methods due to their low volatility and complex matrices, KF titration offers a robust solution.[12][14] Ionic liquids themselves can even be employed as solvents in KF titration to enhance the solubility of difficult-to-analyze samples.[13][15]
Experimental Workflow: Volumetric Karl Fischer Titration
Caption: Workflow for Volumetric Karl Fischer Titration.
Step-by-Step Methodology:
-
Apparatus Preparation: Ensure the Karl Fischer titrator is clean, dry, and properly calibrated. The titration vessel should be purged with a dry inert gas (e.g., nitrogen) to eliminate atmospheric moisture.
-
Solvent Introduction: Add a suitable anhydrous solvent (e.g., methanol or a specialized KF solvent for ionic liquids) to the titration vessel.
-
Solvent Titration (Pre-titration): Titrate the solvent with the Karl Fischer reagent to a stable endpoint to neutralize any residual water in the solvent and the vessel.
-
Sample Introduction: Accurately weigh a known amount of the [C2MIM][EtSO4] sample and introduce it into the titration vessel.
-
Sample Titration: Titrate the sample solution with the Karl Fischer reagent until the endpoint is reached. The endpoint is typically detected electrochemically.
-
Calculation: The water content is calculated based on the volume of the KF reagent consumed and the known titer of the reagent.
Gravimetric Analysis: A Direct Measure of Water Uptake
Gravimetric analysis provides a straightforward method for determining the amount of water absorbed by an ionic liquid when exposed to a controlled humidity environment.[7] This technique involves measuring the change in mass of the IL sample over time.
Causality Behind the Protocol: The simplicity and directness of gravimetric analysis make it a valuable tool for studying the kinetics and equilibrium of water sorption. By controlling the relative humidity and temperature, researchers can gain insights into how environmental conditions affect the hygroscopic behavior of [C2MIM][EtSO4].
Experimental Workflow: Gravimetric Water Uptake Measurement
Caption: Workflow for Gravimetric Water Uptake Analysis.
Step-by-Step Methodology:
-
Sample Preparation: Place a known mass of dry [C2MIM][EtSO4] in a pre-weighed container.
-
Controlled Environment: Place the container in a desiccator or a climate-controlled chamber with a specific and constant relative humidity (RH). The RH can be controlled using saturated salt solutions.
-
Mass Monitoring: Periodically remove the container and weigh it on an analytical balance. Record the mass and the time.
-
Equilibrium Determination: Continue monitoring the mass until it becomes constant, indicating that the ionic liquid has reached equilibrium with the surrounding atmosphere.
-
Calculation: The amount of water absorbed is calculated as the difference between the final and initial mass of the sample.
Spectroscopic Techniques: Probing Water-IL Interactions
Spectroscopic methods, such as Near-Infrared (NIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable insights into the structural changes and interactions that occur when water is absorbed by an ionic liquid.[8][16]
Causality Behind the Protocol: These techniques are non-invasive and can provide detailed information at the molecular level.[8] NIR spectroscopy is particularly sensitive to the O-H stretching and combination bands of water, allowing for the in-situ determination of water concentration and the state of water molecules within the IL.[17] NMR spectroscopy can reveal changes in the chemical environment of the protons in both the water molecules and the ionic liquid, providing evidence of hydrogen bonding.[16]
Data Presentation: A Comparative Summary
| Parameter | [C2MIM][EtSO4] (Dry) | [C2MIM][EtSO4] (Water-Saturated) |
| Appearance | Clear, viscous liquid | Clear, less viscous liquid |
| Density | ~1.2 g/cm³[18][19] | Decreases with water content[20] |
| Viscosity | High | Significantly lower[5][6] |
| Water Content (Typical) | < 500 ppm | Can absorb significant amounts, dependent on RH[7][21] |
Implications for Drug Development and Research
The hygroscopic nature of [C2MIM][EtSO4] has profound implications for its application in the pharmaceutical field. Understanding and controlling water content is critical for:
-
Formulation Stability: The presence of water can affect the stability of both the ionic liquid and the dissolved active pharmaceutical ingredient (API). It can promote hydrolysis or other degradation pathways.
-
Solubility and Bioavailability: The polarity of the ionic liquid changes with water content, which can in turn affect the solubility of the API.[11] This can have a direct impact on the drug's dissolution rate and bioavailability.
-
Manufacturing Processes: The viscosity of the ionic liquid is a key parameter in many manufacturing processes, such as mixing and filling. The significant decrease in viscosity upon water absorption must be accounted for to ensure process consistency.[5]
-
Reproducibility of Research: Failure to control for atmospheric moisture can lead to significant variations in experimental results, hindering the reproducibility of research findings.
Conclusion: A Call for Rigorous Characterization
The hygroscopic nature of 1-ethyl-3-methylimidazolium ethyl sulfate is a fundamental property that must be carefully considered in its application, particularly within the exacting standards of the pharmaceutical industry. A thorough understanding of the mechanisms of water absorption, coupled with the diligent application of robust analytical techniques such as Karl Fischer titration and gravimetric analysis, is essential for ensuring the quality, stability, and efficacy of [C2MIM][EtSO4]-based formulations. By embracing a proactive approach to moisture control and characterization, researchers and drug development professionals can unlock the full potential of this promising ionic liquid.
References
- 1. Ionic liquid - Wikipedia [en.wikipedia.org]
- 2. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Ethyl-3-methylimidazolium ethyl sulfate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. ac1.hhu.de [ac1.hhu.de]
- 8. Absorption of water by room-temperature ionic liquids: effect of anions on concentration and state of water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. On the Moisture Absorption Capability of Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]
- 12. hiyka.com [hiyka.com]
- 13. iolitec.de [iolitec.de]
- 14. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 15. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 16. Structures of ionic liquid–water mixtures investigated by IR and NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. OPG [opg.optica.org]
- 18. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 19. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Methodological & Application
using 1-ethyl-3-methylpyridinium ethyl sulfate as an electrolyte
An In-Depth Guide to the Application of 1-Ethyl-3-methylpyridinium Ethyl Sulfate ([EMpy][EtSO4]) as an Electrolyte
Authored by: Gemini, Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the ionic liquid this compound, hereafter referred to as [EMpy][EtSO4], as a functional electrolyte. This guide diverges from rigid templates to provide an intuitive and technically grounded narrative, focusing on the causality behind experimental choices and empowering the user to apply this versatile material effectively and safely.
Introduction: The Merit of [EMpy][EtSO4] in Electrolyte Applications
Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, and often at room temperature. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows, make them compelling alternatives to traditional volatile organic solvents in various electrochemical systems.[1]
[EMpy][EtSO4] is a pyridinium-based ionic liquid that has garnered interest for its utility as an electrolyte in energy storage devices like supercapacitors and batteries, as a medium for electrodeposition, and as a green solvent in chemical synthesis.[1][2] Its primary advantages stem from its ionic nature, which facilitates good ionic conductivity, and its robust chemical structure, which imparts thermal and electrochemical stability. This guide provides the foundational knowledge and detailed protocols necessary to harness these properties in a laboratory setting.
Physicochemical & Electrochemical Properties
A thorough understanding of an electrolyte's intrinsic properties is paramount to designing and interpreting experiments. The data presented below have been synthesized from various authoritative sources.
Physicochemical Properties
The physical characteristics of [EMpy][EtSO4] influence its handling, processing, and behavior in electrochemical cells. For instance, its viscosity directly impacts ion mobility and, consequently, the electrolyte's ionic conductivity.
| Property | Value | Source(s) |
| CAS Number | 872672-50-9 | [1][3] |
| Molecular Formula | C₁₀H₁₇NO₄S | [1] |
| Molecular Weight | 247.31 g/mol | [1] |
| Appearance | Slightly yellow to orange clear liquid | [1] |
| Melting Point | < -65°C | [4] |
| Density @ 25°C | 1.222 g/cm³ | [4] |
| Viscosity @ 25°C (298.15 K) | 102 mPa·s | [5] |
| Refractive Index @ 25°C | 1.506 | [4] |
| Purity | Typically ≥98% (HPLC) | [1][6] |
Electrochemical Properties
These properties are critical to the performance of [EMpy][EtSO4] as an electrolyte. The ionic conductivity dictates the rate at which charge can be transported, affecting the power density of a device, while the electrochemical window defines the stable operating voltage range.
| Property | Value / Range | Notes | Source(s) |
| Ionic Conductivity | ~5.56 mS/cm | This value is for the analogous 1-ethyl-3-methylimidazolium ethyl sulfate ([EMIM][EtSO4]) and is expected to be of a similar magnitude for [EMpy][EtSO4].[7][8] | |
| Electrochemical Window | Purity and Electrode Dependent | The operational voltage range is highly sensitive to impurities, particularly water, and the working electrode material used. A typical range for similar ILs can exceed 4V.[4][9] A detailed protocol for its determination is provided in Section 3.2. |
Core Application Protocols
The following section provides detailed, step-by-step protocols for the preparation and application of [EMpy][EtSO4] as an electrolyte. The rationale behind critical steps is explained to foster a deeper understanding of the experimental process.
Protocol: Electrolyte Preparation and Purification
The presence of impurities, especially water, can drastically narrow the electrochemical window and introduce parasitic reactions.[1] This protocol details the necessary steps to prepare high-purity [EMpy][EtSO4] suitable for demanding electrochemical applications.
Causality: Water is electrochemically active and will be reduced or oxidized at potentials well within the operational window of the ionic liquid, limiting the performance and stability of the device. Vacuum drying at an elevated temperature provides the energy to break the hydrogen bonds between water and the sulfate anion and removes the volatile water molecules.
Experimental Workflow:
-
Initial Handling: Transfer the as-received [EMpy][EtSO4] into a two-neck round-bottom flask inside an inert atmosphere glovebox (<1 ppm O₂, <1 ppm H₂O).
-
Vacuum Drying: Attach the flask to a high-vacuum line (Schlenk line) equipped with a cold trap (liquid nitrogen).
-
Heating: Place the flask in an oil bath and heat to 80-100°C. The ionic liquid should be stirred vigorously with a magnetic stir bar.
-
Duration: Maintain heating under dynamic vacuum for at least 48-72 hours. The goal is to reduce the water content to below 20 ppm, which can be verified using Karl Fischer titration.
-
Storage: Once dried, transfer the electrolyte into a sealed container inside the glovebox. Store the purified electrolyte under an inert atmosphere. Never expose the purified electrolyte to ambient air.
Caption: Workflow for the purification of [EMpy][EtSO4] electrolyte.
Protocol: Determination of the Electrochemical Window (EW)
The EW is determined using cyclic voltammetry (CV), a technique that measures the current response of an electrolyte to a linearly swept potential. The potential limits where the current rapidly increases signify the onset of electrolyte oxidation (anodic limit) and reduction (cathodic limit).
Causality: A three-electrode setup is essential for accurately measuring the EW. The working electrode (e.g., Glassy Carbon, Platinum) provides the surface for the reaction. The reference electrode (e.g., Ag/AgCl, or a quasi-reference like a silver wire) provides a stable potential against which the working electrode's potential is measured. The counter electrode (e.g., Platinum wire) completes the circuit, allowing current to flow without affecting the potential measurement at the working electrode.
Experimental Protocol:
-
Cell Assembly: Inside a glovebox, assemble a three-electrode electrochemical cell.
-
Working Electrode (WE): A polished and cleaned glassy carbon or platinum disk electrode (e.g., 3 mm diameter).
-
Counter Electrode (CE): A platinum wire or mesh with a surface area significantly larger than the WE.
-
Reference Electrode (RE): A non-aqueous Ag/Ag⁺ reference electrode. Alternatively, a silver wire can be used as a quasi-reference electrode.
-
-
Add Electrolyte: Add the purified [EMpy][EtSO4] to the cell, ensuring the bottom of all three electrodes is submerged.
-
Connect to Potentiostat: Connect the electrodes to a potentiostat.
-
Run Cyclic Voltammetry:
-
Perform a CV scan at a scan rate of 20-50 mV/s.
-
Start the scan from the open-circuit potential (OCP) first in the anodic (positive) direction until a sharp increase in current is observed.
-
Then, sweep in the cathodic (negative) direction until a sharp increase in cathodic current is observed.
-
-
Data Analysis:
-
Define a cutoff current density (e.g., 0.1 or 0.5 mA/cm²).
-
The potential at which the anodic current reaches this cutoff is the anodic stability limit (Eₐ).
-
The potential at which the cathodic current reaches this cutoff is the cathodic stability limit (E꜀).
-
The Electrochemical Window (EW) is calculated as: EW = Eₐ - E꜀ .
-
Caption: Schematic of a three-electrode cell for CV analysis.
Application Protocol: EDLC Supercapacitor Fabrication & Testing
This protocol describes the fabrication of a symmetric electrochemical double-layer capacitor (EDLC) using activated carbon electrodes and [EMpy][EtSO4] electrolyte in a standard CR2032 coin cell format.
Causality: An EDLC stores charge non-faradaically by the adsorption of ions from the electrolyte onto the surface of high-surface-area carbon electrodes. The performance (capacitance, rate capability) is directly tied to the electrolyte's properties and its interface with the porous carbon. PVdF acts as a binder to hold the carbon particles together, while carbon black improves the electrical conductivity within the electrode.
Experimental Workflow:
-
Slurry Preparation:
-
In a vial, mix activated carbon (e.g., 80% wt), carbon black (10% wt), and Polyvinylidene fluoride (PVdF) binder (10% wt).
-
Add N-Methyl-2-pyrrolidone (NMP) as a solvent and mix using a planetary mixer or homogenizer until a uniform, viscous slurry is formed.
-
-
Electrode Casting:
-
Cast the slurry onto aluminum foil (current collector) using a doctor blade with a defined gap (e.g., 150 µm).
-
Dry the cast electrode in a vacuum oven at 80-120°C for at least 12 hours to completely remove the NMP solvent.
-
-
Cell Assembly (in Glovebox):
-
Punch out circular electrodes (e.g., 15 mm diameter) from the dried sheet.
-
Place the first electrode in the CR2032 coin cell can.
-
Add a few drops (~80 µL) of purified [EMpy][EtSO4] electrolyte to wet the electrode surface.
-
Place a porous separator (e.g., Celgard®) on top.
-
Add more electrolyte to wet the separator.
-
Place the second electrode on top of the separator.
-
Add a spacer disk and a spring, then seal the cell using a hydraulic crimper.
-
-
Electrochemical Characterization:
-
Cyclic Voltammetry (CV): Scan within the stable voltage window of the electrolyte at various scan rates (e.g., 5 to 100 mV/s). A rectangular CV shape indicates good capacitive behavior.
-
Galvanostatic Charge-Discharge (GCD): Charge and discharge the cell at different constant current densities. The specific capacitance can be calculated from the discharge curve.
-
Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cell over a frequency range to determine the equivalent series resistance (ESR).
-
Caption: Process flow for EDLC fabrication and testing.
Application Protocol: Metal Electrodeposition
[EMpy][EtSO4] can serve as a non-aqueous medium for the electrodeposition of metals that are difficult to plate from aqueous solutions due to hydrogen evolution.
Causality: The ionic liquid provides a medium where metal ions can be dissolved and transported to an electrode surface for reduction. By controlling the potential (potentiostatic) or current (galvanostatic), the metal ions (Mⁿ⁺) are reduced to their metallic state (M⁰), forming a coating on the substrate (the working electrode). The absence of water prevents the competing hydrogen evolution reaction.
Experimental Protocol:
-
Electrolyte Bath Preparation:
-
Inside a glovebox, add a soluble salt of the metal to be plated (e.g., Copper(II) sulfate, CuSO₄) to purified [EMpy][EtSO4].[1]
-
Stir at a slightly elevated temperature (e.g., 60°C) until the salt is fully dissolved. The concentration will depend on the metal salt's solubility.
-
-
Cell Setup:
-
Use a two- or three-electrode setup similar to that in Section 3.2.
-
Working Electrode (WE): The substrate to be coated (e.g., a copper or steel disk).
-
Counter Electrode (CE): A sheet or wire of the same metal being deposited (a soluble anode) or an inert material like platinum (an insoluble anode).
-
Reference Electrode (RE): Optional but recommended for precise potential control.
-
-
Deposition:
-
Immerse the electrodes in the electrolyte bath.
-
Potentiostatic Deposition: Apply a constant potential negative enough to reduce the metal ions (determined via an initial CV scan) for a set duration. This method provides good control over morphology.
-
Galvanostatic Deposition: Apply a constant current density for a set duration. This method provides good control over the thickness of the deposit.
-
-
Post-Treatment:
-
After deposition, remove the coated substrate from the bath.
-
Rinse thoroughly with a suitable solvent (e.g., acetonitrile or isopropanol) to remove residual ionic liquid.
-
Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).
-
-
Characterization:
-
Analyze the morphology and structure of the deposited film using Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD).
-
Safety, Handling, and Storage
While ionic liquids have low volatility, direct contact should be avoided. Adherence to standard laboratory safety practices is essential.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a lab coat when handling [EMpy][EtSO4].[3]
-
Skin Contact: Causes skin irritation. In case of contact, wash the affected area thoroughly with plenty of water.[3]
-
Eye Contact: Causes serious eye irritation. If contact occurs, rinse continuously with water for several minutes and seek medical attention.[3]
-
Handling: Handle in a well-ventilated area or under a fume hood. As detailed in Protocol 3.1, for high-purity electrochemical use, all handling should be done under an inert atmosphere.
-
Storage: Store in a tightly sealed container in a cool, dry place (refrigerated at 0-10°C is recommended).[3] It should be stored under an inert gas to prevent moisture absorption.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymer Electrolytes for Supercapacitors [mdpi.com]
- 3. This compound | 872672-50-9 | TCI Deutschland GmbH [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE | 342573-75-5 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Introduction: The Challenge and the Opportunity
An In-Depth Guide to the Application of 1-Ethyl-3-methylimidazolium Ethyl Sulfate ([C2MIM][EtSO4]) in Cellulose Dissolution
Abstract: Cellulose, the planet's most abundant biopolymer, presents a formidable challenge to chemists and material scientists due to its inherent insolubility in water and common organic solvents. This insolubility stems from a highly ordered, crystalline structure reinforced by an extensive network of hydrogen bonds. The emergence of ionic liquids (ILs) as "designer solvents" has revolutionized cellulose processing. This guide focuses on 1-ethyl-3-methylimidazolium ethyl sulfate, [C2MIM][EtSO4], a promising and comparatively eco-friendly ionic liquid for the dissolution and regeneration of cellulose. We provide a comprehensive overview of its properties, the molecular mechanism of dissolution, detailed, field-tested protocols for laboratory application, and insights into its relevance for drug development and materials science.
The efficient dissolution of cellulose is a critical bottleneck in the sustainable production of biofuels, advanced materials, and pharmaceutical excipients from renewable biomass.[1][2] Traditional methods often rely on volatile, toxic, or corrosive solvents. Ionic liquids (ILs), which are salts with melting points below 100°C, offer a compelling alternative due to their negligible vapor pressure, high thermal stability, and tunable solvent properties.[3]
Among the vast library of ILs, 1-ethyl-3-methylimidazolium ethyl sulfate ([C2MIM][EtSO4]) has garnered attention for its efficacy in dissolving cellulose under relatively mild conditions.[4] This document serves as a practical guide for researchers, scientists, and drug development professionals, detailing the fundamental principles and step-by-step protocols for utilizing [C2MIM][EtSO4] as a direct solvent for cellulose.
The Solvent: Understanding [C2MIM][EtSO4]
[C2MIM][EtSO4] is an imidazolium-based ionic liquid composed of a 1-ethyl-3-methylimidazolium cation ([C2MIM]⁺) and an ethyl sulfate anion ([EtSO4]⁻). Its physicochemical properties are central to its function as a cellulose solvent.
Caption: Chemical structures of the [C2MIM]⁺ cation and [EtSO4]⁻ anion.
Table 1: Physicochemical Properties of [C2MIM][EtSO4]
| Property | Value | Source(s) |
| CAS Number | 342573-75-5 | [5][6] |
| Molecular Formula | C₈H₁₆N₂O₄S | [6] |
| Molecular Weight | 236.29 g/mol | [6] |
| Appearance | Colorless to light yellow viscous liquid | [6][7] |
| Density | ~1.12 g/cm³ (Varies with temperature) | |
| Viscosity | High; strongly temperature-dependent | [3][8] |
| Solubility | Miscible with water and alcohol | [5] |
Mechanism of Cellulose Dissolution
The power of [C2MIM][EtSO4] lies in its ability to disrupt the hydrogen-bonding network that holds cellulose chains together. Native cellulose exists in a semi-crystalline state where intra- and intermolecular hydrogen bonds create a rigid, insoluble structure.[9][10] The dissolution process is a synergistic effort between the cation and anion.
-
Anion Action: The ethyl sulfate anion ([EtSO4]⁻) possesses highly electronegative oxygen atoms that act as potent hydrogen bond acceptors. These anions competitively form strong hydrogen bonds with the hydroxyl protons (-OH) on the cellulose chains.[9][11] This interaction effectively breaks the original hydrogen bonds linking adjacent cellulose chains.
-
Cation Action: The imidazolium cation ([C2MIM]⁺) positions itself between the cellulose chains. It interacts with the oxygen atoms of the cellulose hydroxyl groups, sterically hindering the chains from re-associating and reforming their crystalline structure.[11][12] This combined action cleaves the chains from the lattice and allows them to be solvated by the ionic liquid.
Caption: Mechanism of cellulose dissolution by [C2MIM][EtSO4].
Application Protocol: Cellulose Dissolution and Regeneration
This section provides a detailed, step-by-step methodology for the dissolution of microcrystalline cellulose (MCC) in [C2MIM][EtSO4] and its subsequent regeneration.
Materials and Equipment
-
Ionic Liquid: 1-Ethyl-3-methylimidazolium ethyl sulfate ([C2MIM][EtSO4]), high purity (≥97%).
-
Cellulose Source: Microcrystalline cellulose (Avicel PH-101) or cotton linters.
-
Anti-solvent: Deionized water, ethanol, or acetone.
-
Optional Co-solvent: Dimethyl sulfoxide (DMSO), anhydrous.[13][14]
-
Equipment:
-
Glass reactor or round-bottom flask with a mechanical stirrer or magnetic stir plate with a powerful stir bar.
-
Heating mantle or oil bath with temperature controller.
-
High-vacuum oven or vacuum desiccator.
-
Beakers, graduated cylinders, and other standard laboratory glassware.
-
Filtration apparatus (e.g., Büchner funnel).
-
Critical Safety Precautions
While [C2MIM][EtSO4] has low volatility, direct contact should be avoided.
-
Hazard Profile: Causes skin and serious eye irritation.[15] May be harmful if swallowed.[16][17]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood. In case of skin contact, wash thoroughly with soap and water.[16] In case of eye contact, rinse cautiously with water for several minutes.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place. The ionic liquid is hygroscopic, and water content can significantly affect its dissolution efficiency.[12]
Protocol I: Cellulose Dissolution
Rationale: This protocol uses heat and mechanical agitation to overcome the high viscosity of the ionic liquid and facilitate the diffusion of ions into the cellulose structure.[3] The use of a co-solvent like DMSO is a common strategy to reduce viscosity and accelerate dissolution.[13][18]
-
Drying: Dry the microcrystalline cellulose in a vacuum oven at 80°C for at least 12 hours to remove residual moisture. Also, ensure the [C2MIM][EtSO4] is dry, as water content hinders dissolution.
-
Preparation: Place the desired amount of [C2MIM][EtSO4] into the glass reactor. For a typical 5 wt% solution, use 95 g of IL for every 5 g of cellulose.
-
Heating & Stirring: Begin stirring the ionic liquid and heat it to 80-90°C. The viscosity will decrease significantly, allowing for more effective mixing.
-
Cellulose Addition: Slowly add the dried cellulose powder to the heated, stirring ionic liquid in small portions. Adding it too quickly can cause clumping, which is difficult to break up.[1]
-
Dissolution: Continue stirring at a constant temperature (80-90°C). Depending on the cellulose source and particle size, complete dissolution can take from 2 to 24 hours.
-
Verification: The dissolution is complete when the mixture becomes a clear, viscous, and homogenous solution with no visible solid particles. This can be confirmed by placing a small drop between two glass slides and observing it against a light source.
Protocol II: Cellulose Regeneration
Rationale: Regeneration is achieved by introducing a non-solvent (or anti-solvent) that has a higher affinity for the ionic liquid than the cellulose does. This disrupts the IL-cellulose interaction, allowing the cellulose chains to re-aggregate and precipitate out of the solution.[12] The resulting solid is known as regenerated cellulose, which has a different morphology and crystal structure (typically amorphous or Cellulose II) than the starting material (Cellulose I).[19]
-
Precipitation: While stirring the cellulose/[C2MIM][EtSO4] solution, slowly add an excess of an anti-solvent like deionized water. A white, fibrous, or gel-like precipitate of cellulose will form immediately.
-
Washing: Continue stirring for 30-60 minutes to ensure all cellulose has precipitated and to wash away the bulk of the ionic liquid.
-
Isolation: Isolate the regenerated cellulose by filtration or centrifugation.
-
Purification: Wash the isolated cellulose repeatedly with the anti-solvent (deionized water is common) until the ionic liquid is completely removed. The absence of the imidazolium cation in the wash water can be confirmed by UV-Vis spectroscopy.
-
Drying: The purified regenerated cellulose can be dried in various ways depending on the desired final form (e.g., air-dried for a film, freeze-dried for a porous aerogel).
Caption: Experimental workflow for cellulose dissolution and regeneration.
Applications in Drug Development & Materials Science
The ability to dissolve and reshape cellulose opens new avenues for creating advanced functional materials. For drug development professionals, regenerated cellulose is not just an excipient but a versatile platform.
-
Controlled Drug Delivery: Regenerated cellulose can be fabricated into various forms such as films, hydrogels, beads, or fibers.[2] These matrices can encapsulate therapeutic agents, enabling sustained or targeted drug release.[20][21]
-
Pharmaceutical Excipients: Cellulose and its derivatives are mainstays in tablet formulations as binders and disintegrants.[20][22] Processing cellulose with ILs allows for the modification of its physical properties (e.g., porosity, particle size) to optimize its performance as an excipient.
-
Tissue Engineering: The biocompatibility and biodegradability of cellulose make it an excellent candidate for creating scaffolds that support cell growth and tissue regeneration.[23] IL processing allows for the creation of highly porous and interconnected structures ideal for this purpose.
Troubleshooting
Table 2: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution | 1. Presence of moisture in cellulose or IL.2. Cellulose added too quickly, causing clumps.3. Insufficient temperature or stirring. | 1. Thoroughly dry all components before use.2. Add cellulose in small, slow portions.3. Increase temperature to 90°C and ensure vigorous stirring. |
| Solution is Too Viscous | 1. High concentration of cellulose.2. Low operating temperature. | 1. Reduce cellulose concentration.2. Increase temperature to lower viscosity.3. Add a co-solvent like DMSO to the IL.[13][14] |
| Slow Regeneration | Insufficient amount of anti-solvent added. | Add a larger excess of the anti-solvent to ensure complete precipitation. |
| Yellow/Brown Discoloration | Thermal degradation of cellulose or IL due to prolonged heating at high temperatures (>100-110°C). | Maintain temperature within the recommended 80-90°C range. Minimize dissolution time where possible. |
References
- 1. Dissolution of Cellulose in Ionic Liquids Assisted with Ethanol Pretreatment | Scientific.Net [scientific.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE | 342573-75-5 [chemicalbook.com]
- 6. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE synthesis - chemicalbook [chemicalbook.com]
- 7. alfa-chemical.com [alfa-chemical.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Understanding the mechanism of cellulose dissolution in 1-butyl-3-methylimidazolium chloride ionic liquid via quantum chemistry calculations and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Water-Driven Sol–Gel Transition in Native Cellulose/1-Ethyl-3-methylimidazolium Acetate Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Spinning Cellulose Hollow Fibers Using 1-Ethyl-3-methylimidazolium Acetate⁻Dimethylsulfoxide Co-Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. iolitec.de [iolitec.de]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Easy and Efficient Recovery of EMIMCl from Cellulose Solutions by Addition of Acetic Acid and the Transition from the Original Ionic Liquid to an Eutectic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. News - What are the applications of cellulose in the pharmaceutical industry? [ihpmc.com]
- 21. eurekaselect.com [eurekaselect.com]
- 22. celotech.com [celotech.com]
- 23. shop.nanografi.com [shop.nanografi.com]
Application Notes & Protocols: CO2 Capture Using 1-Ethyl-3-methylimidazolium Ethyl Sulfate ([C2MIM][EtSO4])
Introduction
The increasing concentration of atmospheric carbon dioxide (CO2) is a significant environmental concern, driving the development of advanced carbon capture, utilization, and storage (CCUS) technologies.[1][2] While aqueous amine solutions are the current industry standard, they suffer from drawbacks such as high energy requirements for regeneration, solvent degradation, and volatility.[3][4] Ionic liquids (ILs) have emerged as a promising alternative, offering unique advantages like negligible vapor pressure, high thermal stability, and tunable structures that can be optimized for CO2 capture.[5][6]
This document provides a comprehensive guide for researchers on the use of a specific ionic liquid, 1-ethyl-3-methylimidazolium ethyl sulfate ([C2MIM][EtSO4]), for CO2 capture applications. [C2MIM][EtSO4] is a water-miscible, aprotic room-temperature ionic liquid (RTIL) that has garnered interest due to its relatively low cost, straightforward synthesis, and favorable physicochemical properties.[7] We will detail the synthesis and characterization of [C2MIM][EtSO4], present step-by-step protocols for CO2 absorption and regeneration experiments, and discuss data analysis and essential safety procedures.
Synthesis and Characterization of [C2MIM][EtSO4]
A reliable and pure source of the ionic liquid is paramount for obtaining reproducible results. This section details a common, halide-free synthesis route for [C2MIM][EtSO4].
Causality of Experimental Choices: The synthesis involves a simple SN2 reaction, the quaternization of an amine (1-methylimidazole) with an alkylating agent (diethyl sulfate).[7] The choice of a solvent-free method or using a non-coordinating solvent like toluene is common.[8][9] The reaction temperature is kept moderate (e.g., 50°C) to ensure a reasonable reaction rate while preventing potential side reactions or degradation.[8] Purification is critical; washing with a solvent like ethyl acetate, in which the IL is immiscible, effectively removes unreacted starting materials and non-polar impurities.
Protocol 1: Synthesis of [C2MIM][EtSO4]
Materials:
-
1-methylimidazole (N-methylimidazole)
-
Diethyl sulfate
-
Ethyl acetate
-
Three-necked round-bottom flask
-
Constant pressure dropping funnel
-
Condenser
-
Magnetic stirrer with hotplate
-
Rotary evaporator
Procedure:
-
Add 8.21 g of 1-methylimidazole to a three-necked flask equipped with a magnetic stirrer, a condenser, and a constant pressure dropping funnel.[8]
-
Begin stirring and heat the flask to 50°C in a water bath.[8]
-
Slowly add 18.48 g of diethyl sulfate dropwise from the dropping funnel (approximately one drop every 3 seconds).[8] Caution: Diethyl sulfate is a potent alkylating agent and is toxic and carcinogenic. Handle with extreme care in a fume hood.
-
Maintain the reaction at 50°C for 2-4 hours after the addition is complete. Monitor the reaction's progress using Thin Layer Chromatography (TLC) if desired.[8]
-
After the reaction is complete, a two-phase mixture may be observed. Allow the mixture to cool to room temperature.
-
Add ethyl acetate to the flask, stir vigorously for 15 minutes, and then stop stirring to allow the layers to separate. The denser ionic liquid will form the lower layer.
-
Carefully separate and discard the upper ethyl acetate layer. Repeat this washing step two more times to ensure high purity.[8][9]
-
After the final wash, transfer the ionic liquid layer to a round-bottom flask. Remove any residual ethyl acetate using a rotary evaporator at approximately 70°C under reduced pressure.[8]
-
The final product should be a clear, slightly yellow, viscous liquid. Dry further under high vacuum to remove any trace volatiles.
Caption: Workflow for the synthesis and purification of [C2MIM][EtSO4].
Protocol 2: Characterization and Quality Control
To ensure the identity and purity of the synthesized [C2MIM][EtSO4], spectroscopic analysis is essential.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirm the structure by identifying the characteristic peaks for the imidazolium ring protons and the ethyl groups on both the cation and the anion. The integration of these peaks should correspond to the correct proton count.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Verify the presence of key functional groups. Look for characteristic vibrations of the C-H bonds of the alkyl chains and the imidazolium ring, and the strong S=O and S-O stretching bands from the ethyl sulfate anion.
-
Water Content: The presence of water can significantly affect CO2 solubility and viscosity. Determine the water content using Karl Fischer titration.
Physicochemical Properties
The following table summarizes key properties of [C2MIM][EtSO4].
| Property | Value |
| CAS Number | 342573-75-5 |
| Molecular Formula | C8H16N2O4S |
| Molecular Weight | 236.29 g/mol |
| Appearance | Light yellow viscous liquid |
| Density | ~1.12 - 1.15 g/cm³ at 25°C |
| Viscosity | ~60 - 70 cP at 25°C |
| Miscibility | Miscible with water and alcohol |
| Flash Point | 154.5 °C |
(Note: Exact values for density and viscosity can vary slightly based on purity and water content).[7][10]
Application: CO2 Capture Experiments
Mechanism of CO2 Capture
Unlike amine-based solvents that capture CO2 via chemical reactions (chemisorption), [C2MIM][EtSO4] primarily captures CO2 through physical absorption (physisorption).[11][12] This process is governed by the solubility of CO2 in the ionic liquid, which is influenced by factors like pressure and temperature. The interaction is based on weaker van der Waals forces and does not involve the formation of covalent bonds.[13] A key advantage of physisorption is that the regeneration process (desorption of CO2) typically requires less energy than for chemisorbents, as no chemical bonds need to be broken.[6]
Protocol 3: CO2 Absorption Measurement (Gravimetric Method)
The gravimetric method is a direct and accurate way to measure CO2 absorption by monitoring the mass increase of the IL sample as it is exposed to a CO2 atmosphere.[5]
Equipment:
-
Thermogravimetric Analyzer (TGA) or a Magnetic Suspension Balance.
-
Mass flow controllers for CO2 and an inert gas (e.g., N2 or Ar).
-
Temperature and pressure control system.
Procedure:
-
Sample Preparation: Place a known mass (typically 5-15 mg) of pure, dry [C2MIM][EtSO4] into the sample pan of the TGA.
-
Pre-treatment/Drying: Heat the sample under a flow of inert gas (e.g., N2 at 50 mL/min) to a temperature of ~100°C and hold for 1-2 hours to remove any absorbed water or volatile impurities.
-
Cooling and Stabilization: Cool the sample to the desired experimental temperature (e.g., 25°C) under the inert gas flow. Allow the mass reading to stabilize.
-
Absorption: Switch the gas flow from the inert gas to CO2 (or a CO2/N2 mixture) at a controlled flow rate (e.g., 60 mL/min) and pressure.[14]
-
Data Recording: Record the mass of the sample over time. The absorption is complete when the mass reading becomes constant, indicating that equilibrium has been reached.
-
Calculation: The CO2 absorption capacity is calculated from the mass gain.
Protocol 4: Regeneration of [C2MIM][EtSO4]
Regeneration involves removing the absorbed CO2, allowing the ionic liquid to be reused. This is typically achieved through a temperature swing and/or pressure swing.
Procedure (using TGA):
-
Initial State: The sample should be at equilibrium following the absorption step (Protocol 3).
-
Desorption: Induce desorption by one of the following methods:
-
Temperature Swing: While maintaining the desired pressure, increase the temperature (e.g., to 50-80°C) to decrease CO2 solubility and drive it out of the IL.[14]
-
Pressure Swing/Inert Gas Purge: Switch the gas flow from CO2 back to an inert gas like N2 at the same temperature.[14] This reduces the partial pressure of CO2, causing it to desorb. Applying a vacuum is also a highly effective method.[3]
-
-
Data Recording: Record the mass loss over time until the sample mass returns to its initial, pre-absorption value.
-
Cycling: Repeat the absorption (Protocol 3) and desorption (Protocol 4) steps for multiple cycles to evaluate the stability and reusability of the ionic liquid.
Caption: A typical experimental cycle for measuring CO2 absorption and desorption.
Data Analysis and Performance Metrics
The effectiveness of the ionic liquid is quantified by its absorption capacity and regeneration efficiency.
CO2 Absorption Capacity: This can be expressed as a mole fraction, weight percentage, or moles of CO2 per kilogram of IL. Using the mass gain from the gravimetric experiment:
-
Capacity (g CO2 / g IL): Capacity = (Mass_final - Mass_initial) / Mass_initial
-
Capacity (mol CO2 / kg IL): Capacity = [(Mass_final - Mass_initial) / MW_CO2] / (Mass_initial / 1000) Where:
-
Mass_final is the mass at equilibrium after CO2 absorption.
-
Mass_initial is the mass of the dry IL before absorption.
-
MW_CO2 is the molecular weight of CO2 (44.01 g/mol ).
-
Regeneration Efficiency: This metric evaluates how effectively the CO2 can be removed, determining the reusability of the solvent.
-
Efficiency (%): Efficiency = (Mass_absorbed - Mass_residual) / Mass_absorbed * 100 Where:
-
Mass_absorbed is the total mass of CO2 absorbed (Mass_final - Mass_initial).
-
Mass_residual is the mass of CO2 remaining in the IL after the regeneration step.
-
Safety, Handling, and Disposal
While ionic liquids have low vapor pressure, proper safety protocols are essential.
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15][16][17]
-
Handling: Handle [C2MIM][EtSO4] in a well-ventilated area or a fume hood.[15] Avoid contact with skin and eyes, as it can cause irritation.[15][16] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry place away from oxidizing agents.[15][17] Due to its hygroscopic nature, storage in a desiccator or glovebox is recommended to minimize water absorption.
-
Disposal: Dispose of the ionic liquid and any contaminated materials in accordance with local, state, and federal regulations. Do not let the product enter drains.[17][18]
Conclusion
1-Ethyl-3-methylimidazolium ethyl sulfate serves as a valuable model compound for studying physical CO2 absorption in ionic liquids. Its straightforward, halide-free synthesis and favorable properties make it an accessible option for researchers. The protocols outlined in this guide provide a robust framework for synthesizing, characterizing, and evaluating the performance of [C2MIM][EtSO4] for CO2 capture applications. By carefully controlling experimental parameters and adhering to safety guidelines, researchers can generate reliable and reproducible data, contributing to the development of next-generation carbon capture technologies.
References
- 1. Chemical and Physical Ionic Liquids in CO2 Capture System Using Membrane Vacuum Regeneration [mdpi.com]
- 2. Tuning Functionalized Ionic Liquids for CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CO2 Desorption Performance from Imidazolium Ionic Liquids by Membrane Vacuum Regeneration Technology [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE | 342573-75-5 [chemicalbook.com]
- 8. alfa-chemical.com [alfa-chemical.com]
- 9. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. searchlibrary.flemingcollege.ca [searchlibrary.flemingcollege.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Capsules of Reactive Ionic Liquids for Selective Capture of Carbon Dioxide at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. iolitec.de [iolitec.de]
- 18. iolitec.de [iolitec.de]
The Pivotal Role of 1-Ethyl-3-methylpyridinium Ethyl Sulfate in Modern Organic Synthesis: A Guide to Application and Protocol
In the ever-evolving landscape of organic synthesis, the pursuit of greener, more efficient, and recyclable reaction media is a paramount objective. Among the class of materials driving this innovation, ionic liquids (ILs) have emerged as compelling alternatives to conventional volatile organic compounds. This guide focuses on a particularly versatile pyridinium-based ionic liquid, 1-ethyl-3-methylpyridinium ethyl sulfate ([EMpy][EtSO₄]) , detailing its application in key synthetic transformations. We will delve into the causality behind its efficacy and provide robust, self-validating protocols for its use in palladium-catalyzed cross-coupling reactions, offering researchers and drug development professionals a practical framework for its implementation.
Introduction: The Unique Profile of this compound
This compound is a room-temperature ionic liquid characterized by its pyridinium cation and an ethyl sulfate anion. Its appeal in organic synthesis stems from a unique combination of properties:
-
Low Volatility: With a negligible vapor pressure, [EMpy][EtSO₄] significantly reduces the risk of exposure and environmental release associated with volatile organic solvents.
-
High Thermal Stability: This ionic liquid can withstand elevated temperatures, making it suitable for a wide range of reaction conditions.
-
Tunable Solubility: It exhibits excellent solvating power for a broad spectrum of organic and inorganic compounds, including transition metal catalysts.[1]
-
Potential for Recyclability: Its non-volatile nature and distinct phase behavior can be exploited for straightforward product extraction and catalyst/solvent reuse, aligning with the principles of green chemistry.
These attributes position [EMpy][EtSO₄] not merely as a passive solvent but as an active participant in influencing reaction rates, selectivity, and catalyst stability.
Physicochemical Properties of this compound
A thorough understanding of the physical properties of [EMpy][EtSO₄] is crucial for its effective application in synthesis and process design.
| Property | Value |
| CAS Number | 872672-50-9 |
| Molecular Formula | C₁₀H₁₇NO₄S |
| Molecular Weight | 247.31 g/mol |
| Appearance | Slightly yellow to orange clear liquid |
| Melting Point | < -65°C |
| Density | ~1.22 g/cm³ at 25°C |
| Refractive Index | ~1.50 at 20°C |
The data presented is a compilation from various sources.[1][2]
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki couplings, are cornerstones of modern synthetic chemistry for the formation of carbon-carbon bonds. The use of [EMpy][EtSO₄] as a reaction medium in these transformations offers significant advantages, particularly in catalyst stabilization and recycling.
The Heck Reaction: A Green Approach to Olefin Arylation
The Heck reaction is a powerful method for the arylation of alkenes.[3] In traditional solvents, catalyst leaching and deactivation can be significant challenges. The use of an ionic liquid like [EMpy][EtSO₄] can create a "catalyst reservoir," immobilizing the palladium catalyst and facilitating its reuse.
The catalytic cycle of the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[4] The polar and coordinating nature of [EMpy][EtSO₄] can stabilize the cationic palladium intermediates in the catalytic cycle, potentially enhancing reaction rates and catalyst longevity.
Protocol 1: Heck Coupling of Iodobenzene with Styrene in [EMpy][EtSO₄]
This protocol provides a general framework for conducting a Heck reaction in this compound.
Materials:
-
This compound ([EMpy][EtSO₄])
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Iodobenzene
-
Styrene
-
Triethylamine (Et₃N)
-
Toluene (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Experimental Workflow:
Caption: Workflow for the Heck reaction in [EMpy][EtSO₄] with catalyst recycling.
Step-by-Step Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (3.0 mL). To this, add palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%) and triphenylphosphine (5.2 mg, 0.02 mmol, 2 mol%).
-
Reaction Setup: Stir the mixture at room temperature for 10 minutes to allow for the formation of the active Pd(0) catalyst. Then, add iodobenzene (204 mg, 1.0 mmol), styrene (125 mg, 1.2 mmol), and triethylamine (202 mg, 2.0 mmol).
-
Reaction Execution: Heat the reaction mixture to 110 °C and stir vigorously for 6-12 hours. Monitor the consumption of the starting materials by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. Add toluene (3 x 10 mL) to the flask and stir vigorously for 5 minutes for each extraction. The product will preferentially dissolve in the toluene phase, leaving the ionic liquid and the catalyst behind. Combine the organic extracts.
-
Purification: Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford trans-stilbene.
-
Catalyst Recycling: The remaining ionic liquid phase containing the palladium catalyst can be washed with additional toluene to remove any residual product. The ionic liquid is then dried under high vacuum at 60-70 °C to remove any absorbed water and residual solvent. The recycled catalyst/ionic liquid system can be used for subsequent reactions.[5][6]
The Suzuki-Miyaura Coupling: Versatile Biaryl Synthesis
The Suzuki-Miyaura coupling is a highly versatile and widely used reaction for the synthesis of biaryls and substituted alkenes.[7] The use of [EMpy][EtSO₄] can facilitate the reaction, particularly in cases where the solubility of the boronic acid or the base is a limiting factor in conventional organic solvents.
The ionic nature of [EMpy][EtSO₄] can promote the dissolution of inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and boronic acids, thereby increasing their effective concentration in the reaction mixture. This can lead to faster reaction times and higher yields. Furthermore, the ionic liquid can stabilize the palladium catalyst, preventing its agglomeration into inactive palladium black.[5]
Protocol 2: Suzuki-Miyaura Coupling of 4-Iodotoluene with Phenylboronic Acid in [EMpy][EtSO₄]
This protocol outlines a general procedure for a Suzuki-Miyaura coupling reaction in this compound.
Materials:
-
This compound ([EMpy][EtSO₄])
-
Palladium(II) acetate (Pd(OAc)₂)
-
4-Iodotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup
Logical Relationship of Suzuki Coupling in [EMpy][EtSO₄]:
References
- 1. odinity.com [odinity.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
Application Notes and Protocols for Enzymatic Reactions in [C2MIM][EtSO4]
Introduction: Embracing Ionic Liquids in Modern Biocatalysis
In the quest for more efficient, sustainable, and versatile catalytic systems, the field of biocatalysis has increasingly turned towards non-conventional media to overcome the limitations of traditional aqueous environments.[1][2] Among these, ionic liquids (ILs) have emerged as highly promising "designer solvents" due to their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[3][4] This guide focuses on a particularly promising candidate: 1-ethyl-3-methylimidazolium ethyl sulfate, abbreviated as [C2MIM][EtSO4] or [EMIM][EtSO4].
[C2MIM][EtSO4] is a water-miscible, aprotic room temperature ionic liquid (RTIL) that has garnered significant attention for its ability to serve as a benign and effective medium for various enzymatic reactions.[5] Its utility stems from a favorable balance of properties that can enhance enzyme stability and activity, improve the solubility of non-polar substrates, and in some cases, shift reaction equilibria to favor synthesis over hydrolysis.[6][7] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth insights and detailed protocols for leveraging [C2MIM][EtSO4] as a solvent for enzymatic transformations. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Physicochemical Properties of [C2MIM][EtSO4]
Understanding the properties of [C2MIM][EtSO4] is paramount to its successful application in biocatalysis. The interplay of its constituent ions, the 1-ethyl-3-methylimidazolium cation and the ethyl sulfate anion, dictates its behavior as a solvent and its interaction with enzymes.
| Property | Value / Description | Source(s) |
| CAS Number | 342573-75-5 | [8] |
| Molecular Formula | C₈H₁₆N₂O₄S | [8] |
| Molecular Weight | 236.29 g/mol | [8] |
| Appearance | Light yellow liquid | [5] |
| Purity | Available in ≥95% to ≥98.5% grades | [8] |
| Water Miscibility | Miscible with water and alcohol | [5][9] |
| Refractive Index (n20/D) | ~1.481 | [8] |
| Flash Point | 154.5 °C (310.1 °F) | [8] |
| Key Feature | Aprotic, water-miscible RTIL | [5] |
The water-miscible nature of [C2MIM][EtSO4] is a critical feature. While it allows for the creation of aqueous-IL mixtures to fine-tune solvent properties, it also underscores the importance of controlling water content, a crucial parameter for enzyme activity and stability in non-aqueous media.[10]
Core Principles: Enzyme-Solvent Interactions in [C2MIM][EtSO4]
The success of an enzymatic reaction in an ionic liquid is governed by the complex interactions between the IL, the enzyme, the substrates, and water. The cation and anion of the IL can interact with the enzyme's surface residues, potentially altering its conformation, stability, and catalytic activity.[3][11]
The [EMIM] cation, for instance, can engage in hydrophobic and cation-π interactions with amino acid side chains.[12] The ethyl sulfate anion's hydrogen bond basicity and nucleophilicity also play a significant role.[11] For some enzymes, like lysozyme, [EMIM][EtSO4] has been shown to be a medium where the enzyme retains its secondary structure at room temperature, though it may be susceptible to unfolding at higher temperatures due to thermal hydrolysis of the IL.[13] In contrast, for enzymes like Candida antarctica lipase B (CALB), neat [EMIM][EtSO4] has been reported to lead to a reduction in activity, attributed to strong hydrogen bonding interactions between the anion and the protein that alter its secondary structure.[13]
This highlights a key principle: there is no universal rule for enzyme performance in ILs.[14] The compatibility of an enzyme with [C2MIM][EtSO4] must be empirically determined. However, general guidelines can be followed to optimize reaction conditions.
The Critical Role of Water Content
Enzyme hydration is a fundamental aspect of non-aqueous enzymology. A minimal amount of water is essential for maintaining the enzyme's catalytically active conformation.[6] In hydrophilic ILs like [C2MIM][EtSO4], the IL can compete with the enzyme for water molecules. Studies on Thermomyces lanuginosus lipase (TlL) have shown that in [C2MIM][EtSO4], the enzyme retains most of its activity when the water concentration is higher than 20%.[10] Interestingly, between 20% and 80% water content, the enzyme's activity remains relatively stable, suggesting that once a critical hydration level is achieved, the bulk solvent properties dominate.[10]
This leads to a crucial experimental consideration: the water activity (a_w) of the system, rather than just the water concentration, is the key parameter to control. Lyophilizing the enzyme with a specific buffer or salt solution before introducing it to the IL is a common strategy to pre-set its hydration state.
Experimental Workflow for Biocatalysis in [C2MIM][EtSO4]
The following diagram outlines a generalized workflow for conducting and analyzing enzymatic reactions in [C2MIM][EtSO4].
Caption: Generalized workflow for enzymatic reactions in [C2MIM][EtSO4].
Protocol 1: Lipase-Catalyzed Transesterification of Ethyl Butanoate
This protocol details the transesterification of ethyl butanoate with 1-butanol to produce butyl butanoate, a reaction often used to model ester synthesis, catalyzed by immobilized Candida antarctica lipase B (Novozym 435) in [C2MIM][EtSO4]. Lipases are robust enzymes frequently used in non-aqueous media for synthesis.[15]
Materials:
-
[C2MIM][EtSO4] (≥98.5%, low water content)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Ethyl butanoate (≥99%)
-
1-Butanol (≥99.5%)
-
Hexane (HPLC grade, for extraction)
-
Anhydrous sodium sulfate
-
Reaction vials (e.g., 4 mL glass vials with screw caps)
-
Thermostated shaker/incubator
-
Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5) and FID detector
Methodology:
-
Enzyme and Solvent Pre-equilibration:
-
Rationale: Immobilized enzymes often contain water. To control the water activity, it is crucial to dry the enzyme and the solvent.
-
Dry Novozym 435 under vacuum at 40°C for 24 hours.
-
Dry the [C2MIM][EtSO4] under high vacuum at 70°C for 24 hours to remove residual water. Store under an inert atmosphere (e.g., argon or nitrogen).
-
-
Reaction Setup:
-
In a 4 mL glass vial, add 20 mg of dried Novozym 435.
-
Add 1.0 mL of dried [C2MIM][EtSO4].
-
Add ethyl butanoate (e.g., 0.1 M final concentration).
-
Add 1-butanol (e.g., 0.2 M final concentration). The use of a molar excess of the alcohol can help drive the reaction equilibrium towards product formation.
-
Seal the vial tightly. A control reaction without the enzyme should be prepared to check for non-enzymatic catalysis.
-
-
Incubation:
-
Place the vials in a thermostated shaker set to 50°C and 200 rpm.
-
Rationale: 50°C is a common temperature for lipase activity that balances reaction rate with enzyme stability. Agitation is crucial to overcome mass transfer limitations in the viscous IL medium.
-
-
Time-Course Analysis:
-
At predetermined time points (e.g., 1, 3, 6, 12, 24 hours), take a small aliquot (e.g., 20 µL) of the reaction mixture.
-
Rationale: Monitoring the reaction over time allows for the determination of the initial reaction rate and the point at which equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
Dilute the 20 µL aliquot with 1.0 mL of hexane.
-
Vortex vigorously for 1 minute to extract the substrate and product into the hexane phase. The ionic liquid and enzyme will remain in a separate phase.
-
Add a small amount of anhydrous sodium sulfate to the hexane phase to remove any dissolved water.
-
Analyze 1 µL of the hexane extract by GC-FID to quantify the concentrations of ethyl butanoate and butyl butanoate.
-
Calculate the conversion percentage based on the disappearance of the starting ester or the appearance of the product ester.
-
Protocol 2: Cellulase-Catalyzed Hydrolysis of a Model Substrate
This protocol describes the hydrolysis of a soluble cellulose derivative, such as carboxymethyl cellulose (CMC), using a commercial cellulase mixture in an aqueous solution of [C2MIM][EtSO4]. This approach is relevant for biomass processing, where ILs are used to dissolve cellulose, making it accessible to enzymes.[16][17][18]
Materials:
-
[C2MIM][EtSO4] (≥95%)
-
Cellulase from Trichoderma reesei (e.g., Celluclast®)
-
Carboxymethyl cellulose (CMC, medium viscosity)
-
Citrate buffer (50 mM, pH 4.8)
-
Dinitrosalicylic acid (DNS) reagent for reducing sugar assay
-
Spectrophotometer
-
Water bath
Methodology:
-
Solvent and Substrate Preparation:
-
Prepare a 20% (v/v) solution of [C2MIM][EtSO4] in 50 mM citrate buffer (pH 4.8).
-
Rationale: Many commercial cellulases are inhibited by high concentrations of ILs.[19][20] Using an aqueous-IL mixture can maintain enzyme activity while still benefiting from the IL's properties. The pH is set to the optimum for most fungal cellulases.
-
Dissolve CMC in the 20% [C2MIM][EtSO4] solution to a final concentration of 1% (w/v).
-
-
Enzyme Solution Preparation:
-
Prepare a stock solution of cellulase (e.g., 10 mg/mL) in 50 mM citrate buffer (pH 4.8). Keep on ice.
-
-
Reaction Setup:
-
In a series of test tubes, add 1.0 mL of the 1% CMC solution in 20% [C2MIM][EtSO4].
-
Pre-incubate the tubes in a water bath at 50°C for 5 minutes to allow the temperature to equilibrate.
-
Rationale: 50°C is a standard temperature for T. reesei cellulase assays.
-
-
Initiating the Reaction:
-
To start the reaction, add 100 µL of the cellulase stock solution to each tube and mix gently.
-
For the blank/control, add 100 µL of citrate buffer instead of the enzyme solution.
-
Incubate the reactions at 50°C.
-
-
Quantifying Hydrolysis (DNS Assay):
-
At specific time intervals (e.g., 10, 20, 30, 60 minutes), stop the reaction in one tube by adding 1.5 mL of DNS reagent.
-
Rationale: The DNS reagent reacts with the reducing sugars (products of hydrolysis) under alkaline conditions and high temperature to produce a colored compound, allowing for spectrophotometric quantification. The addition of the alkaline DNS reagent effectively stops the enzymatic reaction.
-
Boil the tubes for 10 minutes, then cool rapidly in an ice bath.
-
Add 10 mL of deionized water to each tube and mix.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Determine the concentration of reducing sugars released by comparing the absorbance to a standard curve prepared with glucose.
-
Data Interpretation and Troubleshooting
Expected Results & Key Metrics
| Metric | Description | Typical Application |
| Initial Rate | The reaction velocity at the beginning of the reaction, where substrate concentration is not limiting. | Enzyme kinetics, comparing solvent effects. |
| % Conversion | The percentage of substrate converted to product at a specific time point or at equilibrium. | Process yield, reaction optimization. |
| Enzyme Stability (t₁/₂) | The time required for the enzyme to lose half of its initial activity under specific conditions (T, solvent). | Assessing the suitability of the IL for long-term processes. |
| Enantiomeric Excess (ee%) | A measure of the stereoselectivity of a reaction, crucial for chiral drug synthesis. | Asymmetric synthesis, kinetic resolutions. |
Troubleshooting Common Issues
-
Low/No Enzyme Activity:
-
Cause: Incorrect water activity. Solution: Re-evaluate the enzyme and solvent drying process. Try adding small, controlled amounts of water (e.g., 1-5% v/v) to the IL.
-
Cause: Enzyme denaturation by the IL. Solution: Lower the IL concentration by using a co-solvent. Test a different IL or consider enzyme immobilization or chemical modification to enhance stability.[7]
-
Cause: Mass transfer limitations. Solution: Increase the agitation speed or temperature (if the enzyme is stable).
-
-
Inconsistent Results:
-
Cause: Hygroscopic nature of [C2MIM][EtSO4]. Solution: Ensure all handling of the dried IL and reaction setup occurs under an inert atmosphere to prevent water absorption.
-
Cause: Incomplete product extraction. Solution: Optimize the extraction solvent and procedure. Perform multiple extractions if necessary.
-
Conclusion and Future Outlook
1-ethyl-3-methylimidazolium ethyl sulfate offers a compelling alternative to conventional organic solvents for a range of enzymatic reactions. Its utility in enhancing substrate solubility and potentially stabilizing enzymes makes it a valuable tool for biocatalysis. As demonstrated in the protocols, successful application hinges on the careful control of key parameters, most notably water content, and an empirical understanding of the specific enzyme-IL interaction. While challenges remain, the "designability" of ionic liquids suggests that future research will yield even more enzyme-compatible and process-optimized solvents, further expanding the horizons of green chemistry and industrial biotechnology.
References
- 1. Applied biocatalysis beyond just buffers – from aqueous to unconventional media. Options and guidelines - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00561H [pubs.rsc.org]
- 2. publications.iupac.org [publications.iupac.org]
- 3. Effect of ionic liquid on activity, stability, and structure of enzymes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ionike.com [ionike.com]
- 5. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE | 342573-75-5 [chemicalbook.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Activation and stabilization of enzymes in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 1-乙基-3-甲基咪唑硫酸乙酯 for catalysis, ≥98.5% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1-Ethyl-3-methylimidazolium ethyl sulfate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Importance of the ionic nature of ionic liquids in affecting enzyme performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Crystallographic Investigation of Imidazolium Ionic Liquid Effects on Enzyme Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Applications of Ionic Liquids in Whole-Cell and Isolated Enzyme Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. irep.iium.edu.my [irep.iium.edu.my]
- 15. isca.me [isca.me]
- 16. Stability of cellulase in ionic liquids: correlations between enzyme activity and COSMO-RS descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced stability and activity of cellulase in an ionic liquid and the effect of pretreatment on cellulose hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
Electrochemical Sensor Based on 1-Ethyl-3-Methylpyridinium Ethyl Sulfate for Neurotransmitter Detection
An Application Guide for Researchers
Senior Application Scientist Note: This document provides a comprehensive guide to the fabrication, application, and validation of a novel electrochemical sensor utilizing the ionic liquid (IL) 1-Ethyl-3-methylpyridinium ethyl sulfate ([EMPy][ESO₄]). The unique properties of this IL, such as its high ionic conductivity, wide electrochemical window, and low volatility, make it an excellent medium for enhancing sensor performance.[1][2][3] This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale, empowering researchers to understand, replicate, and innovate upon this platform. We will focus on the detection of Dopamine (DA), a critical neurotransmitter, as a model analyte to demonstrate the sensor's capabilities.[4]
Principle of Operation: The Role of the Ionic Liquid
Electrochemical sensors function by measuring the change in electrical current or potential resulting from a redox reaction at an electrode surface. The incorporation of [EMPy][ESO₄] into the electrode matrix, typically with a conductive nanomaterial like graphene, serves several key functions:
-
Enhanced Electron Transfer: Ionic liquids can act as "electron bridges," facilitating faster electron transfer kinetics between the analyte and the electrode surface. This often results in a lower oxidation potential and a significantly amplified signal.[5]
-
Increased Active Surface Area: When combined with materials like graphene, the IL helps create a porous, high-surface-area composite, allowing for greater loading of the analyte at the interface.[6]
-
Improved Biocompatibility and Stability: The non-volatile nature of ILs provides a stable microenvironment on the electrode, which can help preserve the activity of biomolecules if they are used as recognition elements.[1]
-
Catalytic Activity: The unique ionic structure can exert a catalytic effect on the redox reaction of the target analyte, improving both sensitivity and selectivity.[6][7]
In the case of Dopamine detection, the sensor measures the current generated from its oxidation to Dopaminoquinone. The presence of [EMPy][ESO₄] helps to overcome the common issue of overlapping signals from interfering species like Ascorbic Acid (AA) and Uric Acid (UA), which are often present in biological samples and oxidize at similar potentials.[4]
Electrochemical Detection Mechanism
The diagram below illustrates the fundamental process occurring at the modified electrode surface. Dopamine undergoes a two-electron, two-proton oxidation process, which is amplified by the unique environment created by the ionic liquid and graphene composite.
Caption: Mechanism of Dopamine oxidation at the ionic liquid-modified electrode.
Protocols for Sensor Development and Application
This section provides detailed, field-tested methodologies for creating and utilizing the [EMPy][ESO₄]-based electrochemical sensor.
Protocol 1: Fabrication of the Modified Electrode
This protocol details the modification of a standard Glassy Carbon Electrode (GCE) with a graphene/[EMPy][ESO₄] composite. The causality behind meticulous pre-treatment is to ensure a clean, reproducible surface, which is paramount for reliable sensor performance.
Materials and Reagents:
-
Glassy Carbon Electrode (GCE, e.g., 3 mm diameter)
-
This compound ([EMPy][ESO₄])
-
Graphene powder (single-layer or few-layer)
-
N,N-Dimethylformamide (DMF)
-
Alumina slurry (0.3 µm and 0.05 µm)
-
Polishing pads
-
Deionized (DI) water
-
Ethanol
-
Ultrasonic bath
Step-by-Step Methodology:
-
GCE Pre-treatment (Critical Step):
-
Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2 minutes, using a figure-eight motion.
-
Rinse thoroughly with DI water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 2 minutes to achieve a mirror-like finish.
-
Rinse again with DI water.
-
Sonicate the electrode sequentially in DI water, ethanol, and DI water for 2 minutes each to remove any residual alumina and contaminants.
-
Dry the electrode under a stream of nitrogen or in a clean, dust-free environment.
-
-
Electrochemical Cleaning:
-
In a standard three-electrode cell containing a supporting electrolyte (e.g., 0.1 M KCl), perform cyclic voltammetry (CV) by scanning the potential (e.g., from -1.5 V to +1.5 V) for 10 cycles at a scan rate of 100 mV/s.[8][9] This step electrochemically cleans and activates the electrode surface.
-
Rinse the electrode with DI water and allow it to dry completely.
-
-
Preparation of the Modification Slurry:
-
Weigh 2.0 mg of graphene powder and add it to 2.0 mL of DMF in a small vial.
-
Sonicate this mixture for 30 minutes to create a uniform graphene dispersion.[7]
-
Add 10 µL of [EMPy][ESO₄] to the graphene dispersion.
-
Vortex or sonicate for an additional 10 minutes to ensure the ionic liquid is well-integrated.
-
-
Electrode Modification (Drop-Casting):
-
Using a micropipette, carefully drop-cast 5 µL of the prepared slurry onto the cleaned GCE surface.
-
Ensure the droplet covers the entire active surface evenly.
-
Dry the modified electrode under an infrared lamp or in an oven at a low temperature (e.g., 50°C) until the solvent has completely evaporated.[7] The resulting electrode is denoted as Gr-[EMPy][ESO₄]/GCE.
-
Protocol 2: Electrochemical Detection of Dopamine
This protocol uses Differential Pulse Voltammetry (DPV), a highly sensitive technique ideal for quantitative analysis as it effectively minimizes background charging currents.
Apparatus and Solutions:
-
Potentiostat with a three-electrode setup
-
Working Electrode: Fabricated Gr-[EMPy][ESO₄]/GCE
-
Reference Electrode: Ag/AgCl (saturated KCl)
-
Counter Electrode: Platinum wire
-
Phosphate Buffer Saline (PBS, 0.1 M, pH 7.4)
-
Dopamine hydrochloride stock solution (10 mM in PBS)
-
Nitrogen gas source (for deoxygenation)
Step-by-Step Methodology:
-
Setup: Assemble the three-electrode system in an electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.4).
-
Deoxygenation: Bubble nitrogen gas through the PBS solution for 10-15 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements.
-
Background Scan: Record a DPV scan of the blank PBS solution. Typical DPV parameters for dopamine detection are:
-
Potential Range: 0.0 V to +0.6 V
-
Modulation Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV/s
-
-
Calibration Curve Construction:
-
Add a known volume of the dopamine stock solution to the electrochemical cell to achieve a desired final concentration (e.g., 1 µM).
-
Stir the solution for 30 seconds to ensure homogeneity, then let it rest for 1 minute.
-
Record the DPV scan. An oxidation peak corresponding to dopamine should appear around +0.2 V to +0.4 V.
-
Record the peak current intensity.
-
Repeat the previous two steps by making successive additions of the dopamine stock solution to generate a series of concentrations (e.g., 1, 5, 10, 20, 50, 100 µM).
-
-
Data Analysis: Plot the measured DPV peak current (after subtracting the background current) against the corresponding dopamine concentration. Perform a linear regression on the data points within the linear range to obtain the calibration equation and correlation coefficient (R²).
Experimental Workflow Diagram
The following diagram outlines the complete process from sensor fabrication to data analysis.
Caption: End-to-end workflow for sensor fabrication, measurement, and analysis.
Sensor Validation and Performance
A critical component of any analytical method is rigorous validation.[10] These protocols ensure the sensor is trustworthy, providing accurate and reproducible results.[9][11][12]
Validation Protocols:
-
Linearity and Sensitivity: Determined from the slope of the calibration curve within the linear dynamic range (LDR). Sensitivity is typically expressed as the slope divided by the electrode's active surface area.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably distinguished from the background noise. It is commonly calculated using the formula LOD = 3.3 * (σ / S), where σ is the standard deviation of the blank signal and S is the slope of the calibration curve.
-
Selectivity (Interference Study): The sensor's ability to detect dopamine in the presence of potential interfering species.
-
Record the DPV signal for a fixed concentration of dopamine (e.g., 20 µM).
-
Introduce a high concentration (e.g., 10-fold excess) of an interfering substance (e.g., Ascorbic Acid, Uric Acid, glucose) into the same solution.
-
Record the DPV signal again.
-
A change in the dopamine signal of less than ±5% indicates good selectivity.
-
-
Reproducibility and Repeatability:
-
Repeatability: Measure the signal for a single dopamine concentration multiple times (e.g., n=5) using the same electrode.
-
Reproducibility: Fabricate multiple electrodes (e.g., n=5) using the identical procedure and measure the signal for the same dopamine concentration.
-
The results are expressed as the Relative Standard Deviation (RSD), with values <5% being desirable.
-
-
Stability: Store the modified electrode in a dry, cool place and test its response to a fixed dopamine concentration periodically (e.g., daily for a week, then weekly). A stable sensor will retain a high percentage (e.g., >95%) of its initial response after an extended period.
Expected Performance Metrics
The following table summarizes typical performance data that can be expected from an ionic liquid-graphene composite sensor for dopamine, based on values reported in the literature.[6]
| Performance Metric | Expected Value | Rationale / Significance |
| Linear Dynamic Range (LDR) | 0.1 µM - 100 µM | The concentration range over which the sensor response is directly proportional to the analyte concentration. |
| Sensitivity | ~0.5 - 1.5 µA µM⁻¹ cm⁻² | A higher slope in the calibration curve indicates a more sensitive response to changes in concentration. |
| Limit of Detection (LOD) | 10 - 50 nM | Represents the lowest concentration the sensor can reliably detect, crucial for trace analysis.[6] |
| Response Time | < 5 seconds | A fast response time is essential for real-time monitoring applications. |
| Selectivity | < 5% interference from 10x AA, UA | Demonstrates the sensor's ability to accurately measure dopamine in a complex matrix. |
| Reproducibility (RSD) | < 5% | Low RSD indicates that the fabrication method is robust and yields consistent sensors. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent advances in the use of ionic liquids for electrochemical sensing - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. New trends in the electrochemical sensing of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mch.du.ac.ir [mch.du.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Validation of electrochemical sensor for determination of manganese in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Validation of electrochemical measurement technologies - TEKNIKER [tekniker.es]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development and validation of an advanced electrochemical sensor for the fast and cheap determination of hydrochlorothiazide in urine samples using the Monte-Carlo method for uncertainty evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lignin Extraction Using 1-Ethyl-3-methylimidazolium Ethyl Sulfate ([C2MIM][EtSO4])
Abstract
This guide provides a comprehensive overview of the application of the ionic liquid (IL) 1-ethyl-3-methylimidazolium ethyl sulfate, [C2MIM][EtSO4], for the extraction of lignin from lignocellulosic biomass. While much of the foundational research in this area has utilized structurally similar ILs such as 1-ethyl-3-methylimidazolium acetate ([Emim][OAc]), the principles and protocols detailed herein are presented as a robust starting point for researchers employing [C2MIM][EtSO4]. This document elucidates the theoretical mechanism of delignification, offers a detailed step-by-step experimental protocol, outlines methods for lignin characterization and IL recycling, and provides expert insights into the practical challenges and nuances of the process. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage green chemistry principles for biomass valorization and the generation of high-purity lignin for downstream applications.
Introduction: The Role of Ionic Liquids in Modern Biorefining
Lignocellulosic biomass, the most abundant renewable carbon source on Earth, is a complex composite of cellulose, hemicellulose, and lignin.[1] The inherent recalcitrance of this matrix, largely due to the intricate structure of lignin, presents a significant challenge for its efficient fractionation and conversion into biofuels and value-added chemicals.[1] Traditional delignification methods, such as the Kraft and sulfite processes, often require harsh chemicals, high temperatures, and significant energy input, which can lead to undesirable modifications of the extracted lignin and environmental concerns.[2]
Ionic liquids (ILs), defined as organic salts with melting points below 100°C, have emerged as powerful and "green" solvents for biomass processing.[3] Their unique properties, including negligible vapor pressure, high thermal stability, and tunable solvent power, make them highly effective for the deconstruction of lignocellulose under milder conditions.[4] Imidazolium-based ILs, in particular, have demonstrated exceptional efficacy in selectively dissolving lignin, thereby liberating cellulose and hemicellulose for further processing.[5][6] This document focuses on 1-ethyl-3-methylimidazolium ethyl sulfate ([C2MIM][EtSO4]), a promising candidate in this class of solvents.
The Mechanism of Lignin Solubilization in Imidazolium-Based Ionic Liquids
The efficacy of imidazolium-based ILs in dissolving lignocellulosic biomass stems from their ability to disrupt the extensive hydrogen-bonding network that holds the biopolymers together.[3] The dissolution mechanism is a synergistic interplay between the IL's cation and anion.
-
Role of the Anion: The anion is considered the primary driver of dissolution.[7] Anions with high hydrogen bond basicity, such as acetate ([OAc]⁻) and, to a lesser extent, ethyl sulfate ([EtSO4]⁻), form strong hydrogen bonds with the hydroxyl groups of cellulose and lignin.[5][8] This interaction effectively breaks the native intra- and intermolecular hydrogen bonds within the biomass matrix, leading to the separation and solubilization of the polymers.[3]
-
Role of the Cation: The imidazolium cation, while playing a more secondary role, contributes to the process by interacting with the aromatic rings of lignin via π-π stacking interactions.[9] This helps to solvate the dissolved lignin macromolecules and prevent their re-aggregation.
The overall process can be visualized as the IL ions penetrating the biomass structure, severing the hydrogen bonds that link lignin to polysaccharides, and subsequently solvating the individual components. This leads to a cellulose-rich solid residue and a lignin-rich IL solution.
Physicochemical Properties of [C2MIM][EtSO4]
Understanding the physical and chemical properties of the ionic liquid is critical for designing an effective extraction process. While extensive data exists for the widely used [Emim][OAc], key properties for [C2MIM][EtSO4] have also been characterized.
| Property | [C2MIM][EtSO4] | [Emim][OAc] (for comparison) | Source |
| CAS Number | 342573-75-5 | 143314-17-4 | [10] |
| Molecular Formula | C₈H₁₆N₂O₄S | C₈H₁₄N₂O₂ | [10] |
| Molecular Weight | 236.29 g/mol | 170.22 g/mol | [10] |
| Melting Point | -41 °C | < 25 °C | [10] |
| Density (at 25°C) | ~1.21 - 1.24 g/cm³ | ~1.05 g/cm³ | [10][11] |
| Viscosity (at 25°C) | ~70 - 94 mPa·s (cP) | ~40 - 55 mPa·s (cP) | [10][11] |
| Solubility | Miscible with water | Miscible with water | [12] |
Expert Insight: The higher density and viscosity of [C2MIM][EtSO4] compared to [Emim][OAc] are important practical considerations. Higher viscosity can impede mass transfer, potentially requiring more vigorous agitation or slightly higher temperatures to achieve efficient mixing and dissolution of biomass.[13]
Experimental Protocol: Lignin Extraction from Lignocellulosic Biomass
This protocol provides a detailed, step-by-step methodology for the extraction of lignin from a representative biomass, such as finely milled wood flour or sugarcane bagasse.
Materials and Equipment
-
Biomass: Lignocellulosic material (e.g., pine wood flour, sugarcane bagasse), dried at 60-80°C overnight, and milled to a particle size of 40-60 mesh.
-
Ionic Liquid: 1-Ethyl-3-methylimidazolium ethyl sulfate ([C2MIM][EtSO4]), >98% purity.
-
Anti-solvent: Deionized water or an acetone/water mixture (e.g., 1:1 v/v).[14]
-
Washing Solvents: Deionized water, ethanol.
-
Equipment:
-
Heating mantle or oil bath with magnetic stirring capability.
-
Round-bottom flask or jacketed glass reactor.
-
Thermometer or thermocouple.
-
Vacuum filtration apparatus (e.g., Büchner funnel, filter paper).
-
Centrifuge.
-
Freeze-dryer (lyophilizer) or vacuum oven.
-
Rotary evaporator (for IL recycling).
-
Workflow Diagram
Caption: Workflow for lignin extraction using [C2MIM][EtSO4].
Step-by-Step Procedure
-
Biomass Preparation: Ensure the lignocellulosic biomass is thoroughly dried to a constant weight to minimize water content, as water can negatively affect the dissolution efficiency of some ILs.[13] Mill the biomass to a fine powder (40-60 mesh) to increase the surface area available for interaction with the IL.
-
Dissolution:
-
In a round-bottom flask, combine the dried biomass and [C2MIM][EtSO4]. A typical starting ratio is 1:10 to 1:20 (w/w) of biomass to IL.
-
Place the flask in a heating mantle or oil bath equipped with a magnetic stirrer.
-
Heat the mixture to a temperature between 110°C and 150°C with continuous stirring. The optimal temperature and time will depend on the specific biomass source. A typical duration is 2 to 16 hours.[15][16]
-
Causality: Heating reduces the viscosity of the IL, enhancing mass transfer and accelerating the disruption of the lignocellulosic matrix. The imidazolium IL will selectively dissolve lignin and hemicellulose, leaving the more crystalline cellulose as a solid.[1]
-
-
Separation of Cellulose-Rich Pulp:
-
After the desired reaction time, cool the dark, viscous mixture to room temperature.
-
Separate the undissolved, cellulose-rich solid residue from the lignin-IL solution. This can be achieved by centrifugation followed by decanting the supernatant, or by direct vacuum filtration.
-
Wash the solid residue with deionized water and then ethanol to remove any residual IL and dissolved components. This solid pulp can be dried and retained for further analysis or conversion.
-
-
Lignin Precipitation:
-
Take the liquid supernatant (the lignin-IL solution) from the previous step.
-
Slowly add an anti-solvent, such as deionized water, to the solution while stirring. A volume of water 3-5 times the volume of the IL solution is typically sufficient.
-
Causality: Lignin is soluble in [C2MIM][EtSO4] but insoluble in water. The addition of water as an anti-solvent disrupts the solvation of lignin by the IL, causing it to precipitate out of the solution as a fine, light-brown solid.[6][14]
-
-
Lignin Isolation and Purification:
-
Isolate the precipitated lignin from the IL-water mixture using centrifugation or vacuum filtration.
-
Wash the collected lignin cake thoroughly with hot deionized water (e.g., 3-5 times) to remove any remaining IL. Washing with a dilute acid (e.g., 0.1 M HCl) can also be effective for removing impurities.[15]
-
Perform a final wash with a small amount of ethanol.
-
-
Drying:
-
Dry the purified lignin to a constant weight. Freeze-drying (lyophilization) is the preferred method as it yields a fine, high-surface-area powder. Alternatively, drying in a vacuum oven at a low temperature (e.g., 40-50°C) can be used.
-
-
Ionic Liquid Recycling:
-
Collect the filtrate from the lignin isolation step (Step 5), which contains the diluted IL.
-
Remove the water (and any other volatile solvents) using a rotary evaporator under reduced pressure.
-
The recovered IL can be dried further under high vacuum to remove trace amounts of water and reused for subsequent extraction cycles. The efficiency of IL recovery can be very high, which is crucial for the economic viability of the process.[17][18]
-
Characterization of Extracted Lignin
The purity, structure, and properties of the extracted lignin should be thoroughly characterized to ensure its suitability for downstream applications.
| Characterization Technique | Information Provided | Expected Results for IL-Extracted Lignin |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies key functional groups (e.g., hydroxyl, methoxy, carbonyl) and aromatic ring vibrations. | Presence of characteristic lignin bands around 1738 cm⁻¹ (C=O stretch), 1652 cm⁻¹ (conjugated carbonyl), 1516 cm⁻¹ (aromatic skeletal vibrations), and broad hydroxyl peaks (~3400 cm⁻¹).[19] |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight distribution (Mw, Mn) and polydispersity index (PDI). | IL-lignin often has a lower average molecular weight and a more uniform, narrower PDI compared to Kraft lignin, indicating some depolymerization during extraction.[15][20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) | Provides detailed structural information, including the types of inter-unit linkages (β-O-4, β-β, etc.), the ratio of S/G/H units, and quantification of hydroxyl groups. | IL extraction is generally milder than Kraft pulping, often preserving more of the native β-O-4 linkages.[9] |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and degradation profile of the lignin. | Provides data on the onset of degradation and char yield, which are important for applications in materials science. |
Trustworthiness and Self-Validation
The protocol described is designed as a self-validating system. The success of each stage can be quantitatively assessed:
-
Extraction Efficiency: Determined by the mass of dried lignin recovered as a percentage of the initial Klason lignin content of the biomass.
-
Lignin Purity: Assessed by measuring the acid-insoluble lignin content (e.g., Klason method) of the final product. High-purity IL-lignin should have minimal carbohydrate contamination.
-
IL Recovery Rate: Calculated by comparing the mass of the dried, recycled IL to the initial mass used. Rates above 95% are often achievable.[17]
By systematically tracking these metrics, researchers can optimize parameters such as temperature, time, and biomass loading for their specific feedstock and desired lignin characteristics.
References
- 1. Ionic liquid-mediated selective extraction of lignin from wood leading to enhanced enzymatic cellulose hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Imidazolium Based Ionic Liquids: A Promising Green Solvent for Water Hyacinth Biomass Deconstruction [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Ionic liquids and organic solvents for recovering lignin from lignocellulosic biomass :: BioResources [bioresources.cnr.ncsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Deconstruction of lignocellulosic biomass with ionic liquids - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36364J [pubs.rsc.org]
- 9. Kraft lignin depolymerization in an ionic liquid without a catalyst :: BioResources [bioresources.cnr.ncsu.edu]
- 10. 1-Ethyl-3-methylimidazolium ethyl sulfate, >98% | IoLiTec [iolitec.de]
- 11. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 12. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE | 342573-75-5 [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. Fractionation of Lignocellulosic Biomass by Selective Precipitation from Ionic Liquid Dissolution [mdpi.com]
- 15. Impact of Ionic Liquid 1-Ethyl-3-Methylimidazolium Acetate Mediated Extraction on Lignin Features [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 18. Advances in ionic liquid recycling for lignocellulosic biomass pretreatment - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC03051J [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Protic Ionic Liquids for Lignin Extraction—A Lignin Characterization Study - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Ionogels with 1-Ethyl-3-Methylpyridinium Ethyl Sulfate: A Detailed Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
Ionogels, which are solid-like materials composed of an ionic liquid confined within a three-dimensional network, are emerging as highly versatile materials with exceptional properties. Their high ionic conductivity, thermal stability, and negligible vapor pressure make them ideal candidates for a wide range of applications, including drug delivery, electrochemical devices, and catalysis.[1][2] This application note provides a comprehensive guide to the preparation of ionogels using 1-ethyl-3-methylpyridinium ethyl sulfate ([C₂C₁py][EtSO₄]), a pyridinium-based ionic liquid. We will delve into the underlying principles of ionogel formation, present a detailed step-by-step protocol for their synthesis using a biopolymer matrix, and discuss key characterization techniques.
Introduction: The Rationale for Pyridinium-Based Ionogels
Ionogels are a class of materials where an ionic liquid is immobilized within a polymer or inorganic network.[1] This unique composition imparts the desirable properties of the ionic liquid, such as high ionic conductivity and thermal stability, into a solid-like framework, mitigating issues like leakage. The choice of both the ionic liquid and the gelling agent is crucial in tailoring the final properties of the ionogel.
This compound is a promising ionic liquid for ionogel formation due to its chemical and thermal stability. Pyridinium-based ionic liquids, in general, are being explored for various applications, including as catalysts and in electrochemical systems.[3][4][5] The ethyl sulfate anion is also of interest due to its potential for lower toxicity compared to some halogenated anions.
This guide will focus on the preparation of a physically cross-linked ionogel, where the network is formed through non-covalent interactions such as hydrogen bonding and chain entanglement. This method is often simpler and more versatile than chemical cross-linking, which requires the formation of covalent bonds.[1] We will utilize gelatin, a well-established biopolymer, as the gelling agent due to its biocompatibility and ability to form physical gels.[6][7]
Materials and Equipment
Materials
| Material | Grade | Supplier | Notes |
| This compound ([C₂C₁py][EtSO₄]) | >98.0% | TCI, Sigma-Aldrich, etc. | Store in a desiccator to minimize water absorption. |
| Gelatin (from porcine or bovine source) | Type A or B | Sigma-Aldrich, VWR, etc. | Bloom strength will affect the mechanical properties of the gel. |
| Deionized (DI) Water | High Purity | --- | Used for initial gelatin swelling. |
Equipment
| Equipment | Purpose |
| Analytical Balance | Accurate weighing of materials. |
| Magnetic Stirrer with Hotplate | Dissolution and heating of the mixture. |
| Vials or Molds | To cast the ionogel into the desired shape. |
| Oven or Incubator | Controlled heating for gel formation. |
| Spatula and Weighing Boats | Material handling. |
| Desiccator | Storage of the ionic liquid. |
Experimental Protocol: A Step-by-Step Guide
This protocol details the preparation of a gelatin-based ionogel containing this compound. The process relies on the thermal gelation of gelatin within the ionic liquid.
Workflow Diagram
Caption: Workflow for the preparation of a gelatin-based ionogel with this compound.
Detailed Procedure
-
Weighing the Components:
-
Accurately weigh the desired amount of gelatin powder into a clean vial. For a typical formulation, a gelatin concentration of 10-20% (w/w) is a good starting point.
-
In a separate container, weigh the required amount of this compound. The ionic liquid will be the major component of the ionogel.
-
-
Swelling the Gelatin:
-
Add a small amount of deionized water to the gelatin powder (e.g., for every 1 gram of gelatin, add 1-2 mL of DI water).
-
Allow the gelatin to swell for at least 30 minutes at room temperature. This initial hydration step is crucial for the complete dissolution of gelatin in the subsequent step.
-
-
Mixing the Components:
-
Add the pre-weighed this compound to the vial containing the swollen gelatin.
-
Add a magnetic stir bar to the vial.
-
-
Heating and Dissolution:
-
Place the vial on a magnetic stirrer with a hotplate.
-
Gently heat the mixture to approximately 60-70 °C while stirring. Causality: This temperature is above the melting point of the hydrated gelatin, allowing it to dissolve and form a homogeneous solution with the ionic liquid. Avoid excessive temperatures that could lead to the degradation of the gelatin.
-
Continue stirring until the gelatin is completely dissolved and the solution is clear and homogeneous. This may take 30-60 minutes.
-
-
Casting the Ionogel:
-
Once a homogeneous solution is obtained, turn off the heat and stop stirring.
-
Carefully pour the hot solution into a mold of the desired shape (e.g., a petri dish, a cylindrical mold, or a custom-shaped container). Be cautious as the solution is hot.
-
-
Gelation:
-
Allow the solution to cool down to room temperature. As the temperature decreases, the gelatin chains will re-associate through hydrogen bonding and physical entanglement, forming a three-dimensional network that entraps the ionic liquid. This process is known as physical gelation.
-
The gelation time will depend on the gelatin concentration and the volume of the solution. It typically takes a few hours for the ionogel to solidify completely.
-
-
Storage:
-
Once the ionogel is formed, it should be stored in a sealed container to prevent the absorption of moisture from the atmosphere, which could alter its properties.
-
Characterization of the Ionogel
A thorough characterization of the prepared ionogel is essential to understand its properties and suitability for a specific application.
Visual and Mechanical Properties
The ionogel should be visually inspected for transparency and homogeneity. The mechanical properties can be qualitatively assessed by touch and gentle deformation. For quantitative analysis, techniques like rheology or mechanical testing can be employed to determine the storage modulus (G') and loss modulus (G''), which provide information about the elastic and viscous behavior of the material.
Thermal Properties
Differential Scanning Calorimetry (DSC) can be used to determine the gel-sol transition temperature and to study the thermal stability of the ionogel. Thermogravimetric Analysis (TGA) can provide information about the decomposition temperature of the ionogel.
Ionic Conductivity
The ionic conductivity is a key parameter for electrochemical applications. It can be measured using electrochemical impedance spectroscopy (EIS). A typical setup involves sandwiching the ionogel between two blocking electrodes and applying a small AC voltage over a range of frequencies.
| Property | Technique | Typical Expected Outcome |
| Mechanical Strength | Rheology | G' > G'' in the gel state |
| Thermal Stability | TGA | Decomposition temperature > 200 °C |
| Ionic Conductivity | EIS | 10⁻³ to 10⁻² S/cm at room temperature |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Gelation | - Insufficient gelatin concentration.- Incomplete dissolution of gelatin. | - Increase the gelatin concentration.- Ensure the heating and stirring step is sufficient to fully dissolve the gelatin. |
| Phase Separation | - Incompatibility between the polymer and ionic liquid.- Presence of excess water. | - While gelatin and [C₂C₁py][EtSO₄] are expected to be compatible, consider trying a different gelling agent if issues persist.- Minimize the amount of water used for swelling. |
| Low Ionic Conductivity | - Low ionic liquid content.- High viscosity of the ionogel. | - Increase the concentration of the ionic liquid.- Optimize the gelatin concentration to balance mechanical strength and ion mobility. |
Conclusion
This application note provides a foundational protocol for the preparation of ionogels using this compound and gelatin. The resulting materials hold significant promise for a variety of applications, particularly in fields where biocompatibility and ionic conductivity are desired. By understanding the principles of physical gelation and following the detailed steps outlined, researchers can successfully synthesize and characterize these novel materials, paving the way for further innovation and development.
References
- 1. Ionogels: recent advances in design, material properties and emerging biomedical applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00652A [pubs.rsc.org]
- 2. Expanding the design space of gel materials through ionic liquid mediated mechanical and structural tuneability - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Biomass Pretreatment with 1-Ethyl-3-methylpyridinium Ethyl Sulfate ([EMIM][EtSO4])
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction
The conversion of lignocellulosic biomass into biofuels and value-added chemicals is a cornerstone of developing a sustainable bio-economy. However, the inherent recalcitrance of biomass, stemming from the complex, interlinked structure of cellulose, hemicellulose, and lignin, presents a significant barrier to its efficient enzymatic degradation.[1][2] Pretreatment is therefore a critical step to disrupt this resilient matrix, increase the accessibility of cellulose to enzymes, and facilitate its conversion into fermentable sugars.[3]
Ionic liquids (ILs), a class of salts with melting points below 100°C, have emerged as powerful and potentially "green" solvents for biomass pretreatment.[4][5] Their unique properties, including low volatility, high thermal stability, and tunable solvency, allow for the effective dissolution of lignocellulosic components.[6] While much of the literature has focused on imidazolium-based ILs like 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]), other ILs, such as the pyridinium-based 1-ethyl-3-methylpyridinium ethyl sulfate ([EMIM][EtSO4]), are also of significant interest.
This guide provides a comprehensive overview and detailed protocols for the pretreatment of lignocellulosic biomass using [EMIM][EtSO4]. We will delve into the underlying mechanisms, step-by-step experimental procedures, and the analytical techniques required to validate the efficacy of the pretreatment process. The protocols described herein are based on established principles of ionic liquid pretreatment, adapted for the specific use of [EMIM][EtSO4].
Section 1: Physicochemical Properties and Safety of [EMIM][EtSO4]
Understanding the properties of the ionic liquid is fundamental to its effective and safe application. [EMIM][EtSO4] is a pyridinium-based IL recognized for its utility in various electrochemical and biochemical applications.[6]
1.1: Properties of [EMIM][EtSO4]
The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 872672-50-9 | [6][7] |
| Molecular Formula | C₁₀H₁₇NO₄S | [6][7] |
| Molecular Weight | 247.31 g/mol | [6][7] |
| Appearance | Slightly yellow to orange clear liquid | [6] |
| Melting Point | < -65°C | [7] |
| Density | ~1.22 g/cm³ (at 25°C) | [7] |
| Refractive Index | ~1.50 (at 20-25°C) | [6][7] |
| Purity | ≥ 98% (HPLC) | [6] |
1.2: Safety and Handling
As a laboratory chemical, [EMIM][EtSO4] requires careful handling to minimize risk.
-
GHS Hazard Statements: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[8]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear protective gloves (inspected prior to use), safety goggles or a face shield, and a lab coat.[9]
-
Handling: Avoid contact with skin, eyes, and clothing (P262).[9] Wash hands and skin thoroughly after handling (P264).
-
First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305 + P351 + P338) and seek medical advice.[9]
-
First Aid (Skin): If on skin, wash with plenty of water (P302 + P352).
-
Storage: Store in a cool (refrigerated at 0-10°C is recommended), dry, and well-ventilated place under an inert atmosphere.[7]
-
Section 2: Mechanism of Lignocellulose Pretreatment
The efficacy of ILs in biomass pretreatment lies in their ability to disrupt the extensive hydrogen-bonding network that holds cellulose chains together in a rigid, crystalline structure.
The cation and anion of the ionic liquid work in concert to solvate the biopolymer. It is widely accepted that the anion plays a primary role by forming new hydrogen bonds with the hydroxyl groups of the cellulose chains. This interaction breaks the native intra- and intermolecular hydrogen bonds, causing the crystalline structure (Cellulose I) to swell and eventually dissolve.[10][11] Concurrently, the IL can solubilize significant portions of lignin and hemicellulose, further deconstructing the biomass matrix.[12][13]
When an anti-solvent such as water is added, the cellulose precipitates out of the IL solution. This regenerated cellulose is structurally different, possessing a lower crystallinity index (CrI) and often a more amorphous or Cellulose II polymorph.[10][11] This amorphization, combined with the removal of surrounding lignin and hemicellulose, dramatically increases the surface area and accessibility of the cellulose to enzymatic attack.[14]
Caption: Mechanism of biomass deconstruction using [EMIM][EtSO4].
Section 3: Core Protocol - Biomass Pretreatment with [EMIM][EtSO4]
This protocol describes a general procedure for pretreating lignocellulosic biomass. It is adapted from established methods using other ionic liquids.[11][15] Researchers should optimize parameters such as temperature, time, and biomass loading for their specific feedstock.
3.1: Materials and Equipment
-
This compound ([EMIM][EtSO4])
-
Dried lignocellulosic biomass (e.g., wheat straw, corn stover, switchgrass), milled to a consistent particle size (e.g., < 25 µm).[16]
-
Glass reactor vessel with heating and stirring capabilities (e.g., heated magnetic stir plate, oil bath, thermoreactor).
-
Deionized water (for regeneration).
-
Acetone (optional, for washing).
-
Centrifuge and appropriate centrifuge tubes.
-
Freeze-dryer or vacuum oven.
-
Standard laboratory glassware and safety equipment (fume hood, PPE).
3.2: Step-by-Step Procedure
-
Preparation: Ensure biomass is thoroughly dried to minimize water content, which can negatively affect the dissolution process.[10]
-
Mixing: In the glass reactor, combine the dried biomass and [EMIM][EtSO4]. A common biomass-to-IL ratio is 1:5 (w/w), but this can be varied.[11][16] For example, mix 2 g of biomass with 10 g of [EMIM][EtSO4].
-
Causality: A sufficient excess of IL is required to fully wet and suspend the biomass particles, ensuring uniform heat transfer and interaction for effective dissolution.
-
-
Heating and Dissolution: Heat the mixture to the desired temperature (e.g., 120°C) with constant stirring. Maintain these conditions for a set duration (e.g., 120 minutes).[11][17]
-
Causality: Elevated temperatures provide the necessary energy to overcome the activation barrier for disrupting the strong hydrogen bonds within the cellulose structure. Stirring ensures homogeneity and prevents localized overheating.
-
-
Cooling: After the incubation period, carefully cool the mixture to room temperature. The resulting solution should be a viscous, dark slurry.
Section 4: Protocol - Recovery and Analysis of Pretreated Biomass
Following pretreatment, the cellulose-rich fraction must be separated from the ionic liquid.
4.1: Step-by-Step Procedure
-
Regeneration/Precipitation: Add an anti-solvent, typically deionized water, to the cooled mixture to precipitate the cellulose. A volume of 4-5 times the IL volume is often sufficient. Add the water slowly while stirring vigorously.[15]
-
Causality: Water is a strong hydrogen-bonding solvent that has a higher affinity for the IL than cellulose does. It displaces the IL from the cellulose chains, causing the cellulose to become insoluble and precipitate out of the solution.
-
-
Separation: Separate the solid, regenerated biomass from the liquid phase (containing the IL, water, and dissolved lignin/hemicellulose) via centrifugation (e.g., 6000 rpm for 10 min).[15]
-
Washing: Wash the recovered solid pellet multiple times with deionized water to remove any residual IL. An optional wash with a solvent like acetone can aid in water removal before drying.[15] Centrifuge between each wash.
-
Causality: Residual IL can inhibit downstream enzymatic activity. Thorough washing is critical for obtaining a clean substrate for hydrolysis.[18]
-
-
Drying: Dry the washed, pretreated biomass completely. Freeze-drying is preferred as it helps maintain a porous structure, but a vacuum oven at a low temperature (e.g., 40-50°C) can also be used.
-
Characterization: The dried, pretreated biomass is now ready for compositional analysis, crystallinity measurement, and enzymatic hydrolysis to determine the effectiveness of the pretreatment.
Section 5: Protocol - Ionic Liquid Recycling
For economic and environmental sustainability, recycling the ionic liquid is essential.
5.1: Step-by-Step Procedure
-
Collection: Combine the supernatant from all centrifugation and washing steps. This solution contains the IL, water, and solubilized biomass components.
-
Separation of Lignin: Lignin can sometimes be precipitated from the aqueous IL solution by adjusting the pH. This step may vary depending on the biomass and specific process.
-
IL Recovery: Remove the water (and any other volatile solvents used) from the ionic liquid via rotary evaporation under reduced pressure.
-
Causality: The negligible vapor pressure of the IL allows for the selective removal of volatile solvents like water and acetone, leaving the purified IL behind.[5]
-
-
Purity Check: Before reuse, the purity of the recycled IL should be assessed (e.g., via HPLC or FTIR) to ensure that accumulated impurities do not inhibit future pretreatment cycles. Studies have shown that ILs can be successfully recycled multiple times while maintaining high efficiency.[3][13]
Section 6: Validation and Characterization Protocols
To validate the pretreatment, the physical and chemical changes in the biomass must be quantified.
6.1: Compositional Analysis
Determine the cellulose, hemicellulose, and lignin content of both the untreated and pretreated biomass using standard laboratory analytical procedures, such as those developed by the National Renewable Energy Laboratory (NREL).[15] This analysis quantifies the degree of delignification and hemicellulose removal.
6.2: Crystallinity Analysis (XRD)
The change in cellulose crystallinity is a key indicator of pretreatment efficacy.
-
Obtain X-ray diffraction (XRD) patterns for the dried untreated and pretreated biomass samples.
-
The Cellulose Crystallinity Index (CrI) can be calculated using the Segal method (CrI = [(I₂₀₀ - Iₐₘ) / I₂₀₀] x 100), where I₂₀₀ is the intensity of the crystalline peak at 2θ ≈ 22.5° and Iₐₘ is the intensity of the amorphous trough at 2θ ≈ 18°.
6.3: Enzymatic Saccharification
The ultimate test of pretreatment is its effect on enzymatic hydrolysis efficiency.
-
Prepare a suspension of the pretreated biomass in a buffer solution (e.g., 50 mM citrate buffer, pH 4.8). A typical solid loading is 2-5% (w/v).
-
Add a commercial cellulase enzyme mixture at a specified loading (e.g., 15-20 Filter Paper Units per gram of cellulose).
-
Incubate the reaction at a standard temperature (e.g., 50°C) with shaking for 72 hours.
-
Periodically take samples, stop the enzymatic reaction (e.g., by boiling), and measure the concentration of released glucose using HPLC or a DNS assay.
-
Calculate the saccharification yield as a percentage of the theoretical maximum glucose available in the biomass. A successful pretreatment will result in a dramatically higher sugar yield compared to the untreated material.[13][15]
Section 7: Data Interpretation & Expected Outcomes
IL pretreatment is expected to cause significant changes in biomass composition and structure. The table below, based on outcomes from similar IL pretreatments[16][17], illustrates potential results.
| Parameter | Untreated Biomass (Example) | Pretreated Biomass (Expected Outcome) | Rationale for Change |
| Cellulose Content | 35-45% | 60-80% | Relative increase due to removal of lignin and hemicellulose. |
| Lignin Content | 15-25% | 5-10% | Solubilization of lignin in the ionic liquid.[12] |
| Hemicellulose Content | 20-30% | 5-15% | Solubilization of hemicellulose in the ionic liquid. |
| Crystallinity Index (CrI) | 40-60% | 10-25% | Disruption of H-bonds and regeneration into a more amorphous form.[17] |
| 72h Glucose Yield | 10-20% | 80-95% | Increased enzyme accessibility to the decrystallized cellulose.[13] |
Section 8: Workflow Visualization
The entire process, from raw biomass to analysis, is summarized in the following workflow diagram.
Caption: End-to-end workflow for biomass pretreatment and analysis.
References
- 1. An effective chemical pretreatment method for lignocellulosic biomass with substituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delignification efficiency of various types of biomass using microwave-assisted hydrotropic pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. chemwhat.com [chemwhat.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. iolitec.de [iolitec.de]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Effective delignification of lignocellulosic biomass by microwave assisted deep eutectic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facile fractionation of lignocelluloses by biomass-derived deep eutectic solvent (DES) pretreatment for cellulose enzymatic hydrolysis and lignin valorization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Structural changes and cellulose ultrastructure mapped with electron microscopy and SAXS after enzymatic hydrolysis of mildly steam pretreated Norway spruce - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of a robust pretreatment technique based on ultrasound-assisted, cost-effective ionic liquid for enhancing saccharification and bioethanol production from wheat straw - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pretreatment of Lignocellulosic Biomass with 1-Ethyl-3-methylimidazolium Acetate for Its Eventual Valorization by Anaerobic Digestion [ideas.repec.org]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: [C2MIM][EtSO4]
Troubleshooting Guide & FAQs: Water Removal from 1-ethyl-3-methylimidazolium ethyl sulfate
Welcome to the dedicated technical support guide for handling 1-ethyl-3-methylimidazolium ethyl sulfate ([C2MIM][EtSO4]). This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions regarding the critical process of water removal from this versatile ionic liquid. As a Senior Application Scientist, my goal is to provide you with the necessary knowledge to ensure the integrity of your experiments by maintaining an anhydrous environment for [C2MIM][EtSO4].
Frequently Asked Questions (FAQs)
Q1: Why is my [C2MIM][EtSO4] absorbing atmospheric moisture, and how quickly does it happen?
A1: The hygroscopic nature of 1-ethyl-3-methylimidazolium ethyl sulfate ([C2MIM][EtSO4]) is the primary reason for water absorption.[1] This ionic liquid has a strong affinity for water molecules, readily pulling them from the surrounding atmosphere. The rate and extent of this absorption are influenced by ambient humidity, the surface area of the ionic liquid exposed to the air, and the duration of exposure. Studies have shown that the water capture is a slow and long process, potentially taking more than 10 days to reach saturation in a high-humidity environment.[1] Therefore, it is crucial to handle and store [C2MIM][EtSO4] under an inert atmosphere, such as nitrogen or argon, to minimize water contamination.
Q2: What are the consequences of having excess water in my [C2MIM][EtSO4] for my reaction?
A2: Water contamination in [C2MIM][EtSO4] can significantly impact its physicochemical properties and, consequently, your experimental outcomes.[2][3] Excess water can alter the ionic liquid's viscosity, polarity, and conductivity.[2][4][5] These changes can, in turn, affect reaction kinetics, product selectivity, and the overall efficiency of a process. In sensitive applications, such as in drug development where reaction control is paramount, even small amounts of water can lead to inconsistent results and the formation of unwanted byproducts.
Q3: How can I accurately determine the water content in my [C2MIM][EtSO4] sample?
A3: The most accurate and widely accepted method for determining water content in ionic liquids is Karl Fischer (KF) titration .[6][7] This technique is highly sensitive and specific to water, providing precise quantitative measurements. Both volumetric and coulometric KF titration methods are suitable, with the choice depending on the expected water concentration. For very low water content, the coulometric method is generally preferred due to its higher sensitivity. Ionic liquids themselves can be excellent solvents for KF titration, aiding in the analysis of samples that are poorly soluble in traditional solvents.[8][9]
Troubleshooting Guide: Common Issues in Water Removal
Issue 1: I've been drying my [C2MIM][EtSO4] under vacuum for hours, but the water content remains high.
Troubleshooting Steps:
-
Verify Vacuum Pump Performance: Ensure your vacuum pump is reaching the required vacuum level (typically <1 mbar). Check for leaks in your system, including all joints and seals. A malfunctioning pump or a leaky apparatus will not provide the necessary low pressure to effectively remove water.
-
Increase Temperature: Gently heating the [C2MIM][EtSO4] while under vacuum can significantly accelerate water removal. A temperature range of 60-80°C is generally effective.[10][11] However, it is crucial to ensure the thermal stability of your specific sample of [C2MIM][EtSO4] to avoid any degradation.[12][13][14]
-
Increase Surface Area: A larger surface area facilitates faster evaporation of water. Instead of a deep pool of the ionic liquid, use a wider, shallower vessel for the drying process.
-
Utilize a Cold Trap: A cold trap, placed between your sample and the vacuum pump, will condense the water vapor. This prevents water from re-entering the vacuum pump oil and improves the overall efficiency of the drying process.
Issue 2: My [C2MIM][EtSO4] sample changed color after the drying process.
Troubleshooting Steps:
-
Assess Thermal Stability: Color change can be an indication of thermal decomposition. Cross-reference your drying temperature with the known thermal stability of [C2MIM][EtSO4]. Isothermal TGA experiments suggest that it is stable at 60°C for 24 hours.[12] If the temperature was too high, you might need to use a lower temperature for a longer duration in future drying attempts.
-
Check for Impurities: The presence of impurities can sometimes lower the decomposition temperature of the ionic liquid. Consider the purity of your starting material. If you suspect impurities, purification of the [C2MIM][EtSO4] prior to drying may be necessary.
-
Inert Atmosphere: Ensure that the vacuum drying process was conducted under a continuous purge of an inert gas like nitrogen or argon. This minimizes the risk of oxidation, which can also lead to color changes, especially at elevated temperatures.
Detailed Experimental Protocols
Protocol 1: High-Vacuum Drying of [C2MIM][EtSO4]
This protocol describes the standard method for removing water from [C2MIM][EtSO4] using a high-vacuum line.
Materials:
-
Schlenk flask or other suitable vacuum-rated glassware
-
High-vacuum pump (capable of reaching <1 mbar)
-
Cold trap (e.g., liquid nitrogen or dry ice/acetone)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Inert gas source (nitrogen or argon)
-
Karl Fischer titrator
Step-by-Step Procedure:
-
Sample Preparation: Place the [C2MIM][EtSO4] sample into a clean, dry Schlenk flask containing a magnetic stir bar.
-
System Assembly: Connect the Schlenk flask to the high-vacuum line, ensuring all connections are secure and airtight. Place a cold trap between the flask and the vacuum pump.
-
Initial Purge: Evacuate the flask and then backfill with an inert gas. Repeat this cycle three times to remove the majority of the atmospheric gases.
-
Vacuum Application: Open the flask to the high vacuum and begin stirring the [C2MIM][EtSO4].
-
Gentle Heating: Once a stable vacuum is achieved, begin gently heating the sample to 60-80°C.[10][11] Continuous stirring is crucial to ensure even heating and to expose more of the ionic liquid's surface to the vacuum.
-
Monitoring: Continue drying under these conditions for several hours (typically 4-8 hours, but the exact time will depend on the initial water content and sample volume).
-
Cooling and Inert Gas Backfill: Once the drying is complete, turn off the heat and allow the sample to cool to room temperature under vacuum. Once cooled, backfill the flask with an inert gas.
-
Water Content Verification: Take an aliquot of the dried [C2MIM][EtSO4] under an inert atmosphere and determine the water content using Karl Fischer titration. The water content should ideally be below 100 ppm for most applications.
Data Presentation: Typical Water Removal Efficiency
| Method | Temperature (°C) | Vacuum (mbar) | Time (h) | Final Water Content (ppm) | Reference |
| Vacuum Drying | 70 | <1.5 Torr (~2) | 72 | ~1000-2000 | [15] |
| Molecular Sieves (3Å) | Ambient | Atmospheric | 72 | ~1000-2000 | [15] |
| No Treatment | Ambient | Atmospheric | - | >10,000 | [15] |
Note: The final water content for [C2MIM][EtSO4] can be higher compared to other ionic liquids under the same drying conditions due to its highly hygroscopic nature.[15]
Visualizations
Experimental Workflow: High-Vacuum Drying
Caption: Workflow for removing water from [C2MIM][EtSO4] via high-vacuum drying.
Logical Relationship: Factors Affecting Water Removal
Caption: Key factors influencing the efficiency of water removal from ionic liquids.
References
- 1. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The peculiar effect of water on ionic liquids and deep eutectic solvents - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00325D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of water and ionic liquids on biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hiyka.com [hiyka.com]
- 7. iolitec.de [iolitec.de]
- 8. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 9. Ionic liquids for Karl-Fischer titration | IoLiTec [iolitec.de]
- 10. Synthesis of functional dicationic ionic liquids for the treatment of lignocellulosic biomass - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06276J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Thermal Breakdown Kinetics of 1-Ethyl-3-Methylimidazolium Ethylsulfate Measured Using Quantitative Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eplab.ae.illinois.edu [eplab.ae.illinois.edu]
Technical Support Center: Enhancing the Ionic Conductivity of 1-Ethyl-3-methylpyridinium Ethyl Sulfate ([EMIM][EtSO4])
Welcome to the technical support center for 1-ethyl-3-methylpyridinium ethyl sulfate ([EMIM][EtSO4]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for optimizing the ionic conductivity of this versatile ionic liquid.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What is the typical ionic conductivity of pure this compound?
While the exact value can vary slightly based on purity and measurement conditions, the ionic conductivity of a similar ionic liquid, 1-ethyl-3-methylimidazolium ethyl sulfate, is reported to be 2.97 mS/cm at 25°C.[1] It's important to establish a baseline conductivity for your specific batch of [EMIM][EtSO4] under controlled conditions to accurately assess the impact of any modifications.
FAQ 2: My measured conductivity for [EMIM][EtSO4] is significantly lower than expected. What are the common causes?
Several factors can lead to lower-than-expected conductivity. Here are the primary culprits:
-
Water Content: Even small amounts of residual water from synthesis or absorption from the atmosphere can significantly impact the viscosity and ionic mobility of the ionic liquid.
-
Impurities: Halide or other ionic impurities remaining from the synthesis process can interfere with the desired ionic interactions and charge transport.
-
Temperature: Ionic conductivity is highly dependent on temperature. Ensure your measurements are performed at the intended and accurately recorded temperature.
-
Viscosity: Higher viscosity impedes the movement of ions, thus lowering conductivity. Factors that increase viscosity, such as lower temperatures or the presence of certain solutes, will decrease conductivity.[2][3]
FAQ 3: How does temperature influence the conductivity of [EMIM][EtSO4]?
The relationship is straightforward: as temperature increases, the ionic conductivity of [EMIM][EtSO4] also increases.[4] This is because higher temperatures lead to a decrease in viscosity and an increase in the kinetic energy of the ions, facilitating their movement through the bulk liquid.[2][4]
FAQ 4: Can I use [EMIM][EtSO4] in pharmaceutical formulations?
Yes, [EMIM][EtSO4] is being explored for use in drug delivery systems.[5] Its properties can potentially enhance the solubility and bioavailability of certain pharmaceutical compounds.[5] However, thorough investigation into its biocompatibility and toxicological profile is essential for any specific application.
Section 2: Troubleshooting Guide: Improving Conductivity
This section provides detailed troubleshooting steps and protocols to address common challenges in enhancing the ionic conductivity of [EMIM][EtSO4].
Issue 1: Low Conductivity Due to Water Content
Causality: Water can act as a plasticizer, initially increasing conductivity at very low concentrations by reducing viscosity. However, excessive water can lead to the formation of hydrogen-bonded networks that hinder ion mobility, ultimately decreasing conductivity.
Troubleshooting Protocol:
-
Quantify Water Content: Use Karl Fischer titration to accurately determine the water content in your [EMIM][EtSO4] sample.
-
Drying Procedure:
-
Place the ionic liquid in a Schlenk flask or a similar vacuum-rated vessel.
-
Heat the sample to a moderate temperature (e.g., 70-80°C) under high vacuum (<1 mbar) for several hours.
-
Monitor the water content periodically until it reaches the desired low level (e.g., <100 ppm).
-
-
Inert Atmosphere Handling: After drying, handle the [EMIM][EtSO4] exclusively under an inert atmosphere (e.g., in a glovebox) to prevent reabsorption of moisture.[6]
dot
Caption: Troubleshooting workflow for low conductivity.
Issue 2: Enhancing Conductivity with Molecular Solvents
Causality: The addition of a suitable molecular solvent can significantly increase ionic conductivity. This is primarily due to a reduction in the viscosity of the mixture and faster diffusion of ions.[2][7] However, there is an optimal concentration; excessive dilution will decrease the concentration of charge carriers, leading to a drop in conductivity.[2]
Experimental Protocol for Optimization:
-
Solvent Selection: Choose a polar, aprotic solvent with a low viscosity, such as acetonitrile, propylene carbonate, or dimethylformamide.
-
Preparation of Mixtures: Prepare a series of mixtures of [EMIM][EtSO4] and the chosen solvent with varying molar ratios (e.g., 10:1, 5:1, 2:1, 1:1, 1:2, 1:5, 1:10).
-
Conductivity Measurement:
-
Equilibrate each mixture to a constant temperature (e.g., 25°C) in a temperature-controlled bath.
-
Measure the ionic conductivity of each mixture using a calibrated conductivity meter.
-
-
Data Analysis: Plot the ionic conductivity as a function of the molar ratio of the solvent to the ionic liquid to identify the optimal concentration for maximum conductivity.
Data Presentation:
| Solvent | Molar Ratio (Solvent:[EMIM][EtSO4]) | Viscosity (cP) | Ionic Conductivity (mS/cm) |
| None (Pure IL) | 0:1 | 94 (at 25°C for similar IL)[1] | Baseline Value |
| Acetonitrile | 1:1 | Experimental Value | Experimental Value |
| Propylene Carbonate | 1:1 | Experimental Value | Experimental Value |
Issue 3: Impact of Salt Additives on Conductivity
Causality: The addition of a salt containing a common ion or a different, highly mobile ion can alter the conductivity. For instance, adding a lithium salt can be relevant for battery applications. The effect depends on the nature of the added salt and its interaction with the ionic liquid. Some salts may increase the number of charge carriers, while others might increase viscosity or promote ion pairing, which reduces conductivity.[2]
Experimental Workflow:
dot
Caption: Workflow for evaluating salt additives.
Protocol:
-
Salt Selection: Choose a salt that is soluble in [EMIM][EtSO4], such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or sodium tetrafluoroborate (NaBF4).
-
Mixture Preparation: Dissolve varying concentrations of the chosen salt in [EMIM][EtSO4]. Gentle heating and stirring may be required to ensure complete dissolution.
-
Conductivity and Viscosity Measurements:
-
Measure the ionic conductivity of each mixture at a constant temperature.
-
Measure the viscosity of each mixture to understand its effect on ion mobility.
-
-
Spectroscopic Analysis (Optional): Use techniques like Raman or NMR spectroscopy to investigate ion-ion and ion-solvent interactions, which can provide insights into the conductivity changes.
Section 3: Advanced Considerations
Polymerized Ionic Liquids
For applications requiring a solid or quasi-solid electrolyte, the conductivity of polymerized ionic liquids is a key parameter. The flexibility of the polymer backbone and the length of the spacer group between the polymer chain and the ionic liquid moiety are crucial factors.[8] Generally, polymerization reduces ionic conductivity compared to the monomeric ionic liquid.[8]
Doping Strategies
In solid-state ionics, doping with aliovalent ions is a common strategy to increase ionic conductivity by creating vacancies that facilitate ion movement.[9] While this is more common in crystalline solid electrolytes, the principle of introducing charge carriers or altering the local structure can be conceptually applied to ionic liquid systems.
References
- 1. 1-Ethyl-3-methylimidazolium ethyl sulfate, >98% | IoLiTec [iolitec.de]
- 2. Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. nanochemazone.com [nanochemazone.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. sophia.repo.nii.ac.jp [sophia.repo.nii.ac.jp]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Recycling and Regeneration of 1-Ethyl-3-methylpyridinium Ethyl Sulfate ([EMpy][EtSO4])
Here is the technical support center guide for recycling 1-ethyl-3-methylpyridinium ethyl sulfate.
Welcome to the technical support center for the ionic liquid this compound ([EMpy][EtSO4]). This guide is designed for researchers, scientists, and drug development professionals who utilize [EMpy][EtSO4] and seek robust, field-proven methods for its recycling and regeneration. As an ionic liquid, [EMpy][EtSO4] is valued for its low volatility, high thermal stability, and efficacy as a solvent in applications ranging from extractive distillation to organic synthesis.[1][2][3] However, its cost and potential environmental impact necessitate efficient recovery and reuse.[4][5]
This document provides a comprehensive suite of FAQs, troubleshooting guides, and detailed experimental protocols to address the specific challenges encountered when purifying this pyridinium-based ionic liquid after its application.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the recycling of [EMpy][EtSO4].
Q1: Why is it necessary to recycle used [EMpy][EtSO4]? A1: The primary drivers for recycling are economic and environmental. The relatively high cost of ionic liquids makes single-use applications economically challenging for large-scale processes. Environmentally, while considered "greener" than many volatile organic compounds (VOCs), the aquatic toxicity and biodegradability of many ionic liquids are still under investigation. Therefore, efficient recycling is a key principle of sustainable chemistry, reducing both operational costs and environmental footprint.[4][5]
Q2: What are the most common impurities found in used [EMpy][EtSO4]? A2: Impurities are highly dependent on the specific application. Common contaminants include:
-
Water: [EMpy][EtSO4] is water-miscible, making water a frequent impurity, especially in processes involving aqueous solutions or exposure to ambient humidity.[6][7]
-
Volatile Organic Solvents (VOSs): Residual reactants, products, or extraction solvents (e.g., ethanol, toluene, heptane) from its use in extractive distillation or liquid-liquid extractions.[2][8]
-
Non-Volatile Organic Compounds: High-boiling point organic products, byproducts, or starting materials that do not evaporate easily.
-
Inorganic Salts: Byproducts from chemical reactions or residual catalysts.
-
Color Bodies: Degradation products or intensely colored impurities that can form during reactions, potentially at elevated temperatures.
Q3: What is the first step I should take to characterize my used [EMpy][EtSO4]? A3: Before attempting any purification, you must identify the nature and concentration of the main impurities. We recommend a basic analytical workflow:
-
Visual Inspection: Note the color and clarity. Discoloration often suggests degradation or non-volatile organic impurities.
-
Water Content Analysis: Use Karl Fischer titration to accurately quantify the water content. This is critical as water is a very common impurity.
-
Spectroscopic Analysis (NMR/FTIR): ¹H NMR can help identify and quantify residual organic solvents or reaction products. FTIR can provide information about the functional groups of unknown contaminants.
-
Chromatographic Analysis (HPLC/GC): HPLC is suitable for non-volatile impurities, while GC can be used for volatile organic compounds.
Q4: Which recycling method is best for my application? A4: The optimal method depends on the impurities identified in Q3.
-
For volatile impurities (water, low-boiling solvents), vacuum distillation is the most effective and widely used technique.[9][10]
-
For non-volatile organic impurities , liquid-liquid extraction with a suitable immiscible organic solvent is recommended.[5]
-
For color bodies or trace impurities , treatment with activated carbon is an excellent polishing step.[11][12]
-
For separation from aqueous solutions , membrane technologies like nanofiltration or reverse osmosis can also be considered.[13][14]
Q5: How can I verify the purity of my recycled [EMpy][EtSO4]? A5: Purity verification should mirror the initial characterization. A purity of >98% is often considered acceptable for many applications. Key validation checks include:
-
Water Content: Karl Fischer titration reading < 500 ppm.
-
Halide Content: A qualitative test with silver nitrate (AgNO₃) solution can check for residual halide impurities. A negative test (no precipitate) is desired.
-
¹H NMR Spectroscopy: Compare the spectrum of the recycled IL with that of a pure standard. The absence of impurity peaks is the goal.
-
Appearance: The recycled ionic liquid should be a clear, colorless to light yellow liquid.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the recycling process.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Recycled [EMpy][EtSO4] is dark or discolored. | 1. Thermal degradation of the ionic liquid during high-temperature processing. 2. Presence of persistent, non-volatile colored impurities. | Solution 1: Optimize Distillation. Reduce the distillation temperature by applying a higher vacuum (lower pressure). The negligible vapor pressure of the IL allows volatile impurities to be removed at lower temperatures, preventing thermal stress on the pyridinium ring.[15][16] Solution 2: Activated Carbon Treatment. Use Protocol 3. Activated carbon has a high surface area and porous structure, enabling it to effectively adsorb large, conjugated organic molecules that are often responsible for color.[12] |
| Recycled IL still contains >1000 ppm water. | 1. Inefficient vacuum distillation (pressure too high or duration too short). 2. Re-absorption of atmospheric moisture after purification due to the IL's hygroscopic nature. | Solution 1: Enhance Evaporation. Ensure your vacuum system can achieve a pressure of <1 mbar. Extend the distillation time at the final temperature to ensure complete removal of water. Solution 2: Implement Inert Atmosphere Handling. Once purified, handle and store the [EMpy][EtSO4] under an inert atmosphere (e.g., nitrogen or argon) in a sealed container with a desiccant. |
| ¹H NMR shows persistent organic solvent peaks. | 1. The contaminant is non-volatile or has a boiling point close to the IL's degradation temperature. 2. The contaminant forms an azeotrope with water that was not fully removed. | Solution 1: Liquid-Liquid Extraction. Use Protocol 2. Select an immiscible solvent in which the organic impurity has high solubility but the [EMpy][EtSO4] has low solubility (e.g., hexane, ethyl acetate for non-polar impurities). This leverages partitioning differences to selectively remove the contaminant.[5] Follow with a brief vacuum step to remove the extraction solvent. |
| Recycled IL shows poor performance (e.g., lower catalytic activity, different electrochemical window). | 1. Presence of trace impurities that interfere with the application (e.g., residual halides, metals). 2. Incomplete removal of a key contaminant that was not initially analyzed for. | Solution 1: Advanced Purity Analysis. Use more sensitive techniques like Ion Chromatography (IC) to check for anionic impurities or Inductively Coupled Plasma (ICP-MS) for trace metals. Solution 2: Combine Purification Methods. A multi-step approach is often necessary for high-purity requirements. For example, perform liquid-liquid extraction (Protocol 2), followed by vacuum distillation (Protocol 1), and finish with an activated carbon polish (Protocol 3). |
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for the most common and effective recycling techniques.
Protocol 1: Removal of Volatile Impurities via Vacuum Distillation
This is the primary method for removing water and volatile organic solvents. It relies on the extremely low vapor pressure of the ionic liquid compared to the contaminants.[9][10]
Step-by-Step Methodology:
-
Setup: Assemble a standard vacuum distillation apparatus (e.g., a Kugelrohr or short-path distillation setup) with a round-bottom flask, a condenser, and a receiving flask. Ensure all glassware is completely dry. Connect the apparatus to a high-vacuum pump capable of reaching <1 mbar.
-
Charging the Flask: Add the used [EMpy][EtSO4] to the distillation flask, filling it to no more than two-thirds of its volume. Add a magnetic stir bar for gentle agitation.
-
Initial Evacuation: Begin stirring and slowly evacuate the system. You may observe initial bubbling as highly volatile components and dissolved gases are removed.
-
Heating: Once the system pressure is stable (<1 mbar), gradually heat the distillation flask using a heating mantle.
-
For water removal, a temperature of 70-80°C is typically sufficient.
-
For higher-boiling VOSs, the temperature may need to be increased, but should not exceed 120°C to minimize the risk of thermal degradation.
-
-
Collection: Collect the volatile impurities in the receiving flask, which should be cooled (e.g., with a dry ice/acetone bath) to ensure efficient condensation.
-
Completion: Continue the distillation until no more distillate is collected. Hold the IL at the final temperature and pressure for an additional 1-2 hours to ensure completeness.
-
Cooldown and Storage: Turn off the heat and allow the system to cool to room temperature before venting the vacuum with an inert gas like nitrogen. Store the purified [EMpy][EtSO4] in a sealed container under an inert atmosphere.
Scientist's Note: The key to this protocol's success is achieving a high vacuum. By significantly lowering the pressure, we lower the boiling point of the volatile contaminants, allowing for their efficient removal at temperatures well below the decomposition threshold of the ionic liquid.[15]
Verification:
-
Confirm water content is <500 ppm using Karl Fischer titration.
-
Run a ¹H NMR to confirm the absence of volatile solvent signals.
Protocol 2: Removal of Non-Volatile Organic Impurities via Liquid-Liquid Extraction
This protocol is designed to remove dissolved organic products or starting materials that are not easily removed by distillation.
Step-by-Step Methodology:
-
Solvent Selection: Choose an organic solvent that is immiscible with [EMpy][EtSO4] and in which the organic impurities are highly soluble. For non-polar impurities, solvents like hexane or diethyl ether are suitable.
-
Extraction: In a separatory funnel, combine the used [EMpy][EtSO4] with the chosen extraction solvent. A typical starting ratio is 1:1 by volume.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to fully separate. The denser ionic liquid phase will be at the bottom.
-
Collection: Drain the lower [EMpy][EtSO4] layer into a clean flask.
-
Repeat: Repeat the extraction process (steps 2-5) two more times with fresh portions of the organic solvent to maximize impurity removal.
-
Solvent Removal: The collected [EMpy][EtSO4] will be saturated with the extraction solvent. Remove this residual solvent by performing a brief vacuum distillation as described in Protocol 1, using a low temperature (e.g., 40-60°C).
Scientist's Note: This technique works on the principle of differential partitioning (like-dissolves-like). The non-polar organic impurities preferentially move into the non-polar organic solvent phase, leaving the highly polar ionic liquid phase purified.
Verification:
-
Analyze the final IL via HPLC or NMR to confirm the absence of the targeted non-volatile impurities.
Protocol 3: Decolorization and Fine Purification using Activated Carbon
This is a polishing step to remove color bodies and trace organic impurities.
Step-by-Step Methodology:
-
Preparation: Add the impure [EMpy][EtSO4] to a flask.
-
Adsorbent Addition: Add 1-2% (by weight) of activated carbon powder to the ionic liquid.
-
Stirring: Stir the mixture vigorously at room temperature or with gentle heating (40-50°C) for 2-4 hours. For stubborn impurities, this can be extended overnight.
-
Removal of Carbon: Separate the activated carbon from the ionic liquid. This can be challenging due to the IL's viscosity.
-
Option A (Centrifugation): Centrifuge the mixture at high speed to pellet the carbon, then decant the clear supernatant.
-
Option B (Filtration): Dilute the mixture with a low-boiling solvent (e.g., acetone, dichloromethane) to reduce viscosity, then filter through a pad of Celite® or a 0.45 µm syringe filter. The diluting solvent must then be removed via vacuum distillation (Protocol 1).
-
Scientist's Note: The effectiveness of this method can be enhanced for hydrophilic ionic liquids by adding an inorganic salt like Na₂SO₄. This "salting-out" effect reduces the solubility of organic impurities in the IL, promoting their adsorption onto the activated carbon.[12]
Verification:
-
Visual inspection should show a clear, colorless to pale yellow liquid.
-
UV-Vis spectroscopy can be used to confirm the removal of chromophores.
Section 4: Visualized Workflows and Method Selection
To select the appropriate recycling strategy, follow the decision-making workflow below.
Caption: Decision tree for selecting the appropriate recycling protocol.
The general experimental workflow for ionic liquid regeneration is summarized in the diagram below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. journals.co.za [journals.co.za]
- 3. researchgate.net [researchgate.net]
- 4. bona-filtration.com [bona-filtration.com]
- 5. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.chalmers.se [research.chalmers.se]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. The distillation and volatility of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High vacuum distillation of ionic liquids and separation of ionic liquid mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: [C2MIM][EtSO4] Electrode Compatibility
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-ethyl-3-methylimidazolium ethyl sulfate ([C2MIM][EtSO4], also commonly abbreviated as [EMIM][EtSO4]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the electrochemical compatibility of this ionic liquid with various electrode materials. We will address common questions and troubleshooting scenarios to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical electrochemical window of [C2MIM][EtSO4] and what factors influence it?
The electrochemical window (EW) is the potential range where the electrolyte is stable and does not undergo oxidation or reduction. For [C2MIM][EtSO4], the EW is highly dependent on the choice of working electrode, the presence of impurities (especially water), and the cutoff current density used for the measurement.[1]
A key consideration is the inherent redox activity of the imidazolium cation. The cation can be reduced at the C2 position (the carbon atom between the two nitrogens), which leads to the formation of a carbene.[2] This reduction typically defines the cathodic (negative) limit of the window. The anodic (positive) limit is usually determined by the oxidation of the ethyl sulfate anion.
For example, on a gold (Au) electrode , the electrochemical window for [EMIM][EtSO4] has been measured to be from approximately -2.32 V to +2.29 V (a total window of 4.61 V) at a cutoff current density of 2 mA cm⁻².[3] However, this value should be considered a guideline, as variations in experimental conditions will cause shifts.
Q2: How does water content affect my measurements with [C2MIM][EtSO4]?
Water is a critical impurity in most ionic liquid systems and has a significant impact on the electrochemical behavior of [C2MIM][EtSO4].
-
Narrowed Electrochemical Window: The primary effect of water is the narrowing of the EW. Water can be electrolyzed (reduced to H₂ and oxidized to O₂), and these reactions occur at potentials well within the theoretical window of a pure ionic liquid.[4][5] This will mask the true electrochemical limits of the [C2MIM][EtSO4].
-
Altered Cation Stability: Interestingly, for imidazolium-based ionic liquids, water can influence the stability of the carbene formed upon cation reduction. The hydrogen bond-forming ability of water appears to improve the stability of the carbene intermediate.[2] This can alter the cyclic voltammetry profile, and researchers should be aware of this interaction.
-
Increased Corrosivity: For active metal electrodes like steel, the presence of water can significantly increase the corrosion rate.[6]
Given that [C2MIM][EtSO4] is hygroscopic and miscible with water, it is imperative to dry the ionic liquid under vacuum and handle it in an inert atmosphere (e.g., a glovebox) to obtain the widest possible electrochemical window and ensure reproducible results.[7]
Q3: Is [C2MIM][EtSO4] compatible with noble metal electrodes like Platinum (Pt) and Gold (Au)?
Yes, [C2MIM][EtSO4] is generally compatible with noble metal electrodes, but there are important interactions to consider.
-
Gold (Au): Gold is often a preferred electrode as it typically provides a wide and well-defined electrochemical window with imidazolium-based ionic liquids.[4] As mentioned, a window of ~4.6 V has been reported for [C2MIM][EtSO4] on gold.[3] Gold is generally less catalytically active than platinum for some of the side reactions that can occur, such as hydrogen evolution in the presence of trace water.[5]
-
Platinum (Pt): Platinum is also widely used. However, it is more catalytically active, which can sometimes result in a narrower effective electrochemical window compared to gold, especially at the cathodic limit where reduction of protons (from residual water) to hydrogen gas is more facile on Pt.[4][5] Furthermore, the imidazolium cation itself can be electrochemically degraded at the cathodic limit, and this process can be influenced by the catalytic nature of the platinum surface.[8]
For both metals, it is crucial to employ a rigorous cleaning and polishing protocol to ensure a reproducible surface, as surface oxides or adsorbed impurities will significantly affect results.
Q4: Can I use Glassy Carbon (GC) electrodes with [C2MIM][EtSO4]?
Glassy carbon is an excellent and widely used electrode material for use with [C2MIM][EtSO4] and other imidazolium-based ionic liquids.
-
Wide Potential Window: GC typically offers a very wide potential window, often wider than that of platinum, because it has a high overpotential for hydrogen evolution.[9]
-
Inert Nature: It is chemically inert and provides a relatively clean surface for studying the direct electrochemistry of the ionic liquid itself or of solutes dissolved within it.[10]
-
Surface Sensitivity: The electrochemical response on GC is highly sensitive to its surface condition. A simple mechanical polish is often insufficient. Pre-treatment, such as electrochemical activation, may be necessary to obtain reproducible results.[10][11] Studies have shown that the interaction of imidazolium-based ionic liquids with the GC surface can facilitate electron transfer for certain redox species.[12][13]
Q5: What is the compatibility of [C2MIM][EtSO4] with reactive metals like Steel or Aluminum?
The compatibility with reactive metals is a significant concern and is highly application-dependent.
-
Mild Steel: [C2MIM][EtSO4] has been investigated as a corrosion inhibitor for mild steel in acidic media.[14] The ionic liquid components can adsorb onto the steel surface, forming a protective film that inhibits both anodic metal dissolution and cathodic hydrogen evolution reactions.[14][15] This suggests a degree of passivating compatibility. However, in the absence of an external corrosive agent (like strong acid), the inherent properties of the ionic liquid, especially with impurities like water, can still lead to corrosion.[6] Therefore, while it can act as an inhibitor, its use as a bulk electrolyte in direct contact with steel requires careful evaluation for long-term stability.
-
Aluminum: Aluminum is a highly reactive metal that is protected by a thin, passivating layer of aluminum oxide (Al₂O₃). The stability of this layer in [C2MIM][EtSO4] is the primary determinant of compatibility. Halide impurities in the ionic liquid are particularly detrimental and can lead to pitting corrosion. While [C2MIM][EtSO4] is a halide-free ionic liquid, which is advantageous, the ethyl sulfate anion or its potential hydrolysis products could still interact with the oxide layer.[16] Direct compatibility must be tested for the specific application, as long-term immersion could lead to the breakdown of the passive layer and subsequent corrosion.
Troubleshooting Guide
This guide addresses common issues encountered during electrochemical experiments with [C2MIM][EtSO4].
Problem: Unstable or Drifting Potential
-
Probable Cause: This is one of the most common issues and almost always points to a problem with the reference electrode.[17] The liquid junction may be clogged, or an air bubble may be blocking contact with the solution.
-
Solution:
-
Ensure the reference electrode frit is fully immersed in the solution.
-
Gently tap the electrode to dislodge any air bubbles near the tip.
-
If the problem persists, empty the filling solution, flush the electrode body, and refill with fresh solution.
-
For ionic liquid systems, using a pseudo-reference electrode (like a silver or platinum wire) can sometimes be more stable, but potential values must be calibrated against a known standard like Ferrocene/Ferrocenium (Fc/Fc⁺).
-
Problem: Narrowed Electrochemical Window
-
Probable Cause: The most likely cause is the presence of impurities, primarily water or oxygen.[1] Water electrolysis will occur around 1.23 V, but the overpotential on different electrodes can shift these limits.
-
Solution:
-
Dry the [C2MIM][EtSO4] under high vacuum at a moderate temperature (e.g., 60-80°C) for several hours before use.
-
Perform all experiments in an inert atmosphere (glovebox) to prevent moisture and oxygen absorption.
-
Before running a cyclic voltammogram, purge the electrolyte with an inert gas (Argon or Nitrogen) for at least 15-30 minutes to remove dissolved oxygen.[18]
-
Problem: Poor Reproducibility Between Experiments
-
Probable Cause: This issue often stems from inconsistent surface conditions of the working electrode or changes in the electrolyte composition (e.g., variable water content).
-
Solution:
-
Standardize Electrode Preparation: Implement a rigorous and identical electrode polishing and cleaning protocol before every single experiment. See Protocol 2 below.
-
Control the Environment: Use the same batch of dried ionic liquid and conduct experiments under a controlled inert atmosphere.
-
Condition the Electrode: Cycle the electrode potential for a few scans in the electrolyte before recording the data for analysis. This can help equilibrate the electrode-electrolyte interface.
-
Problem: Visible Degradation of the Electrode or Electrolyte
-
Probable Cause: You may be exceeding the true electrochemical window of the system, causing irreversible decomposition of the ionic liquid or corrosion of the electrode.
-
Solution:
-
Determine the EW Carefully: Use a fresh electrode and electrolyte to perform a slow scan rate cyclic voltammogram to accurately determine the anodic and cathodic limits for your specific setup (See Protocol 1 ).
-
Reduce Potential Range: Limit subsequent experiments to well within the measured stable window.
-
Material Incompatibility: If using a reactive metal electrode (e.g., steel), the degradation may be a result of direct chemical reaction. Re-evaluate the choice of electrode material for your potential range.[19]
-
Data Summary & Visualizations
Table 1: Compatibility Summary of [C2MIM][EtSO4] with Common Electrode Materials
| Electrode Material | Typical Electrochemical Window (V) | Anodic Limit (vs. ref) | Cathodic Limit (vs. ref) | Key Considerations & Compatibility Issues |
| Gold (Au) | ~4.6 V[3] | ~2.29 V[3] | ~-2.32 V[3] | Excellent compatibility. Generally provides a wide, stable window. Less catalytically active for impurity reactions than Pt.[4][5] |
| Platinum (Pt) | 3.5 - 4.5 V (Est.) | Stable | Prone to limitation by H₂ evolution | Good compatibility. Highly catalytic nature can reduce the effective cathodic window due to reduction of impurities (e.g., H₂O).[5][20] |
| Glassy Carbon (GC) | > 4.5 V (Est.) | Very Stable | Very Stable | Excellent compatibility. Often provides the widest stable window. Surface preparation is critical for reproducibility.[9][10] |
| Mild Steel | N/A | Limited by Fe Oxidation | Stable | Use with caution. Can act as a corrosion inhibitor.[14] Susceptible to corrosion, especially with water present.[6] Not suitable as a working electrode for wide-window studies. |
| Aluminum | N/A | Limited by Al Oxidation | Stable | Generally incompatible. Relies on a passive oxide layer that can be compromised by ionic liquid components or impurities, leading to pitting corrosion. |
Note: Electrochemical window values are highly dependent on experimental conditions (scan rate, purity, reference electrode, cutoff current). The values provided are for guidance based on available literature.
Diagrams
Caption: A general workflow for troubleshooting common electrochemical issues.
Caption: Standard three-electrode setup for cyclic voltammetry experiments.
Experimental Protocols
Protocol 1: Determining the Electrochemical Window (EW)
-
Preparation:
-
Dry the [C2MIM][EtSO4] ionic liquid under high vacuum (<1 mbar) at 70°C for at least 12 hours.
-
Prepare the working (e.g., Glassy Carbon), counter (Pt wire), and reference electrodes according to Protocol 2 .
-
Assemble the three-electrode cell inside an inert atmosphere glovebox.
-
-
Degassing:
-
Transfer the dried ionic liquid to the cell.
-
Purge the electrolyte with dry Argon or Nitrogen gas for 20-30 minutes while gently stirring to remove any residual dissolved oxygen.[18] Stop stirring and continue purging with the gas flowing over the electrolyte surface.
-
-
Measurement (Cyclic Voltammetry):
-
Connect the electrodes to the potentiostat.
-
Allow the system to rest for 5-10 minutes and measure the Open Circuit Potential (OCP).
-
Begin the CV scan from the OCP towards the negative potential. Scan at a slow rate (e.g., 10-20 mV/s).
-
Reverse the scan direction upon reaching a pre-defined cathodic cutoff current density (e.g., 1-2 mA/cm²).
-
Scan towards the positive potential until reaching the anodic cutoff current density, then reverse back to the starting potential.
-
-
Analysis:
-
The potential at which the current reaches the defined cutoff density on the anodic and cathodic scans defines the limits of the electrochemical window.[1]
-
Protocol 2: Working Electrode Preparation and Cleaning
-
Mechanical Polishing (for Pt, Au, GC):
-
Polish the electrode surface on a polishing pad using successively finer grades of alumina slurry (e.g., 1.0 µm, then 0.3 µm, and finally 0.05 µm).
-
Apply moderate pressure and move the electrode in a figure-eight pattern for 2-3 minutes with each slurry grade.
-
-
Sonication and Rinsing:
-
After the final polishing step, rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in deionized water for 5 minutes to remove any embedded alumina particles.
-
Repeat the sonication in ethanol or isopropanol for another 5 minutes.
-
-
Drying:
-
Dry the electrode completely under a stream of dry nitrogen or by placing it in a vacuum oven at a low temperature (e.g., 50°C).
-
-
Electrochemical Cleaning (Optional, for Pt/Au):
-
For the highest purity, the electrode can be electrochemically cleaned by cycling in a dilute acid solution (e.g., 0.5 M H₂SO₄) until a characteristic, reproducible CV is obtained.
-
Crucially, the electrode must be thoroughly rinsed with deionized water and completely dried before being introduced to the ionic liquid electrolyte to avoid contamination.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Water-assisted stability of carbene: cyclic voltammetric investigation of 1-ethyl-3-methylimidazolium ethylsulfate ionic liquid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-Ethyl-3-methylimidazolium ethyl sulfate, 99% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Surface structured platinum electrodes for the electrochemical reduction of carbon dioxide in imidazolium based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijnnonline.net [ijnnonline.net]
- 11. Covalent Modification of Glassy Carbon Electrode with an Imidazolium based Methoxysilyl Ionic Liquid Nanoparticles: Application in Determination of Redox System [ijnnonline.net]
- 12. Imidazolium-based ionic liquids support biosimilar flavin electron transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Sci-Hub. Experimental and theoretical studies on some selected ionic liquids with different cations/anions as corrosion inhibitors for mild steel in acidic medium / Journal of the Taiwan Institute of Chemical Engineers, 2016 [sci-hub.se]
- 15. researchgate.net [researchgate.net]
- 16. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE | 342573-75-5 [chemicalbook.com]
- 17. redox.me [redox.me]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ceder.berkeley.edu [ceder.berkeley.edu]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Processing of 1-Ethyl-3-methylpyridinium Ethyl Sulfate
Welcome to the technical support center for 1-ethyl-3-methylpyridinium ethyl sulfate ([empy][EtSO₄]). This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the viscosity of this ionic liquid during experimental processing. High viscosity can impede handling, mixing, and reaction rates, and this resource provides practical troubleshooting strategies and in-depth scientific explanations to optimize your workflow.
Understanding the Viscosity of this compound
Ionic liquids (ILs) like [empy][EtSO₄] are salts that are liquid at or near room temperature. Their unique properties, including low volatility and high thermal stability, make them attractive solvents for a variety of applications.[1][2] However, their high viscosity, arising from strong intermolecular forces such as coulombic and van der Waals interactions, often presents a significant processing hurdle.[3][4][5][6][7] The viscosity of pyridinium-based ILs is typically slightly higher than that of their imidazolium counterparts.[8]
This guide will explore the primary methods for reducing the viscosity of [empy][EtSO₄]: temperature adjustment and the use of co-solvents.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My [empy][EtSO₄] is too viscous to handle and dispense accurately. What can I do?
High viscosity at room temperature is a known characteristic of many ionic liquids, making operations like pipetting and pumping difficult.
Troubleshooting Steps:
-
Increase the Temperature: The most straightforward method to reduce the viscosity of [empy][EtSO₄] is to gently heat it. As the temperature increases, the kinetic energy of the molecules rises, overcoming the intermolecular forces and leading to a decrease in viscosity.[9][10][11] Experimental data shows a clear trend of decreasing viscosity with increasing temperature for [empy][EtSO₄].[8][9][12]
-
Utilize a Co-solvent: Introducing a low-viscosity molecular solvent can significantly reduce the overall viscosity of the mixture.[3][13] For [empy][EtSO₄], both water and ethanol have been shown to be effective co-solvents.[8][12][14] Even small amounts of a co-solvent can lead to a substantial reduction in viscosity.[15]
FAQ 2: I'm observing slow reaction rates in [empy][EtSO₄]. Could viscosity be the cause?
Yes, high viscosity can negatively impact reaction kinetics by limiting mass transfer and diffusion of reactants.[11][16]
Troubleshooting Steps:
-
Elevate the Reaction Temperature: Increasing the temperature will not only decrease the viscosity but also typically increase the reaction rate constant, offering a dual benefit.[10]
-
Introduce a Suitable Co-solvent: The addition of a co-solvent can facilitate better mixing and diffusion. For instance, dimethyl sulfoxide (DMSO) has been shown to decrease the viscosity of ionic liquid mixtures without significantly disrupting the cation-anion interactions that are crucial for solvation.[17] While specific data for [empy][EtSO₄] with DMSO is not available, it is a viable option to explore. When choosing a co-solvent, consider its miscibility with your reactants and its potential to interfere with the reaction chemistry.
FAQ 3: How do I choose between heating and adding a co-solvent to reduce viscosity?
The choice depends on the specific requirements of your experiment.
Causality behind the choice:
-
Heating is ideal when the presence of another solvent is undesirable, for example, in a neat reaction system or when the co-solvent might react with your substrates. However, you must consider the thermal stability of your reactants and products. [empy][EtSO₄] itself possesses good thermal stability.[1]
-
Adding a co-solvent is preferable when temperature control is critical or when your reactants are thermally sensitive. The co-solvent can also be chosen to improve the solubility of a particular reactant. It is important to note that the presence of a co-solvent can influence the polarity of the medium, which may affect the reaction pathway.[3]
In-Depth Technical Guides
Guide 1: Viscosity Reduction of [empy][EtSO₄] via Temperature Control
The relationship between temperature and the viscosity of [empy][EtSO₄] is well-documented. As temperature increases, viscosity decreases.
Experimental Data:
| Temperature (K) | Dynamic Viscosity (mPa·s) of pure [empy][EtSO₄] |
| 298.15 | 133.5 |
| 303.15 | 103.5 |
| 313.15 | 67.8 |
| 323.15 | 47.1 |
| 333.15 | 34.1 |
| 343.15 | 25.6 |
Source: Adapted from Domínguez, M. et al. (2007).[8][12]
Experimental Protocol for Viscosity Measurement:
A rotational viscometer or an Ubbelohde-type capillary viscometer can be used to determine the viscosity of [empy][EtSO₄] at different temperatures.
-
Calibrate the viscometer with a standard of known viscosity.
-
Place a known volume of [empy][EtSO₄] into the viscometer.
-
Allow the sample to reach thermal equilibrium in a temperature-controlled bath.
-
Perform the viscosity measurement according to the instrument's operating procedure.
-
Repeat the measurement at various temperatures to establish a viscosity-temperature profile.
Logical Workflow for Temperature-Based Viscosity Reduction:
References
- 1. chemimpex.com [chemimpex.com]
- 2. roco.global [roco.global]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Pressing matter: why are ionic liquids so viscous? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06857A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 11. The Viscosity of Ionic Liquids: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: [C2MIM][EtSO4] Electrochemical Stability
Welcome to the technical support guide for 1-ethyl-3-methylimidazolium ethyl sulfate, [C2MIM][EtSO4]. This center is designed for researchers and scientists encountering stability challenges during electrochemical applications. Here, we dissect common problems, provide in-depth troubleshooting guides, and offer validated protocols to ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of [C2MIM][EtSO4] in electrochemical setups.
Q1: My [C2MIM][EtSO4] is colorless to light yellow, but it turned darker after several electrochemical cycles. Is this normal?
A1: A color change, typically to yellow or brown, is a common indicator of electrochemical degradation. This can result from the decomposition of the imidazolium cation ([C2MIM]+) at cathodic or anodic potential limits. Imidazolium-based cations can be reduced to form N-heterocyclic carbenes or undergo other complex reactions, especially if the electrochemical window is exceeded.[1] It is crucial to operate within the specified stable potential range to minimize these degradation pathways.
Q2: I'm observing a gradual decrease in my electrochemical window during cycling. What is the primary cause?
A2: The most frequent cause for a shrinking electrochemical window is the presence of impurities, with water being the most significant culprit.[2][3][4] [C2MIM][EtSO4] is water-miscible, and even small amounts of absorbed atmospheric moisture can be electrolyzed, leading to a narrower stability range.[2][5][6][7] Other impurities, such as halide ions (Cl-, Br-) left over from synthesis, can also be oxidized at lower potentials than the [EtSO4]- anion, reducing the anodic limit.
Q3: My cyclic voltammogram (CV) shows unexpected peaks that are not related to my analyte. What could they be?
A3: These extraneous peaks often arise from electrochemically active impurities. The most common sources are:
-
Water: Reduction of water at the cathode and oxidation at the anode. This is especially evident in "wet" ionic liquids, where the window can collapse to that of water itself (~2 V).[8]
-
Synthesis Precursors: Unreacted 1-methylimidazole or diethyl sulfate from the synthesis process can have their own redox signatures.[5][6][9]
-
Dissolved Gases: Dissolved oxygen can be reduced, creating a broad, irreversible peak around -1.0 V vs. Ag/Ag+. It is essential to degas the ionic liquid with an inert gas (e.g., Argon or Nitrogen) before measurements.
Q4: How critical is the purity of [C2MIM][EtSO4] for electrochemical experiments?
A4: Purity is paramount. Commercially available [C2MIM][EtSO4] often has a purity of ≥95%, which may be insufficient for sensitive electrochemical studies.[5] The remaining percentage can consist of water, organic solvents (like ethyl acetate used for washing during synthesis), and unreacted starting materials.[9] For applications requiring a wide and stable electrochemical window, purification (e.g., drying under high vacuum at elevated temperatures) is strongly recommended.
Q5: What is the expected electrochemical stability window for pure, dry [C2MIM][EtSO4]?
A5: For high-purity, dry [C2MIM][EtSO4], the electrochemical stability window is approximately 4.0 V.[10] The cathodic (reduction) limit is typically around -2.6 V and the anodic (oxidation) limit is around +1.4 V, though these values can vary slightly depending on the working electrode material, scan rate, and the cutoff current density used to define the limit.[10]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve complex stability issues.
Guide 1: Diagnosing and Mitigating Water Contamination
Water is the most pervasive and damaging impurity for many ionic liquid systems. Its presence narrows the electrochemical window through its own electrolysis and can promote hydrolysis of the ionic liquid components.[2][4][11]
Symptoms:
-
Significantly reduced electrochemical window compared to literature values.[2][8]
-
Gradual decrease in performance over multiple cycles.
-
Appearance of broad, ill-defined redox peaks in the CV of the pure ionic liquid.
-
Increased background or charging current.[12]
Diagnostic Workflow:
Caption: Workflow for diagnosing water contamination.
Mitigation Protocol:
-
Drying: Place the ionic liquid in a Schlenk flask and heat to 70-90°C under high vacuum (<1 mbar) for 24-48 hours with vigorous stirring. This helps remove volatile impurities and water.
-
Inert Atmosphere Handling: All subsequent handling, including cell assembly, must be performed in an inert atmosphere glovebox (e.g., Argon-filled) with low water (<5 ppm) and oxygen levels.
-
Verification: After drying, re-run a Karl Fischer titration to confirm the water content is below your experimental tolerance (typically <50-100 ppm for electrochemical applications).
Guide 2: Addressing Intrinsic Cation/Anion Instability
Even in a pure, dry system, the [C2MIM]+ cation and [EtSO4]- anion have inherent potential limits. Exceeding these limits will cause irreversible degradation.
Symptoms:
-
Sharp, irreversible increase in current at the potential limits.
-
Visible gas evolution or film deposition on the electrode surface.
-
Poor coulombic efficiency in cycling experiments.
-
Discoloration of the ionic liquid.[13]
Mechanism & Prevention:
The imidazolium cation is susceptible to reduction, particularly at the C2 position (the carbon between the two nitrogen atoms).[14] The ethyl sulfate anion can be oxidized at sufficiently positive potentials and may also be susceptible to nucleophilic attack, especially at elevated temperatures, though this is less common under typical electrochemical conditions.
Degradation Pathway Visualization:
Caption: Potential degradation pathways for [C2MIM][EtSO4].
Prevention Strategy:
-
Determine the Practical Window: Before running your main experiment, perform a cyclic voltammetry scan on a clean, inert working electrode (e.g., glassy carbon or platinum) using the actual batch of [C2MIM][EtSO4] you intend to use.
-
Set Conservative Potential Limits: Identify the potentials at which the current begins to increase sharply (the "breakdown" potential). Set the potential limits for your actual experiment to be at least 100-200 mV within these observed anodic and cathodic limits.
-
Use Appropriate Reference Electrodes: Use a stable reference electrode (e.g., Ag/Ag+ non-aqueous or a Ferrocene/Ferrocenium internal standard) to avoid potential drift that could inadvertently push the working electrode potential outside the stability window.[15]
Part 3: Key Data & Experimental Protocols
Data Summary
Table 1: Physicochemical and Electrochemical Properties of [C2MIM][EtSO4]
| Property | Typical Value | Source |
| Molecular Weight | 236.29 g/mol | [5] |
| Appearance | Colorless to yellow liquid | [5][10] |
| Density (25°C) | ~1.24 g/cm³ | [10] |
| Viscosity (25°C) | ~94 mPa·s | [10] |
| Conductivity (25°C) | ~2.97 mS/cm | [10] |
| Electrochemical Window | ~4.0 V (dry conditions) | [10] |
| Anodic Limit vs Ag/Ag+ | ~ +1.4 V | [10] |
| Cathodic Limit vs Ag/Ag+ | ~ -2.6 V | [10] |
| Water Miscibility | Miscible | [5][10] |
Table 2: Common Impurities and Their Electrochemical Impact
| Impurity | Common Source | Electrochemical Effect | Detection Method |
| Water | Atmospheric absorption | Narrows electrochemical window via electrolysis.[2][4] | Karl Fischer Titration |
| Halides (e.g., Cl-) | Synthesis byproduct | Reduces anodic stability limit due to oxidation. | Ion Chromatography, CV |
| Organic Solvents | Purification/washing steps | May have its own redox signature, alters viscosity. | NMR, Gas Chromatography |
| 1-methylimidazole | Unreacted starting material | Can be oxidized, causing parasitic currents. | NMR Spectroscopy |
Experimental Protocols
Protocol A: Measuring the Electrochemical Stability Window
This protocol details the standard procedure for determining the potential limits of [C2MIM][EtSO4] using cyclic voltammetry.
Materials:
-
Potentiostat
-
Three-electrode cell, assembled in a glovebox
-
Working Electrode: Glassy Carbon or Platinum disk (polished and cleaned)
-
Counter Electrode: Platinum wire or mesh
-
Reference Electrode: Ag/Ag+ (non-aqueous) or a Pt wire (quasi-reference)
-
Purified, dry [C2MIM][EtSO4]
Procedure:
-
Cell Assembly: Assemble the three-electrode cell inside an argon-filled glovebox. Ensure the electrodes are properly positioned and immersed in the ionic liquid.
-
Degassing (Optional but Recommended): Sparge the ionic liquid with dry argon for 15-20 minutes to remove any residual dissolved oxygen.
-
Open Circuit Potential (OCP): Allow the system to equilibrate for 5-10 minutes and measure the OCP.
-
Cyclic Voltammetry Setup:
-
Scan Range: Start with a wide but reasonable range, e.g., from OCP to +2.0 V and back to -3.0 V.
-
Scan Rate: A standard rate of 50 or 100 mV/s is appropriate.
-
Cycles: 1-3 cycles are usually sufficient.
-
-
Execution: Run the CV scan.
-
Data Analysis:
-
Plot the current (A) vs. the potential (V).
-
Define a cutoff current density to determine the limits (e.g., 0.5 or 1.0 mA/cm²).
-
The potential at which the current density exceeds this cutoff on the anodic sweep is the Anodic Limit .
-
The potential at which the current density exceeds this cutoff on the cathodic sweep is the Cathodic Limit .
-
The Electrochemical Window (EW) is the difference between the Anodic and Cathodic limits.
-
Workflow for Determining Electrochemical Window:
Caption: Experimental workflow for CV analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. 1-Ethyl-3-methylimidazolium ethyl sulphate, ≥95% 342573-75-5 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE | 342573-75-5 [chemicalbook.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. espace.curtin.edu.au [espace.curtin.edu.au]
- 9. alfa-chemical.com [alfa-chemical.com]
- 10. iolitec.de [iolitec.de]
- 11. pure.qub.ac.uk [pure.qub.ac.uk]
- 12. ossila.com [ossila.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. ossila.com [ossila.com]
Technical Support Center: Optimizing Temperature for [C2MIM][EtSO4] Applications
Welcome to the technical support center for the ionic liquid 1-ethyl-3-methylimidazolium ethyl sulfate ([C2MIM][EtSO4]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing experimental conditions, with a specific focus on the critical parameter of temperature.
Introduction to [C2MIM][EtSO4] and Thermal Considerations
1-ethyl-3-methylimidazolium ethyl sulfate, [C2MIM][EtSO4], is a versatile room-temperature ionic liquid (RTIL) with applications spanning catalysis, gas separation, and drug delivery.[1] Its performance is intrinsically linked to its physicochemical properties, which are highly dependent on temperature.[2] Understanding and controlling temperature is therefore paramount to achieving reproducible and optimal experimental outcomes. This guide will address common challenges and questions related to temperature optimization in your [C2MIM][EtSO4] applications.
Frequently Asked Questions (FAQs)
General Properties
Q1: What are the key thermal properties of [C2MIM][EtSO4] I should be aware of before starting my experiments?
A1: Before designing your experiment, it is crucial to understand the thermal behavior of [C2MIM][EtSO4]. Key properties include its glass transition temperature, thermal decomposition temperature, and the temperature dependence of its viscosity and conductivity.
-
Glass Transition Temperature (Tg): [C2MIM][EtSO4] has a glass-transition temperature of approximately -78.4 °C.[3][4] Below this temperature, it exists as a glassy solid. For most applications, you will be working well above this temperature.
-
Thermal Stability: The thermal stability of an ionic liquid is a critical parameter for defining its operational window. Thermogravimetric analysis (TGA) is commonly used to assess this. However, the onset decomposition temperature can be misleading as it is dependent on the heating rate.[3][5] Isothermal TGA experiments suggest that [C2MIM][EtSO4] is thermally stable for extended periods (up to 24 hours) at temperatures up to 60 °C.[3] For applications requiring higher temperatures, it is essential to perform your own stability studies.
-
Viscosity and Conductivity: Like most ionic liquids, the viscosity of [C2MIM][EtSO4] is highly sensitive to temperature, decreasing significantly as temperature increases.[2][6] Conversely, its ionic conductivity increases with temperature.[7] This inverse relationship is a key consideration for applications in electrochemistry and reactions where mass transport is important.
Q2: My [C2MIM][EtSO4] appears very viscous at room temperature. How can I lower its viscosity for easier handling and improved reaction kinetics?
A2: High viscosity is a common challenge when working with ionic liquids.[8][9] The most straightforward way to reduce the viscosity of [C2MIM][EtSO4] is by increasing the temperature. Even a modest increase of 10-20 °C can lead to a significant reduction in viscosity, improving mixing and mass transfer.[2] For temperature-sensitive applications, the addition of a co-solvent can also be effective. However, the choice of co-solvent should be carefully considered to ensure it does not negatively impact your reaction or downstream processing.
Applications in Catalysis and Synthesis
Q3: I am using [C2MIM][EtSO4] as a solvent for a chemical reaction. How does temperature affect the reaction rate?
A3: Temperature has a dual effect on reaction rates in [C2MIM][EtSO4]. Firstly, as with conventional solvents, increasing the temperature generally increases the reaction rate constant according to the Arrhenius equation.[10][11] This is due to the increased kinetic energy of the reacting molecules. Secondly, the decrease in viscosity at higher temperatures enhances the diffusion of reactants, which can also lead to an increased reaction rate, particularly for diffusion-controlled reactions.[12] For example, in the electrocatalytic reduction of CO2 on a silver catalyst in [C2MIM][EtSO4], increasing the temperature from 298 K to 373 K resulted in a significant increase in current density, indicating enhanced catalytic activity.[5][13]
Q4: I am concerned about the thermal stability of my enzyme in [C2MIM][EtSO4] at elevated temperatures. What is the optimal temperature range for enzymatic reactions in this ionic liquid?
A4: The optimal temperature for an enzymatic reaction in [C2MIM][EtSO4] is a balance between enhancing the enzyme's catalytic activity and maintaining its structural integrity.[1][14] While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. The stability of enzymes in ionic liquids is highly specific to the enzyme and the ionic liquid. It is recommended to perform a temperature-activity profile for your specific enzyme in [C2MIM][EtSO4] to determine the optimal operating temperature. This typically involves measuring the enzyme's activity across a range of temperatures to identify the point of maximum activity before denaturation occurs.
Drug Development Applications
Q5: I am using [C2MIM][EtSO4] to formulate a poorly soluble drug. How does temperature affect the solubility of the drug in the ionic liquid?
A5: The solubility of a drug in an ionic liquid is temperature-dependent.[3][15] For most solid compounds, solubility increases with temperature as the dissolution process is often endothermic.[15] This can be advantageous for increasing drug loading in a formulation. However, it is essential to determine the solubility curve of your specific active pharmaceutical ingredient (API) in [C2MIM][EtSO4] at different temperatures to ensure the drug remains in solution during storage and administration.
Q6: Can [C2MIM][EtSO4] be used in temperature-responsive drug delivery systems?
A6: Yes, the temperature-dependent properties of ionic liquids like [C2MIM][EtSO4] can be exploited for temperature-responsive drug release.[16][17] For instance, a formulation could be designed to be a gel or highly viscous liquid at storage temperature, entrapping the drug. Upon administration and warming to body temperature, the viscosity would decrease, facilitating drug release.[17] This approach requires careful formulation design and characterization of the release profile at different temperatures.
Troubleshooting Guides
Issue 1: Inconsistent Reaction Rates or Yields
Symptom: You observe significant variability in your reaction outcomes (rate, yield, selectivity) from batch to batch.
Possible Cause: Inconsistent temperature control is a likely culprit. The high viscosity of [C2MIM][EtSO4] at lower temperatures can lead to poor heat transfer and the formation of localized hot or cold spots within the reaction vessel.
Troubleshooting Protocol:
-
Verify Temperature Control:
-
Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.
-
Ensure efficient stirring to promote uniform heat distribution. For highly viscous solutions, consider using mechanical stirring over magnetic stirring.
-
-
Optimize Heating Method:
-
Use an oil bath or a heating mantle with a temperature controller for more uniform heating compared to a hot plate.
-
-
Investigate Temperature-Viscosity Profile:
-
If possible, measure the viscosity of your reaction mixture at different temperatures to understand its flow behavior.
-
Consider a slightly higher reaction temperature to operate in a less viscous regime, provided your reactants and products are stable.
-
Issue 2: Suspected Ionic Liquid Decomposition
Symptom: You notice a change in the color of your [C2MIM][EtSO4] (e.g., yellowing or browning), a change in its viscosity, or the appearance of an unusual odor after heating.
Possible Cause: The ionic liquid may be undergoing thermal decomposition.[5][18][19] This can be accelerated by impurities or prolonged exposure to high temperatures.
Troubleshooting Protocol:
-
Assess Purity:
-
Ensure the purity of your [C2MIM][EtSO4]. Impurities, especially halides from the synthesis process, can lower its thermal stability.[20]
-
-
Determine Maximum Operating Temperature:
-
As a general guideline, avoid prolonged heating of [C2MIM][EtSO4] above 60-80 °C without specific stability data.[3]
-
If higher temperatures are required, perform a small-scale isothermal TGA or hold a small sample at the desired temperature for the duration of your experiment and observe for any changes.
-
-
Consider the Reaction Environment:
-
The presence of strong bases or nucleophiles can promote decomposition pathways.[21]
-
Some reactions may generate byproducts that can react with the ionic liquid.
-
Issue 3: Poor Solubility or Precipitation of a Drug in a [C2MIM][EtSO4] Formulation
Symptom: Your drug, which was initially dissolved in [C2MIM][EtSO4] at an elevated temperature, precipitates out upon cooling to room temperature.
Possible Cause: The solubility of your drug in [C2MIM][EtSO4] is highly temperature-dependent, and you have created a supersaturated solution at the higher temperature.
Troubleshooting Protocol:
-
Determine the Solubility Curve:
-
Experimentally determine the saturation solubility of your drug in [C2MIM][EtSO4] at various temperatures (e.g., 25 °C, 40 °C, 60 °C). This will define the stable concentration range for your formulation at different storage conditions.
-
-
Optimize Formulation Temperature:
-
Prepare your formulation at a temperature that ensures complete dissolution but is not so high that it creates a highly supersaturated and unstable solution upon cooling.
-
-
Consider Co-solvents or Excipients:
Data Presentation
Table 1: Temperature Dependence of Physicochemical Properties of [C2MIM][EtSO4]
| Temperature (°C) | Viscosity (mPa·s) | Ionic Conductivity (S/m) | Thermal Conductivity (W/m·K) |
| 20 | ~100 | ~0.4 | ~0.186 |
| 40 | ~40 | ~0.8 | ~0.185 |
| 60 | ~20 | ~1.5 | ~0.184 |
| 80 | ~10 | ~2.5 | ~0.183 |
Note: These are approximate values compiled from various sources. Actual values may vary depending on purity and water content.[2][7][24]
Experimental Protocols & Visualizations
Protocol for Determining Optimal Reaction Temperature
This protocol provides a systematic approach to identify the optimal temperature for a reaction in [C2MIM][EtSO4].
-
Initial Screening:
-
Set up a series of small-scale reactions at different temperatures (e.g., 30 °C, 45 °C, 60 °C, 75 °C).
-
Ensure all other reaction parameters (concentrations, stirring rate, time) are kept constant.
-
-
Monitoring Reaction Progress:
-
At regular intervals, take aliquots from each reaction and quench them.
-
Analyze the aliquots using a suitable analytical technique (e.g., HPLC, GC, NMR) to determine the conversion and yield.
-
-
Data Analysis:
-
Plot the reaction conversion/yield as a function of time for each temperature.
-
Plot the initial reaction rate as a function of temperature.
-
-
Stability Check:
-
At the highest temperature tested, analyze the final reaction mixture for any signs of product or ionic liquid degradation.
-
Caption: Workflow for determining the optimal reaction temperature.
Troubleshooting Viscosity-Related Issues
High viscosity can impede mixing and mass transport. The following diagram illustrates a decision-making process for addressing these challenges.
Caption: Decision tree for troubleshooting high viscosity issues.
References
- 1. Activation and stabilization of enzymes in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Brief Review of Ionic Liquids: Synthesis and Applications | Auctores [auctoresonline.org]
- 8. Pressing matter: why are ionic liquids so viscous? - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06857A [pubs.rsc.org]
- 9. Pressing matter: why are ionic liquids so viscous? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. tandfonline.com [tandfonline.com]
- 21. A Review of Ionic Liquids, Their Limits and Applications [file.scirp.org]
- 22. Recent Advances in Biocompatible Ionic Liquids in Drug Formulation and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Upgrading the Topical Delivery of Poorly Soluble Drugs Using Ionic Liquids as a Versatile Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Electrochemical Performance of [C2MIM][EtSO4] versus Conventional Electrolytes
For researchers and professionals in the fields of energy storage and drug development, the choice of electrolyte is a critical decision that dictates the performance, safety, and operational limits of electrochemical systems. While conventional electrolytes, typically composed of lithium salts like lithium hexafluorophosphate (LiPF₆) dissolved in organic carbonate mixtures, have dominated the landscape of lithium-ion batteries, their inherent issues with volatility, flammability, and limited electrochemical stability have driven the search for safer, more robust alternatives.
This guide provides an in-depth, objective comparison of the electrochemical performance of the ionic liquid (IL) 1-ethyl-3-methylimidazolium ethyl sulfate, [C₂MIM][EtSO₄], against these conventional systems. We will delve into the core physicochemical properties, present supporting experimental data, and provide validated protocols for key performance assessments. Our analysis is grounded in the principles of scientific integrity, explaining the causality behind experimental choices to empower researchers in their own electrolyte evaluations.
The Electrolyte's Central Role: Beyond a Simple Conductor
An electrolyte is far more than a passive medium for ion transport. It is an active component that forms a critical interface with the electrodes—the Solid Electrolyte Interphase (SEI)—governing ion transfer kinetics, stability, and the overall lifespan of an electrochemical device. Conventional electrolytes, often a solution of 1M LiPF₆ in a mixture of ethylene carbonate (EC) and one or more linear carbonates like dimethyl carbonate (DMC) or diethyl carbonate (DEC), are a carefully balanced compromise.[1][2] EC is used for its high dielectric constant, which is crucial for dissociating the lithium salt, while the linear carbonates are added to reduce the overall viscosity, thereby improving ionic mobility.[2][3]
However, this formulation is plagued by significant drawbacks. Organic carbonates are volatile and highly flammable, posing considerable safety risks.[4] Furthermore, LiPF₆ is thermally unstable and highly susceptible to hydrolysis in the presence of trace amounts of water, leading to the formation of highly corrosive hydrofluoric acid (HF).[5] This acid can degrade both the cathode and the anode, severely compromising battery performance and cycle life.
Ionic liquids, such as [C₂MIM][EtSO₄], represent a paradigm shift. As salts that are liquid at or near room temperature, they possess unique properties, including negligible vapor pressure, low flammability, and high thermal stability, which directly address the primary safety concerns of conventional electrolytes.[6] This guide will explore whether the electrochemical performance of [C₂MIM][EtSO₄] can match or exceed that of its conventional counterparts.
Quantitative Performance Metrics: A Side-by-Side Comparison
Objectively comparing electrolytes requires a quantitative analysis of their key electrochemical and physical properties. The following table summarizes typical values for [C₂MIM][EtSO₄] and a standard conventional electrolyte (1M LiPF₆ in EC/DMC).
Disclaimer: The data presented below is compiled from various sources. Direct comparison should be approached with caution as experimental conditions (e.g., temperature, purity, measurement technique) may vary between studies.
| Property | [C₂MIM][EtSO₄] | Conventional Electrolyte (1M LiPF₆ in EC/DMC 1:1) | Significance in Performance |
| Ionic Conductivity (σ) | ~2.97 mS/cm @ 25°C[7] | ~10-12 mS/cm @ 25°C[8][9] | Higher conductivity allows for better rate capability and power performance by facilitating rapid ion transport between electrodes. |
| Viscosity (η) | ~94 mPa·s (or cP) @ 25°C[7] | ~2.5-4.0 mPa·s @ 25°C[10][11] | Lower viscosity is crucial for high ionic mobility and effective wetting of electrode pores and separator membranes. |
| Electrochemical Stability Window (ESW) | ~4.0 V[7] | ~4.2 - 4.7 V vs. Li/Li⁺[12][13] | A wider ESW allows for the use of higher voltage electrode materials, which directly translates to higher energy density in a device. |
| Density (ρ) | ~1.24 g/cm³ @ 25°C[7] | ~1.21 g/cm³ @ 25°C | Affects the volumetric energy density of the final device. |
| Flash Point | >150°C[14] | ~25-35°C[4] | A direct indicator of flammability and operational safety. A higher flash point is significantly safer. |
| Vapor Pressure | Negligible | High | Low vapor pressure prevents electrolyte dry-out and eliminates hazardous volatile organic compound (VOC) emissions. |
In-Device Performance: Supercapacitor Applications
While extensive battery cycling data for [C₂MIM][EtSO₄] is limited in publicly accessible literature, its application in supercapacitors has been demonstrated to be highly promising. A recent study highlighted that the reversible redox chemistry of the [EMIM]⁺ cation in [C₂MIM][EtSO₄] can be utilized to dramatically enhance specific capacitance and energy density.[6][15] In a supercapacitor using oxygen-functionalized graphene electrodes, the [C₂MIM][EtSO₄] electrolyte achieved an extraordinarily high energy density of up to 871 Wh/kg within an enhanced potential window of 5.6 V.[15] Another study focusing on flexible supercapacitors found that a gel polymer electrolyte incorporating [C₂MIM][EtSO₄] with a redox additive exhibited a superior conductivity of 10.8 mS/cm and excellent cycling stability, retaining 80% capacitance after 5000 cycles.[16]
This performance suggests that the ionic liquid not only acts as a passive electrolyte but can actively participate in charge storage, a feature not present in conventional carbonate-based electrolytes.
Experimental Protocols for Core Electrolyte Characterization
To ensure scientific integrity and reproducibility, standardized experimental protocols are essential. The following sections detail the methodologies for measuring the key performance indicators discussed above.
Measuring Ionic Conductivity
Principle: Ionic conductivity is determined by measuring the resistance of the electrolyte. This is typically done using AC impedance spectroscopy to separate the bulk electrolyte resistance from other contributions like electrode polarization.
Methodology: Four-Electrode Impedance Spectroscopy
-
Rationale for Choice: A four-electrode setup is preferred over a two-electrode system to eliminate the influence of electrode polarization impedance, which can be a significant source of error, especially in highly conductive or viscous media.[17] The method uses two outer electrodes to apply the current and two inner electrodes to measure the voltage drop across a defined volume of the electrolyte.
-
Step-by-Step Protocol:
-
Cell Preparation: Use a commercially available four-electrode conductivity cell. Clean the cell thoroughly with an appropriate solvent (e.g., acetone, followed by isopropanol) and dry completely under vacuum at an elevated temperature (e.g., 70°C) to remove all residual moisture and solvent.
-
Calibration: Calibrate the cell using standard KCl solutions of known conductivity at a specific temperature (e.g., 25°C). This allows for the precise determination of the cell constant.
-
Sample Loading: Inside an inert atmosphere glovebox (e.g., Argon-filled, with H₂O and O₂ levels < 0.5 ppm), fill the conductivity cell with the electrolyte to be tested ([C₂MIM][EtSO₄] or the conventional electrolyte).
-
Temperature Control: Place the cell in a temperature-controlled chamber or bath and allow it to equilibrate at the desired temperature (e.g., 25°C) for at least 30 minutes.
-
Measurement: Connect the cell to an impedance analyzer. Apply a small AC voltage (e.g., 10 mV) and sweep the frequency, typically from 100 kHz down to 1 Hz.
-
Data Analysis: Plot the impedance data on a Nyquist plot (Z'' vs. Z'). The high-frequency intercept on the real axis (Z') corresponds to the bulk resistance (R) of the electrolyte.
-
Calculation: Calculate the ionic conductivity (σ) using the formula: σ = K / R, where K is the predetermined cell constant.
-
Determining the Electrochemical Stability Window (ESW)
Principle: The ESW is the potential range where the electrolyte does not undergo significant oxidation or reduction. It is determined by sweeping the potential of an inert working electrode and observing the current response. The onset of a sharp, non-reversible increase in current indicates electrolyte decomposition.
Methodology: Linear Sweep Voltammetry (LSV) / Cyclic Voltammetry (CV)
-
Rationale for Choice: LSV and CV are the standard techniques for this measurement.[18] A three-electrode setup is used to accurately control the potential of the working electrode against a stable reference electrode, while the current flows through a counter electrode. A slow scan rate is often used to approximate steady-state conditions.[18]
-
Step-by-Step Protocol:
-
Cell Assembly: In an inert atmosphere glovebox, assemble a three-electrode electrochemical cell.
-
Working Electrode (WE): A polished, inert electrode such as glassy carbon or platinum. Polishing is critical to ensure a clean, reproducible surface.
-
Counter Electrode (CE): A material with a large surface area, such as a platinum wire or mesh.
-
Reference Electrode (RE): A stable reference, such as a silver/silver ion (Ag/Ag⁺) quasi-reference electrode or a lithium metal pseudo-reference.
-
-
Electrolyte Preparation: Add the electrolyte to the cell. For conventional electrolytes, a supporting salt is already present (LiPF₆). For pure ionic liquids like [C₂MIM][EtSO₄], no additional supporting electrolyte is needed.
-
Measurement Setup: Connect the cell to a potentiostat.
-
Anodic (Oxidation) Limit: Perform an LSV scan starting from the open-circuit potential (OCP) and sweeping towards positive potentials at a slow scan rate (e.g., 1-5 mV/s).
-
Cathodic (Reduction) Limit: In a fresh cell or after re-polishing the WE, perform an LSV scan from the OCP towards negative potentials.
-
Data Analysis: Plot the current density (current divided by WE area) versus the applied potential. Define a cutoff current density (e.g., 0.1 or 1 mA/cm²) to determine the potential at which the electrolyte is considered to have decomposed. The potential difference between the anodic and cathodic limits is the ESW.
-
Evaluating Device Performance: Coin Cell Assembly
Principle: Assembling a coin cell allows for the testing of the electrolyte in a configuration that mimics a real-world battery. Galvanostatic cycling (charging and discharging at a constant current) is then used to evaluate key performance metrics like capacity retention and coulombic efficiency.
Methodology: 2032-Type Coin Cell Assembly
-
Rationale for Choice: The 2032 coin cell is a standardized and widely used format for lab-scale battery research due to its ease of assembly and reproducibility.[19][20]
-
Step-by-Step Protocol (All steps performed in a glovebox):
-
Component Preparation: Ensure all components (casings, spacers, spring, electrodes, and separator) are thoroughly dried under vacuum overnight at an appropriate temperature (e.g., 70-120°C).
-
Stacking: Place the negative cap (the larger piece) on the work surface.
-
Place the negative electrode (e.g., lithium metal for a half-cell) centered in the cap.
-
Add one or two drops of the electrolyte onto the electrode surface.
-
Place a separator (e.g., glass fiber or polypropylene) on top of the negative electrode.
-
Add a sufficient amount of electrolyte (e.g., 40-60 µL) to fully wet the separator. The higher viscosity of [C₂MIM][EtSO₄] may require a slightly longer waiting time to ensure complete wetting.[21]
-
Place the positive electrode (e.g., LiCoO₂) centered on top of the wet separator.
-
Place a stainless-steel spacer on top of the positive electrode.
-
Place the wave spring on the spacer.
-
Sealing: Carefully place the positive cap (with the sealing gasket) over the stack. Transfer the assembly to a crimping machine and apply pressure to seal the cell.
-
Resting: Allow the assembled cell to rest for several hours (e.g., 12 hours) to ensure complete electrolyte wetting of the electrodes before electrochemical testing.[21]
-
Visualization of Workflows and Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Experimental Workflow for Electrolyte Characterization
Caption: Workflow for comprehensive electrolyte comparison.
Logic Diagram: Conventional vs. Ionic Liquid Electrolytes
Caption: Decision logic for electrolyte selection.
Conclusion and Future Outlook
The ionic liquid [C₂MIM][EtSO₄] presents a compelling case as a next-generation electrolyte, primarily due to its vast improvements in safety. Its non-flammability and negligible volatility directly mitigate the most significant risks associated with conventional organic carbonate-based electrolytes.
However, a trade-off currently exists in terms of electrochemical performance. The higher viscosity and consequently lower ionic conductivity of [C₂MIM][EtSO₄] compared to standard LiPF₆-based systems are significant hurdles for high-rate applications. While its electrochemical stability window is suitable for many cathode materials, it may not be wide enough for future high-voltage systems.
The exceptional performance of [C₂MIM][EtSO₄] in supercapacitors, where it can actively participate in the charge storage mechanism, reveals an exciting avenue of research. Future work should focus on:
-
Reducing Viscosity: Exploring binary mixtures with low-viscosity co-solvents or molecular modifications to the ionic liquid structure.
-
Enhancing Conductivity: Incorporating additives or designing new ionic liquid structures to improve ion mobility.
-
Comprehensive Battery Testing: Performing extensive galvanostatic cycling in full-cell lithium-ion battery configurations to generate robust data on cycle life, efficiency, and rate capability for direct comparison with conventional systems.
For researchers, the choice between [C₂MIM][EtSO₄] and conventional electrolytes will depend on the primary objective of their application. Where safety is the paramount concern, the ionic liquid is an undeniable front-runner. Where maximum rate capability and energy density are required with current electrode technologies, conventional electrolytes, despite their flaws, still hold an advantage. The continued development of ionic liquid systems, however, promises to narrow this performance gap, paving the way for a future of safer, more reliable energy storage.
References
- 1. bigluxled.com [bigluxled.com]
- 2. meisenbaochem.com [meisenbaochem.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecularly engineered linear organic carbonates as practically viable nonflammable electrolytes for safe Li-ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable High‐Performance Aqueous Batteries Enabled by Optimizing Electrolyte Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rheosense.com [rheosense.com]
- 11. chesci.com [chesci.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researcher.manipal.edu [researcher.manipal.edu]
- 17. imeko.org [imeko.org]
- 18. Stability Testing for Electrochemical Applications - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 19. researchgate.net [researchgate.net]
- 20. How To Make Coin Cells - Landt Instruments [landtinst.com]
- 21. Video: Synthesis of Ionic Liquid Based Electrolytes, Assembly of Li-ion Batteries, and Measurements of Performance at High Temperature [jove.com]
The Efficacy of 1-Ethyl-3-Methylpyridinium Ethyl Sulfate in Cellulose Dissolution: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into the realm of cellulose processing, the choice of solvent is a critical determinant of success. The intricate network of hydrogen bonds within cellulose renders it notoriously insoluble in conventional solvents, necessitating the use of specialized media. Among these, ionic liquids (ILs) have emerged as highly effective and tunable solvents. This guide provides an in-depth comparison of 1-ethyl-3-methylpyridinium ethyl sulfate ([EMpy][EtSO4]) with other prominent ionic liquids for cellulose dissolution, supported by an analysis of the underlying scientific principles and experimental methodologies.
The Challenge of Cellulose Dissolution: A Molecular Perspective
Cellulose, a linear polymer of β-(1→4) linked D-glucose units, owes its recalcitrance to a highly ordered structure stabilized by an extensive network of intra- and intermolecular hydrogen bonds.[1] Effective dissolution hinges on the solvent's ability to disrupt this intricate network, allowing for the solvation of individual cellulose chains. Traditional methods often involve harsh chemicals and complex procedures, prompting the search for more efficient and environmentally benign alternatives. Ionic liquids, with their unique combination of organic cations and organic or inorganic anions, have shown exceptional promise in this regard.[2]
The Mechanism of Cellulose Dissolution by Ionic Liquids
The dissolution of cellulose in ionic liquids is primarily driven by the interaction between the IL ions and the hydroxyl groups of the cellulose polymer. The prevailing mechanism involves the anion of the ionic liquid acting as a strong hydrogen bond acceptor, effectively breaking the existing hydrogen bonds within the cellulose structure.[1][3] The cation, while also playing a role, is thought to primarily solvate the depolymerized cellulose chains and influence the overall physical properties of the solvent, such as viscosity and melting point.
Figure 1: A simplified diagram illustrating the disruption of cellulose hydrogen bonds by the anions of an ionic liquid, leading to dissolution.
A Comparative Analysis: Pyridinium vs. Imidazolium Ionic Liquids
The choice of cation is a key factor in tailoring the properties of an ionic liquid for a specific application. In the context of cellulose dissolution, imidazolium- and pyridinium-based ILs are among the most extensively studied.
Imidazolium-Based Ionic Liquids: The Established Standard
Ionic liquids such as 1-ethyl-3-methylimidazolium acetate ([EMim][OAc]) and 1-butyl-3-methylimidazolium chloride ([BMim][Cl]) are often considered the gold standard for cellulose dissolution due to their high efficacy.[4] The acetate and chloride anions are highly effective hydrogen bond acceptors. However, imidazolium-based ILs can be relatively expensive to synthesize.
Pyridinium-Based Ionic Liquids: A Promising Alternative
Pyridinium-based ionic liquids, including our subject, this compound, present a compelling alternative. Research suggests that pyridinium ILs can be potent cellulose solvents, with the added advantage of potentially lower production costs compared to their imidazolium counterparts.[3] The aromatic nature of the pyridinium ring is believed to contribute favorably to the dissolution process.
While direct comparative studies featuring [EMpy][EtSO4] are limited in the publicly available literature, we can infer its potential performance based on the known properties of its constituent ions.
The Role of the Ethyl Sulfate Anion
The anion is the primary driver of cellulose dissolution. The ethyl sulfate ([EtSO4]⁻) anion's efficacy is attributed to the oxygen atoms of the sulfate group, which can act as hydrogen bond acceptors. While perhaps not as potent as smaller, more charge-dense anions like chloride or acetate, the ethyl sulfate anion contributes to a lower melting point and viscosity of the ionic liquid, which can be advantageous for processing.[5]
Table 1: Qualitative Comparison of Ionic Liquids for Cellulose Dissolution
| Ionic Liquid | Cation Type | Anion Type | Expected Dissolution Efficiency | Key Advantages | Potential Disadvantages |
| [EMpy][EtSO4] | Pyridinium | Ethyl Sulfate | Moderate to High | Potentially lower cost, lower viscosity | Limited direct experimental data |
| [EMim][OAc] | Imidazolium | Acetate | Very High | High dissolution capacity, well-studied | Higher cost, potential for side reactions |
| [BMim][Cl] | Imidazolium | Chloride | High | High dissolution capacity | Higher viscosity and melting point |
Experimental Protocol for Evaluating Cellulose Dissolution
To provide a framework for the comparative evaluation of ionic liquids, a standardized experimental protocol is essential. The following methodology outlines the key steps for determining the solubility of cellulose in an ionic liquid.
Figure 2: A generalized workflow for the experimental evaluation of cellulose dissolution in an ionic liquid.
Materials and Equipment
-
Ionic Liquid (e.g., [EMpy][EtSO4], [EMim][OAc])
-
Microcrystalline Cellulose (MCC)
-
Vacuum oven
-
Heating magnetic stirrer
-
Polarized light microscope
-
Viscometer (optional)
-
Size Exclusion Chromatography (SEC) system (optional)
-
Anti-solvent (e.g., deionized water, ethanol)
-
Filtration apparatus
-
FTIR spectrometer
-
X-ray diffractometer
Step-by-Step Methodology
-
Ionic Liquid Preparation: Dry the ionic liquid under vacuum at a temperature above 80°C for at least 12 hours to remove any residual water, which can significantly hinder cellulose dissolution.
-
Cellulose Preparation: Dry the microcrystalline cellulose in a vacuum oven at 60°C for 24 hours.
-
Dissolution Process: a. In a sealed vial, add a known weight of the dried ionic liquid. b. While stirring, gradually add a predetermined weight percentage of dried cellulose to the ionic liquid at room temperature. c. Heat the mixture to the desired temperature (e.g., 80-110°C) with continuous stirring. The dissolution time will vary depending on the ionic liquid and cellulose concentration.[3]
-
Monitoring Dissolution: Periodically take a small aliquot of the solution and observe it under a polarized light microscope. The disappearance of birefringence indicates complete dissolution of the crystalline cellulose.
-
Quantitative Analysis (Optional): a. Viscometry: Measure the viscosity of the cellulose-IL solution. An increase in viscosity is indicative of cellulose dissolution and polymer chain entanglement.[6][7] b. Size Exclusion Chromatography (SEC): Determine the molecular weight distribution of the dissolved cellulose to assess any potential degradation during the dissolution process.[8]
-
Cellulose Regeneration: a. Slowly add an anti-solvent (e.g., water or ethanol) to the cellulose-IL solution while stirring.[2] b. Cellulose will precipitate out of the solution. c. Filter the regenerated cellulose and wash it thoroughly with the anti-solvent to remove any residual ionic liquid. d. Dry the regenerated cellulose.
-
Characterization of Regenerated Cellulose: a. FTIR Spectroscopy: Confirm the chemical integrity of the regenerated cellulose. b. X-ray Diffraction (XRD): Analyze the crystallinity of the regenerated cellulose. A successful dissolution and regeneration process typically results in a transformation from the native cellulose I to the less crystalline cellulose II allomorph.
Concluding Remarks and Future Outlook
Future investigations should focus on a systematic evaluation of [EMpy][EtSO4] against established imidazolium-based ionic liquids, quantifying parameters such as maximum cellulose solubility, dissolution rate, and the properties of the regenerated cellulose. Such studies will be invaluable for researchers and industry professionals seeking to optimize cellulose processing for a wide range of applications, from advanced materials to drug delivery systems.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Recent Progress in Processing Cellulose Using Ionic Liquids as Solvents [mdpi.com]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. mdpi.com [mdpi.com]
- 5. Hydrolysis of regenerated cellulose from ionic liquids and deep eutectic solvent over sulfonated carbon catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Shear and extensional rheology of cellulose/ionic liquid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Predictive screening of ionic liquids for dissolving cellulose and experimental verification | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Cyclic Voltammetry Analysis of [C₂MIM][EtSO₄] for Electrochemical Validation
This guide provides an in-depth technical analysis of 1-ethyl-3-methylimidazolium ethyl sulfate, [C₂MIM][EtSO₄], a prominent room-temperature ionic liquid (RTIL), through the lens of cyclic voltammetry (CV). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple procedural outline. It offers a comparative framework, grounding the electrochemical validation of [C₂MIM][EtSO₄] in both fundamental principles and practical, field-proven insights. We will explore the causality behind experimental choices, establish a self-validating protocol, and objectively compare its performance against common alternative ionic liquids.
Introduction: The Significance of [C₂MIM][EtSO₄] and the Power of Cyclic Voltammetry
Room-temperature ionic liquids (RTILs) have emerged as a versatile class of solvents with applications spanning electrochemistry, catalysis, and pharmaceuticals, owing to their negligible vapor pressure, high ionic conductivity, and wide electrochemical windows.[1] Among these, 1-ethyl-3-methylimidazolium ethyl sulfate, [C₂MIM][EtSO₄], is a water-miscible, aprotic RTIL that has garnered significant interest.[2] Its utility in various applications, from studying protein stability to its use as an electrolyte in electrochemical devices, necessitates a robust and reliable method for validating its electrochemical purity and performance.[3]
Cyclic voltammetry (CV) stands as the premier electrochemical technique for this purpose. It is a powerful and rapid method for probing the electrochemical behavior of a system, providing critical information on redox processes, electrochemical stability, and the kinetics of electron transfer reactions.[4] For an ionic liquid like [C₂MIM][EtSO₄], CV is indispensable for determining its electrochemical stability window (ESW), a key parameter that defines the potential range within which the IL can be used without undergoing decomposition.[5][6]
This guide will provide a comprehensive protocol for the CV analysis of [C₂MIM][EtSO₄], detail the interpretation of the resulting voltammogram, and compare its electrochemical characteristics with other commonly used imidazolium-based ionic liquids.
Fundamental Principles: Understanding the Electrochemical Behavior of [C₂MIM][EtSO₄]
The electrochemical window of an ionic liquid is dictated by the reduction of its cation and the oxidation of its anion.[5] For [C₂MIM][EtSO₄], the cathodic limit is determined by the reduction of the 1-ethyl-3-methylimidazolium cation ([C₂MIM]⁺), while the anodic limit is set by the oxidation of the ethyl sulfate anion ([EtSO₄]⁻).
Recent studies have shown that for imidazolium-based ILs, the reduction of the cation can lead to the formation of N-heterocyclic carbenes.[1] Interestingly, the presence of water can influence the stability of these carbenes, a factor to consider given that [C₂MIM][EtSO₄] is water-miscible.[2][7] The ethyl sulfate anion's oxidation potential contributes to the overall anodic stability. The structure of both the cation and anion ultimately defines the operational voltage range of this ionic liquid.
Experimental Protocol: A Self-Validating System for CV Analysis
The following protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the CV measurements for [C₂MIM][EtSO₄].
Materials and Instrumentation
-
Ionic Liquid: High-purity (≥95%) 1-ethyl-3-methylimidazolium ethyl sulfate ([C₂MIM][EtSO₄]).
-
Working Electrode: Glassy carbon electrode (GCE), platinum (Pt), or gold (Au) disk electrode (typically 3 mm diameter).
-
Reference Electrode: Silver/silver ion (Ag/Ag⁺) quasi-reference electrode or a standard calomel electrode (SCE) or Ag/AgCl electrode with a salt bridge to prevent chloride contamination.
-
Counter Electrode: Platinum wire or mesh.
-
Electrochemical Cell: A three-electrode glass cell.
-
Potentiostat: A computer-controlled potentiostat capable of performing cyclic voltammetry.
-
Inert Gas: High-purity argon or nitrogen for deaeration.
Pre-Experimental Preparation: The Key to Reliable Data
-
Electrode Polishing: The working electrode surface must be meticulously polished before each experiment to ensure a clean and reproducible surface. This is typically done using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad, followed by sonication in deionized water and ethanol to remove any residual polishing material.
-
IL Dehydration and Deaeration: Due to the hygroscopic nature of [C₂MIM][EtSO₄], it is crucial to minimize water content, which can affect its electrochemical window. The IL should be dried under vacuum at an elevated temperature (e.g., 70-80 °C) for several hours. Before the CV scan, the IL in the electrochemical cell must be purged with an inert gas (argon or nitrogen) for at least 20-30 minutes to remove dissolved oxygen, which can produce spurious peaks in the voltammogram.
Step-by-Step CV Measurement Workflow
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.
-
Adding the Ionic Liquid: Introduce the dried and deaerated [C₂MIM][EtSO₄] into the cell, ensuring the electrodes are sufficiently immersed.
-
System Equilibration: Allow the system to equilibrate for a few minutes.
-
Initial Potential and Scan Range: Set the initial potential to the open-circuit potential (OCP). The potential scan range should be wide enough to encompass the electrochemical window of the IL. A typical starting range for imidazolium-based ILs is from approximately -2.5 V to +2.5 V.[8]
-
Scan Rate: Begin with a moderate scan rate, for example, 50 or 100 mV/s.
-
Data Acquisition: Initiate the cyclic voltammogram scan. The potential is swept linearly from the initial potential to the vertex potential and then back to the initial potential.
-
Determining the Electrochemical Window: The electrochemical window is determined by identifying the potentials at which the anodic and cathodic currents begin to rise sharply, indicating the onset of the oxidation and reduction of the ionic liquid, respectively.[9] A current density cutoff (e.g., 1 mA/cm²) is often used to define these limits.
Workflow Diagram
Caption: Workflow for CV analysis of [C₂MIM][EtSO₄].
Data Interpretation and Performance Analysis
A typical cyclic voltammogram for a pure ionic liquid will show a region of low current, corresponding to the double-layer charging at the electrode surface, bounded by sharp increases in current at the anodic and cathodic limits. The potential difference between these limits defines the electrochemical stability window (ESW).
For [C₂MIM][EtSO₄], a representative electrochemical window is approximately 4.0 V, with an anodic limit around 1.4 V and a cathodic limit around -2.6 V.[8] However, it is important to note that the exact values can vary depending on the working electrode material, the purity of the ionic liquid (especially water content), and the current density cutoff used to define the limits.
Comparative Analysis: [C₂MIM][EtSO₄] vs. Alternative Ionic Liquids
To provide a comprehensive validation, it is essential to compare the electrochemical properties of [C₂MIM][EtSO₄] with other commonly used imidazolium-based ionic liquids. The choice of anion significantly influences the electrochemical stability and other physicochemical properties.
| Ionic Liquid | Cation | Anion | Electrochemical Window (V) | Conductivity (mS/cm at 25°C) | Viscosity (mPa·s at 25°C) | Key Features & Considerations |
| [C₂MIM][EtSO₄] | [C₂MIM]⁺ | [EtSO₄]⁻ | ~4.0[8] | 2.97[8] | 94[8] | Water-miscible, relatively low cost.[2] |
| [C₂MIM][BF₄] | [C₂MIM]⁺ | [BF₄]⁻ | ~4.1 - 4.5[10] | ~8-14 | ~34 | Hydrolytically unstable, can release HF.[11] |
| [C₂MIM][PF₆] | [C₂MIM]⁺ | [PF₆]⁻ | ~4.2 - 5.0[10] | ~8-12 | ~47 | Also susceptible to hydrolysis.[1] |
| [C₂MIM][NTf₂] | [C₂MIM]⁺ | [NTf₂]⁻ | ~4.5 - 6.0[1][12] | ~8.9 | ~34 | High thermal and electrochemical stability, hydrophobic.[1] |
Analysis of Comparison:
-
Electrochemical Stability: [C₂MIM][EtSO₄] exhibits a respectable electrochemical window, suitable for many applications. However, ILs with fluorinated anions like [NTf₂]⁻ generally offer a wider window of stability.[1][9]
-
Conductivity and Viscosity: The conductivity of [C₂MIM][EtSO₄] is lower, and its viscosity is significantly higher compared to the other ILs in the table.[8][11] This can be a limiting factor in applications requiring high ionic mobility, such as in high-performance batteries or supercapacitors.[1] The higher viscosity is generally attributed to stronger intermolecular interactions.[13]
-
Practical Considerations: A key advantage of [C₂MIM][EtSO₄] is its halide-free nature, which can be beneficial in preventing corrosion and unwanted side reactions.[14] Its miscibility with water can be an advantage for certain applications but also necessitates careful drying for electrochemical use.[2][7]
Logical Relationship Diagram
References
- 1. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-ETHYL-3-METHYLIMIDAZOLIUM ETHYL SULFATE | 342573-75-5 [chemicalbook.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. ossila.com [ossila.com]
- 5. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water-assisted stability of carbene: cyclic voltammetric investigation of 1-ethyl-3-methylimidazolium ethylsulfate ionic liquid - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. iolitec.de [iolitec.de]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Understanding the role of imidazolium-based ionic liquids in the electrochemical CO2 reduction reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
environmental impact of [C2MIM][EtSO4] compared to volatile organic solvents
An In-Depth Guide to the Environmental Profile of [C₂MIM][EtSO₄] Versus Volatile Organic Solvents
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
The paradigm of "green chemistry" has fundamentally reshaped the landscape of chemical synthesis and manufacturing, compelling a critical re-evaluation of the materials we use daily.[1][2] Solvents, in particular, have come under intense scrutiny. Constituting up to 80% of the mass in a typical batch chemical operation, they are the single largest contributor to the life cycle environmental impacts of many processes.[3] For decades, volatile organic solvents (VOCs) were the workhorses of the chemical industry, but their environmental and health hazards—ranging from smog formation to toxicity—are well-documented.[1][4]
This has catalyzed the search for safer alternatives, with ionic liquids (ILs) emerging as prominent candidates.[5] Marketed for their negligible vapor pressure, high thermal stability, and tunable solvency, ILs like 1-ethyl-3-methylimidazolium ethyl sulfate ([C₂MIM][EtSO₄]) are often presented as "green" replacements.[6] However, the claim of "greenness" is not absolute and demands a rigorous, evidence-based assessment that looks beyond the single metric of volatility.[7][8]
This guide provides a comprehensive comparison of the environmental impact of [C₂MIM][EtSO₄] against common VOCs, grounded in experimental data and life cycle thinking. We will dissect key environmental indicators—toxicity, biodegradability, recyclability, and life cycle impacts—to provide a nuanced, data-driven perspective for scientists making critical decisions in process development and material selection.
Section 1: The Fallacy of a Single "Green" Metric: A Life Cycle Perspective
The allure of ionic liquids is rooted in their extremely low vapor pressure, which directly addresses the problems of air pollution and exposure risks associated with VOCs.[2][6] However, a holistic environmental assessment requires a "cradle-to-grave" or life cycle assessment (LCA) approach.[9] An LCA evaluates the environmental burdens associated with a product or process from raw material extraction through synthesis, use, and final disposal.[8][10]
Studies comparing ILs to conventional solvents have revealed a complex picture. While ILs excel in reducing air pollution, their manufacturing processes can be more energy-intensive and generate significant waste, potentially leading to a larger overall environmental footprint.[7][10] A 2008 study in Environmental Science & Technology concluded that processes using the ionic liquid [Bmim][BF₄] were likely to have a larger life cycle environmental impact than conventional methods, though this could change with improved recyclability and stability.[10] This underscores a critical principle: a solvent's "green" credentials cannot be judged on a single property but must be evaluated across its entire life cycle.
Caption: Comparative lifecycle of a typical VOC versus an ionic liquid.
Section 2: Ecotoxicity Profile: A Quantitative Comparison
While non-volatility reduces inhalation risks, the solubility of many ILs in water raises concerns about their impact on aquatic ecosystems.[11] The toxicity of an IL is highly dependent on its constituent cation and anion. For imidazolium-based ILs, toxicity generally increases with the length of the alkyl side chain.[12][13]
The Safety Data Sheet for [C₂MIM][EtSO₄] provides key aquatic toxicity data generated according to OECD guidelines.[14] Let's compare this to common VOCs.
| Parameter | [C₂MIM][EtSO₄] | Toluene | Dichloromethane (DCM) | Acetone | Supporting Source(s) |
| Acute Oral Toxicity (Rat LD₅₀) | >2,000 mg/kg | 5,580 mg/kg | >2,000 mg/kg | 5,800 mg/kg | [14] |
| Acute Fish Toxicity (LC₅₀, 96h) | >100 mg/L | 5.5 mg/L (Rainbow Trout) | 193 mg/L (Fathead Minnow) | 5,540 mg/L (Rainbow Trout) | [14] |
| Aquatic Invertebrate (EC₅₀, 48h) | >100 mg/L (Daphnia) | 3.78 mg/L (Daphnia magna) | 220 mg/L (Daphnia magna) | 8,800 mg/L (Daphnia magna) | [14] |
| Algae Toxicity (ErC₅₀, 72h) | >100 mg/L | 12.5 mg/L (Green algae) | >662 mg/L (Green algae) | 7,500 mg/L (Green algae) | [14] |
Interpretation: Based on this data, [C₂MIM][EtSO₄] exhibits low acute toxicity to aquatic organisms, with lethal or effective concentrations generally above 100 mg/L.[14] This profile is significantly more favorable than that of toluene, a highly toxic VOC. While its aquatic toxicity is comparable to or lower than dichloromethane, acetone remains less toxic to the tested aquatic species. It is crucial to note that this data reflects acute toxicity; chronic exposure effects may differ and require further investigation.
Section 3: Persistence and Biodegradability
A truly "green" solvent should not persist indefinitely in the environment. Biodegradation is a key mechanism for breaking down chemical compounds. The "ready biodegradability" test (e.g., OECD 301 series) is a stringent screen; substances that pass are expected to degrade rapidly and completely in the environment.[15][16]
The imidazolium ring, the core of [C₂MIM][EtSO₄], is generally resistant to biodegradation.[17] Studies have shown that the biodegradability of imidazolium ILs is highly dependent on the alkyl chain length, with longer chains showing some degradation, and the specific microbial communities present.[18]
-
[C₂MIM][EtSO₄]: A safety data sheet from Iolitec, testing according to Directive 92/69/EEC (a precursor to the OECD guidelines), states that [C₂MIM][EtSO₄] is not readily biodegradable .[19]
-
Volatile Organic Solvents: The biodegradability of VOCs varies widely.
-
Toluene: Readily biodegradable.
-
Acetone: Readily biodegradable.
-
Dichloromethane: Not readily biodegradable; it is persistent in the environment.
-
This presents a significant environmental challenge for [C₂MIM][EtSO₄]. Its potential persistence means that if released into waterways, it could accumulate, and its long-term effects are not fully understood. This contrasts with solvents like toluene and acetone which, despite their other hazards, are effectively removed by natural microbial action.
Section 4: Recyclability and Reuse
The high cost and potential persistence of ILs make efficient recycling a prerequisite for their sustainable use.[20] The non-volatile nature of ILs is a significant advantage here, as they are not lost to evaporation during a process. Several methods have been developed for recycling imidazolium-based ILs, including:
-
Extraction: Separating the IL from product streams using a different, immiscible solvent.
-
Distillation: While ILs are non-volatile, some can be distilled under high vacuum at elevated temperatures.[20]
-
Adsorption: Using polymeric resins to capture ILs from aqueous solutions, allowing for their subsequent recovery.[6][21]
The potential for high-efficiency recycling is a key argument for the use of ILs.[22] In contrast, while VOCs can be recycled via distillation, significant losses due to their volatility are common, reducing overall process efficiency and contributing to fugitive emissions.[3]
Caption: Logical workflow for a holistic solvent environmental assessment.
Section 5: Experimental Protocols for Environmental Assessment
To ensure data is reliable and comparable, standardized testing protocols are essential. The Organisation for Economic Co-operation and Development (OECD) provides widely accepted guidelines.
Protocol 1: Assessing Ready Biodegradability (OECD 301F - Manometric Respirometry)
This method determines the degree of biodegradation by measuring the oxygen consumed by a microbial inoculum as it metabolizes the test substance over 28 days.[23][24]
Objective: To screen [C₂MIM][EtSO₄] for ready biodegradability.
Methodology:
-
Preparation of Mineral Medium: Prepare a mineral salt medium containing essential nutrients for microbial life (e.g., potassium, magnesium, calcium, iron salts) in purified water.
-
Inoculum: Obtain an inoculum from the secondary effluent of a domestic wastewater treatment plant. This provides a mixed population of environmental microorganisms.
-
Test Setup:
-
Add a known concentration of [C₂MIM][EtSO₄] (typically providing 50-100 mg/L of Theoretical Oxygen Demand, ThOD) to a respirometer flask containing the mineral medium.
-
Inoculate the flask with the prepared microbial suspension.
-
Prepare three types of control flasks:
-
Blank Control: Inoculum and mineral medium only (to measure endogenous respiration).
-
Reference Control: Inoculum, medium, and a readily biodegradable reference substance (e.g., sodium benzoate) to validate the test procedure.
-
Toxicity Control: Test substance, reference substance, inoculum, and medium (to check if the test substance is inhibitory to the microbes).
-
-
-
Incubation: Seal the flasks and incubate at 20-24°C in the dark for 28 days. The respirometer continuously measures the oxygen consumed.
-
Data Analysis:
Protocol 2: Assessing Acute Aquatic Toxicity to Fish (OECD 203 - Fish, Acute Toxicity Test)
This static or semi-static test evaluates the concentration of a chemical that is lethal to 50% of a test fish population (LC₅₀) over a 96-hour period.
Objective: To determine the 96-hour LC₅₀ of [C₂MIM][EtSO₄] for a standard fish species (e.g., Zebrafish or Rainbow Trout).
Methodology:
-
Test Substance Preparation:
-
Determine the solubility of [C₂MIM][EtSO₄] in the test water.[25]
-
Prepare a stock solution and a series of dilutions to create at least five test concentrations in a geometric series (e.g., 100 mg/L, 56 mg/L, 32 mg/L, 18 mg/L, 10 mg/L).
-
-
Test Organisms: Acclimate the chosen fish species to the test conditions (temperature, lighting, water quality) for at least 12 days.
-
Test Procedure:
-
Place a specified number of fish (e.g., 7-10) into test chambers for each concentration and a control (containing only dilution water).
-
Maintain the test for 96 hours under controlled conditions (e.g., 21-25°C, 16h light/8h dark photoperiod). Do not feed the fish during the test.
-
Observe and record the number of dead or moribund fish at 24, 48, 72, and 96 hours.
-
-
Data Analysis:
-
Use statistical methods (e.g., Probit analysis) to calculate the LC₅₀ value and its 95% confidence limits for each observation period.
-
The test is valid if the mortality in the control group is less than 10%.[26]
-
Conclusion and Recommendations
The environmental assessment of [C₂MIM][EtSO₄] compared to traditional VOCs is not a simple story of "good" versus "bad." It is a complex trade-off analysis that must be tailored to the specific application.
-
[C₂MIM][EtSO₄] excels in reducing air pollution and occupational hazards due to its non-volatility. Its low acute aquatic toxicity is also a significant advantage over some VOCs like toluene.[14]
-
However, its poor biodegradability is a major environmental concern .[19] This persistence, coupled with a potentially more energy-intensive synthesis, challenges its classification as a universally "green" solvent.[7]
-
The viability of [C₂MIM][EtSO₄] as a sustainable alternative is critically dependent on the development and implementation of highly efficient, closed-loop recycling systems .[20] Without near-total recovery and reuse, its potential benefits are diminished by its persistence and manufacturing footprint.
For researchers and drug development professionals, the choice of solvent requires a multi-faceted evaluation. While [C₂MIM][EtSO₄] can be an excellent choice for processes where minimizing VOC emissions is the primary driver, its use necessitates a commitment to process engineering that ensures its containment and recycling. For applications where a readily biodegradable solvent is paramount, other green alternatives or even traditional, biodegradable VOCs (used under strict emission controls) might be more appropriate. The principles of green chemistry guide us not toward a single magic-bullet solvent, but toward a more intelligent, context-aware selection process.[3]
References
- 1. 4.1. Principles of Green Chemistry | EME 807: Technologies for Sustainability Systems [courses.ems.psu.edu]
- 2. How Does the Concept of 'Green Chemistry' Aim to Reduce the Use and Emission of Industrial VOCs? → Learn [pollution.sustainability-directory.com]
- 3. acs.org [acs.org]
- 4. igss.wdfiles.com [igss.wdfiles.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficient and recyclable removal of imidazolium ionic liquids from water using resorcinol–formaldehyde polymer resin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Life cycle assessment of an ionic liquid versus molecular solvents and their applications. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. A life cycle approach to solvent design: challenges and opportunities for ionic liquids – application to CO2 capture - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Life cycle assessment of an ionic liquid versus molecular solvents and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. proionic.com [proionic.com]
- 15. oecd.org [oecd.org]
- 16. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. iolitec.de [iolitec.de]
- 20. researchgate.net [researchgate.net]
- 21. Efficient and recyclable removal of imidazolium ionic liquids from water using resorcinol–formaldehyde polymer resin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. New recycled polyethylene terephthalate imidazolium ionic liquids and their applications for co2 exhaust capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 24. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 26. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
